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Foundational

An In-depth Technical Guide to the Structural Analysis of 4-Aminopiperidine-1-carbaldehyde

Abstract 4-Aminopiperidine-1-carbaldehyde is a bifunctional molecule of significant interest in medicinal chemistry and drug development, combining the versatile 4-aminopiperidine scaffold with a reactive carbaldehyde mo...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

4-Aminopiperidine-1-carbaldehyde is a bifunctional molecule of significant interest in medicinal chemistry and drug development, combining the versatile 4-aminopiperidine scaffold with a reactive carbaldehyde moiety at the 1-position. This guide provides a comprehensive structural analysis of this compound, intended for researchers, scientists, and drug development professionals. In the absence of extensive, direct experimental data for this specific molecule, this document leverages established spectroscopic principles and data from analogous structures to present a robust predictive analysis. Detailed methodologies for key analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, are provided, alongside an in-depth discussion of the anticipated structural features, with a particular focus on the conformational dynamics introduced by the N-formyl group.

Introduction: The Significance of the 4-Aminopiperidine Scaffold

The piperidine ring is a prevalent structural motif in a vast array of pharmaceuticals and biologically active compounds. Its saturated, six-membered heterocyclic structure allows for the precise spatial orientation of substituents, which is critical for molecular recognition and interaction with biological targets. The 4-aminopiperidine core, in particular, serves as a valuable building block in the synthesis of diverse therapeutic agents, including inhibitors of kinases and other enzymes. The introduction of a carbaldehyde group at the nitrogen atom (N1) to form 4-aminopiperidine-1-carbaldehyde further enhances its synthetic utility, providing a handle for a variety of chemical transformations.

Understanding the detailed structural characteristics of 4-aminopiperidine-1-carbaldehyde is paramount for its effective application in drug design and synthesis. The N-formyl group introduces significant conformational constraints due to amide resonance, which imparts partial double-bond character to the N-C(O) bond. This, in turn, influences the puckering of the piperidine ring and the overall three-dimensional shape of the molecule.

Synthesis and Handling

While a specific, high-yield synthesis for 4-aminopiperidine-1-carbaldehyde is not extensively documented in publicly available literature, a plausible synthetic route would involve the formylation of 4-aminopiperidine. A common method for N-formylation is the use of a formylating agent such as ethyl formate or a mixed anhydride of formic acid. It is crucial to consider the presence of the free amino group at the 4-position, which may require a protecting group strategy to ensure selective formylation at the piperidine nitrogen.

General Safety and Handling Precautions:

Similar to other aminopiperidine derivatives, 4-aminopiperidine-1-carbaldehyde should be handled with care in a well-ventilated laboratory or under a chemical fume hood.[1][2] Personal protective equipment, including safety goggles, gloves, and a lab coat, is essential to prevent skin and eye contact.[1][2] It is advisable to store the compound in a tightly sealed container in a cool, dry place, potentially under an inert atmosphere to prevent degradation.[2][3]

Comprehensive Structural Elucidation

A multi-technique approach is essential for a thorough structural analysis of 4-aminopiperidine-1-carbaldehyde. This section outlines the expected outcomes from key analytical methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the solution-state structure of organic molecules. For 4-aminopiperidine-1-carbaldehyde, both ¹H and ¹³C NMR will provide critical information on the chemical environment of each atom, as well as insights into the conformational dynamics.

3.1.1. Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to show distinct signals for the formyl proton, the protons of the piperidine ring, and the protons of the amino group. Due to the amide bond, rotational isomers (rotamers) may be present, leading to a doubling of some signals.

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~8.1Singlet1HH-C(O) (Formyl)The aldehydic proton is highly deshielded and appears as a characteristic singlet.
~3.9 - 4.2 (Axial) & ~3.2 - 3.5 (Equatorial)Multiplets4HH-2, H-6 (Piperidine)Protons adjacent to the nitrogen are deshielded. The presence of rotamers may lead to complex multiplets.
~2.8 - 3.1Multiplet1HH-4 (Piperidine)The proton at the carbon bearing the amino group.
~1.8 - 2.1 (Axial) & ~1.4 - 1.7 (Equatorial)Multiplets4HH-3, H-5 (Piperidine)Protons on the piperidine ring.
Broad Singlet2H-NH₂Amino ProtonsThe chemical shift of amine protons is concentration and solvent dependent.

3.1.2. Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will complement the ¹H NMR data, providing information on the carbon skeleton.

Predicted Chemical Shift (δ, ppm) Assignment Rationale
~162C=O (Formyl)The carbonyl carbon of the amide is characteristically found in this region.
~48C-4 (Piperidine)The carbon atom attached to the amino group.
~45 (Equatorial) & ~40 (Axial)C-2, C-6 (Piperidine)Carbons adjacent to the nitrogen atom. The presence of rotamers may result in two distinct signals.
~33C-3, C-5 (Piperidine)The remaining carbons of the piperidine ring.

Experimental Protocol for NMR Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of 4-aminopiperidine-1-carbaldehyde in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Acquire a standard one-pulse ¹H spectrum.

    • Optimize the number of scans to achieve an adequate signal-to-noise ratio.

    • Process the data with Fourier transformation, phase correction, and baseline correction.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • 2D NMR (Optional but Recommended):

    • Perform COSY (Correlation Spectroscopy) to establish proton-proton couplings within the piperidine ring.

    • HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) experiments will correlate proton and carbon signals, aiding in definitive assignments.

    • HMBC (Heteronuclear Multiple Bond Correlation) can reveal long-range couplings, for instance, between the formyl proton and the C-2/C-6 carbons of the piperidine ring.

Workflow for NMR Data Analysis:

NMR_Workflow A Acquire 1D NMR Spectra (¹H and ¹³C) B Assign Signals Based on Chemical Shifts and Multiplicities A->B C Acquire 2D NMR Spectra (COSY, HSQC, HMBC) B->C D Confirm Assignments and Establish Connectivity C->D E Analyze for Evidence of Rotational Isomers D->E F Propose Solution-State Structure and Conformation E->F

Caption: Workflow for NMR-based structural elucidation.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity.

Expected Mass Spectrum:

  • Molecular Ion (M⁺): For 4-aminopiperidine-1-carbaldehyde (C₆H₁₂N₂O), the expected exact mass of the molecular ion would be approximately 128.0950 g/mol . High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.

  • Key Fragmentation Patterns: Common fragmentation pathways for N-acylpiperidines involve cleavage of the piperidine ring and loss of the acyl group. Expected fragments would include those corresponding to the loss of the formyl group (-CHO) and fragments arising from the cleavage of the piperidine ring.

Experimental Protocol for Mass Spectrometry:

  • Ionization Method: Electrospray ionization (ESI) is a suitable method for this polar molecule.

  • Instrumentation: A high-resolution mass spectrometer (e.g., TOF, Orbitrap) is recommended for accurate mass determination.

  • Data Acquisition: Acquire a full scan mass spectrum to identify the molecular ion. Tandem mass spectrometry (MS/MS) can be performed on the molecular ion to induce fragmentation and obtain structural information.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted IR Absorption Bands:

Frequency Range (cm⁻¹) Vibration Functional Group
3400 - 3200N-H stretchPrimary Amine (-NH₂)
2950 - 2850C-H stretchAliphatic C-H
~2720C-H stretchAldehydic C-H
~1670C=O stretchAmide C=O (N-formyl)
1600 - 1500N-H bendPrimary Amine (-NH₂)
1450 - 1350C-H bendAliphatic C-H

Experimental Protocol for IR Spectroscopy:

  • Sample Preparation: The sample can be analyzed as a thin film (if liquid) or as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory (for solids).

  • Data Acquisition: Record the spectrum over the mid-IR range (typically 4000 - 400 cm⁻¹).

Conformational Analysis: The Influence of the N-Formyl Group

The introduction of the N-formyl group has a profound impact on the conformational preferences of the piperidine ring.

  • Amide Resonance: The lone pair of electrons on the nitrogen atom participates in resonance with the carbonyl group, resulting in a planar amide bond. This planarity restricts rotation around the N-C(O) bond.

  • Ring Conformation: The piperidine ring is expected to adopt a chair conformation as it is the most stable. However, the planar nature of the N-acyl group can influence the degree of ring puckering.

  • Rotational Isomers: Due to the restricted rotation around the N-C(O) bond, two rotational isomers (rotamers) are possible: one where the formyl proton is syn to the C2/C6 positions of the piperidine ring, and one where it is anti. The relative populations of these rotamers can often be observed and quantified by NMR spectroscopy, particularly at low temperatures.

Diagram of Rotational Isomers:

Rotational_Isomers cluster_syn Syn-Rotamer cluster_anti Anti-Rotamer a a a_label Formyl proton is syn to the C2/C6 positions b b b_label Formyl proton is anti to the C2/C6 positions

Caption: Representation of possible syn and anti rotamers of 4-aminopiperidine-1-carbaldehyde.

Conclusion

The structural analysis of 4-aminopiperidine-1-carbaldehyde requires a synergistic application of modern analytical techniques. While direct experimental data is limited, a comprehensive understanding of its structure can be achieved through predictive analysis based on the well-established chemistry of N-acylpiperidines and 4-aminopiperidine derivatives. The key structural features are the chair conformation of the piperidine ring and the presence of rotational isomers due to the N-formyl group. The detailed protocols and predictive data presented in this guide provide a solid framework for researchers to synthesize, characterize, and effectively utilize this versatile molecule in their drug discovery and development endeavors.

References

  • Piperidine: Structure, Preparation, Reactivity, and Synthetic Applications of Piperidine and its Derivatives. (n.d.). Google Books.
  • Thermo Fisher Scientific. (n.d.). Safety Data Sheet for Ethyl 4-aminopiperidine-1-carboxylate.

Sources

Exploratory

4-Aminopiperidine-1-carbaldehyde Synthesis Feasibility: A Technical Guide for Medicinal Chemists

Executive Summary & Strategic Rationale 4-Aminopiperidine-1-carbaldehyde (also known as 1-formyl-4-aminopiperidine) is a highly sought-after alicyclic amine building block in modern drug discovery. Its structural rigidit...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Rationale

4-Aminopiperidine-1-carbaldehyde (also known as 1-formyl-4-aminopiperidine) is a highly sought-after alicyclic amine building block in modern drug discovery. Its structural rigidity, basicity, and hydrogen-bonding capabilities make it an ideal linker and pharmacophore in the development of[1],[2], and[3].

This whitepaper evaluates the synthetic feasibility of this compound, providing researchers with optimized, self-validating protocols that ensure high yield, purity, and scalability. As a Senior Application Scientist, I have structured this guide to move beyond mere recipes, focusing on the mechanistic causality behind reagent selection and in-process controls.

Retrosynthetic Analysis & Route Selection

To synthesize 4-aminopiperidine-1-carbaldehyde, the primary challenge is achieving orthogonal reactivity between the highly nucleophilic primary amine (at C4) and the secondary amine (at N1) of the piperidine ring.

Retrosynthesis Target 4-Aminopiperidine- 1-carbaldehyde RouteA Route A: N-Boc-4-aminopiperidine Target->RouteA  Boc Deprotection & N-Formylation RouteB Route B: 4-Piperidone Target->RouteB  Reductive Amination & N-Formylation

Retrosynthetic strategies for 4-aminopiperidine-1-carbaldehyde.

  • Route A (Protecting Group Strategy): Utilizes commercially available N-Boc-4-aminopiperidine. The secondary piperidine nitrogen is formylated, followed by acidic cleavage of the tert-butyloxycarbonyl (Boc) group. This route is highly predictable and preferred for discovery-scale synthesis[4].

  • Route B (Reductive Amination Strategy): Begins with 4-piperidone. The piperidine nitrogen is first formylated to yield 1-formylpiperidin-4-one, which subsequently undergoes reductive amination. While more atom-economical, it requires strict stoichiometric control to prevent dimerization during the reductive amination phase[5].

Mechanistic Causality & Reaction Optimization

Expertise & Experience: In Route A, the choice of formylating agent dictates the reaction's cleanliness. While [6], it often requires harsh coupling conditions or high temperatures that can prematurely cleave the acid-sensitive Boc group. Therefore, utilizing a mixed anhydride (acetic formic anhydride) or refluxing in ethyl formate is preferred. Ethyl formate acts as both solvent and reactant, driving the equilibrium forward through Le Chatelier's principle without generating strongly acidic byproducts that threaten the Boc group.

For the deprotection phase, using 4M HCl in dioxane provides a self-validating precipitation mechanism : the resulting 4-aminopiperidine-1-carbaldehyde hydrochloride salt is insoluble in dioxane and precipitates out of solution. This phase separation drives the reaction to completion and allows for isolation via simple filtration, bypassing the need for tedious aqueous workups or flash chromatography.

Experimental Protocols (Self-Validating Systems)

RouteA_Workflow Step1 Starting Material: N-Boc-4-aminopiperidine Step2 Formylation: Ethyl formate, Reflux (65°C), 12h Step1->Step2 Step3 Intermediate: 1-Formyl-4-(Boc-amino)piperidine Step2->Step3 Step4 Deprotection: 4M HCl in Dioxane, RT, 3h Step3->Step4 Step5 Product Isolation: Filtration of HCl salt (>95% Purity) Step4->Step5

Step-by-step workflow for Route A synthesis.

Protocol: Synthesis of 4-Aminopiperidine-1-carbaldehyde Hydrochloride (Route A)

Step 1: Formylation of N-Boc-4-aminopiperidine

  • Setup: Charge a 250 mL round-bottom flask with N-Boc-4-aminopiperidine (10.0 g, 50.0 mmol) and ethyl formate (50 mL).

  • Reaction: Attach a reflux condenser and heat the mixture to 65 °C under a nitrogen atmosphere for 12 hours. Causality: The excess ethyl formate ensures complete conversion without the need for additional coupling reagents.

  • In-Process Control (IPC): Monitor via TLC (DCM:MeOH 9:1, Ninhydrin stain). The starting material (primary amine) will stain purple, while the formylated product will not stain readily but can be visualized via iodine or UV (if derivatized).

  • Workup: Concentrate the reaction mixture in vacuo to remove excess ethyl formate. The resulting crude 1-formyl-4-(Boc-amino)piperidine is obtained as a pale yellow oil and used directly in the next step.

Step 2: Boc Deprotection

  • Setup: Dissolve the crude intermediate in anhydrous dichloromethane (DCM) (30 mL) and cool to 0 °C in an ice bath.

  • Reaction: Dropwise add 4M HCl in dioxane (25 mL, 100 mmol). Remove the ice bath and stir at room temperature for 3 hours.

  • Self-Validation: As the Boc group is cleaved, isobutylene and CO2 gas evolve. Visual confirmation: Bubbling indicates active deprotection. As the reaction progresses, the product (an HCl salt) will begin to precipitate as a white solid due to its insolubility in the DCM/dioxane matrix.

  • IPC: Analyze the supernatant via LC-MS. The disappearance of the [M+H]+ 229 peak and the presence of the[M+H]+ 129 peak confirms complete deprotection[3].

  • Isolation: Filter the resulting suspension, wash the filter cake with cold diethyl ether (2 x 20 mL), and dry under high vacuum to afford 4-aminopiperidine-1-carbaldehyde hydrochloride.

Quantitative Data Presentation

The following table summarizes the expected quantitative metrics for both synthetic routes, allowing researchers to select the optimal path based on their specific constraints (e.g., time vs. cost).

MetricRoute A (Protecting Group)Route B (Reductive Amination)
Starting Material N-Boc-4-aminopiperidine4-Piperidone
Overall Yield 82 - 88%65 - 70%
Purity (LC-MS) > 98% (as isolated HCl salt)~ 90% (requires purification)
Atom Economy Moderate (loss of Boc group)High
Scalability Excellent for Discovery (<100g)Better for Process (>1kg)
Major Impurities Unreacted starting materialSecondary amine dimers
Purification Method Precipitation / FiltrationFlash Chromatography

Conclusion

The synthesis of 4-aminopiperidine-1-carbaldehyde is highly feasible and can be tailored to the scale of the project. For medicinal chemistry applications requiring rapid access to high-purity material for structure-activity relationship (SAR) studies, Route A provides a robust, self-validating protocol that avoids tedious chromatographic purification while guaranteeing high fidelity of the final amine salt.

References

  • Structure-Based Design and Optimization of Bi-Aryl Amide Derivatives as Nur77 Ligands for Nur77-Bcl-2-Dependent Apoptotic Cancer Therapy. Journal of Medicinal Chemistry - ACS Publications. URL:[Link]

  • HPK1 INHIBITORS AND METHODS OF USING SAME.European Patent Office - EP 3322711 B1.
  • Acyl piperidine inhibitors of soluble epoxide hydrolase.US9296693B2 - Google Patents.
  • Development of an ultra fast online-solid phase extraction (SPE) liquid chromatography electrospray tandem mass spectrometry (LC-ESI-MS/MS) based approach for the determination of drugs in pharmacokinetic studies. PMC - NIH. URL:[Link]

  • Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. MDPI. URL:[Link]

Sources

Foundational

4-Aminopiperidine-1-carbaldehyde chemical properties

4-Aminopiperidine-1-carbaldehyde: A Comprehensive Technical Guide on Chemical Properties, Synthesis, and Applications in Drug Discovery Executive Summary 4-Aminopiperidine-1-carbaldehyde is a highly versatile alicyclic a...

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Author: BenchChem Technical Support Team. Date: April 2026

4-Aminopiperidine-1-carbaldehyde: A Comprehensive Technical Guide on Chemical Properties, Synthesis, and Applications in Drug Discovery

Executive Summary

4-Aminopiperidine-1-carbaldehyde is a highly versatile alicyclic amine building block utilized extensively in organic synthesis and medicinal chemistry[1]. Characterized by a primary amine at the C4 position and a formyl group at the N1 position, it functions as a bifunctional scaffold. The formyl moiety acts both as a structural linker and a permanent protecting group that drastically reduces the basicity of the piperidine nitrogen. This technical whitepaper explores the physicochemical properties, mechanistic utility in targeted therapeutics (such as Nur77-Bcl-2 pathway modulators and HPK1 inhibitors), and provides self-validating experimental protocols for its incorporation into complex molecular architectures.

Molecular Architecture & Physicochemical Profiling

The structural logic of 4-aminopiperidine-1-carbaldehyde lies in its differential nitrogen reactivity. The N-formyl group delocalizes the lone pair of the piperidine nitrogen via resonance, rendering it non-nucleophilic. This causality ensures that during synthetic workflows, only the C4 primary amine actively participates in nucleophilic attacks, preventing unwanted polymerization or bis-alkylation.

Table 1: Physicochemical and Structural Properties

PropertyValueCausality / Significance
CAS Number 782448-63-9[2]Unique identifier for procurement and regulatory tracking.
Molecular Formula C6H12N2O[2]Defines the exact atomic composition.
Molecular Weight 128.17 g/mol [2]Low molecular weight ensures minimal penalty to overall drug lipophilicity (Lipinski's Rule of 5).
SMILES NC1CCN(C=O)CC1[1]Computational representation for in silico docking and SAR studies.
Standard Purity ≥ 97% (NMR/HPLC/GC)[2]High purity is critical to prevent side reactions from unformylated piperidine impurities.

Strategic Applications in Medicinal Chemistry

Conformational Dynamics in Nur77-Bcl-2 Pathway Modulators

Targeting the B-site of the Nur77 ligand-binding domain (LBD) is a promising strategy for inducing mitochondria-related apoptosis in cancer cells[3]. In recent structure-activity relationship (SAR) studies, 4-aminopiperidine-1-carbaldehyde was evaluated as a cyclic linker to synthesize bi-aryl amide derivatives (e.g., compound NF1t)[3].

Mechanistic Insight: While rigidified cyclic linkers are often deployed to lock molecules into active conformations, the incorporation of 4-aminopiperidine-1-carbaldehyde resulted in lower dual activity compared to flexible linkers like ethylamide[3]. The causality behind this drop in efficacy is steric hindrance; the rigidified piperidine ring forces the molecule into suboptimal binding poses within the deep subpockets of the Nur77-LBD, preventing optimal "π-cation" interactions and hydrogen bonding[3].

Table 2: Binding Efficacy (BE@10 μM) of Nur77 Ligands

CompoundLinker TypeLinker MoietyNur77 Binding EfficacyActivity Profile
NF1 RigidVinylamide63.64%High dual activity
NF1o FlexibleEthylamide63.53%High dual activity
NF1t Cyclic4-Aminopiperidine-1-carbaldehydeReducedLower dual activity (Steric hindrance)
Kinase Inhibition: HPK1 Targeted Therapies

Hematopoietic progenitor kinase 1 (HPK1) is a critical negative regulator of T-cell activation. Inhibiting HPK1 enhances anti-tumor immunity. 4-Aminopiperidine-1-carbaldehyde has been successfully utilized to synthesize potent HPK1 inhibitors (e.g., Compound A17)[4]. The primary amine acts as a nucleophile to displace a trifluoromethanesulfonate leaving group on a thieno[2,3-b]pyridin scaffold, while the formyl group provides necessary hydrogen bond acceptor properties to interact with the kinase hinge region[4].

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols integrate built-in quality control (QC) checkpoints.

Protocol A: Amide Coupling for Bi-Aryl Derivatives

Purpose: Conjugation of a carboxylic acid intermediate with 4-aminopiperidine-1-carbaldehyde.

  • Activation: Dissolve the carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF. Causality: HATU is selected for its superior efficiency in activating sterically hindered acids while minimizing epimerization. DMF solubilizes all polar components.

  • Deprotonation: Add DIPEA (3.0 eq) to the mixture and stir for 10 minutes. Causality: DIPEA is a non-nucleophilic base that ensures the primary amine of 4-aminopiperidine-1-carbaldehyde remains fully deprotonated and highly nucleophilic.

  • Nucleophilic Attack: Add 4-aminopiperidine-1-carbaldehyde (1.2 eq) and stir at room temperature for 2-4 hours.

  • Self-Validation (In-Process): Monitor via LC-MS. The reaction is validated when the peak corresponding to the starting acid disappears and a new peak matching the calculated [M+H]+ of the product emerges.

  • Purification & Final QC: Purify via reverse-phase HPLC. Validate structural integrity using 1H NMR (600 MHz); confirm the presence of the distinct formyl proton singlet at ~8.0 ppm to ensure the N-formyl group was not cleaved during processing[3].

Protocol B: Nucleophilic Aromatic Substitution (SNAr) for Kinase Inhibitors

Purpose: Synthesis of HPK1 inhibitor precursors via triflate displacement.

  • Reagent Mixing: Combine the trifluoromethanesulfonate intermediate (0.30 mmol) and 4-aminopiperidine-1-carbaldehyde (1.2 mmol, 4.0 eq) in 7 mL of anhydrous DMF[4].

  • Heating: Stir the reaction mixture at elevated temperature (typically 80-100°C) under an inert atmosphere. Causality: The high temperature provides the activation energy required to form the Meisenheimer complex, while the excess amine drives the equilibrium forward and acts as an acid scavenger for the generated triflic acid.

  • Self-Validation (Final): Isolate the crude product and analyze via ESI-MS. For compound A17, successful synthesis is validated by the detection of the exact mass [M+H]+ at 744.1 m/z[4].

Visualizations of Workflows and Pathways

Nur77_Pathway Ligand Nur77 Ligand (e.g., NF1) Nur77_Nuc Nur77 (Nucleus) Ligand->Nur77_Nuc Binds B-site Nur77_Mito Nur77 (Mitochondria) Nur77_Nuc->Nur77_Mito Translocation Bcl2 Bcl-2 (Anti-apoptotic) Nur77_Mito->Bcl2 Interaction Conf_Change Bcl-2 Conformational Change Bcl2->Conf_Change Phenotype Switch CytoC Cytochrome c Release Conf_Change->CytoC Permeabilization Apoptosis Apoptosis CytoC->Apoptosis Caspase Activation

Mechanism of Nur77-Bcl-2-dependent apoptosis triggered by B-site ligands.

Synthetic_Workflow Acid Carboxylic Acid Intermediate Coupling Coupling Reaction (HATU, DIPEA, DMF) Acid->Coupling Amine 4-Aminopiperidine- 1-carbaldehyde Amine->Coupling Product NF1t Analogue (Crude) Coupling->Product RT, 2-4 hrs QC Self-Validation (LC-MS & NMR) Product->QC Purification

Self-validating amide coupling workflow utilizing 4-aminopiperidine-1-carbaldehyde.

SNAr_Workflow Substrate Triflate Intermediate Reaction SNAr Reaction (DMF, Heat) Substrate->Reaction Amine 4-Aminopiperidine- 1-carbaldehyde Amine->Reaction Product HPK1 Inhibitor Precursor Reaction->Product Nucleophilic Attack QC Self-Validation (ESI-MS [M+H]+) Product->QC Mass Confirmation

Self-validating SNAr workflow for synthesizing HPK1 inhibitor precursors.

References

  • Journal of Medicinal Chemistry - ACS Publications . Structure-Based Design and Optimization of Bi-Aryl Amide Derivatives as Nur77 Ligands for Nur77-Bcl-2-Dependent Apoptotic Cancer Therapy. Retrieved from: [Link]

  • European Patent Office - EP 3322711 B1. HPK1 INHIBITORS AND METHODS OF USING SAME.

Sources

Exploratory

4-Aminopiperidine-1-carbaldehyde (CAS 782448-63-9): A Critical Building Block in Next-Generation Kinase Inhibitor Discovery

Executive Summary In the landscape of modern medicinal chemistry, the strategic selection of alicyclic amine building blocks is paramount for optimizing the pharmacokinetic and pharmacodynamic profiles of small-molecule...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern medicinal chemistry, the strategic selection of alicyclic amine building blocks is paramount for optimizing the pharmacokinetic and pharmacodynamic profiles of small-molecule therapeutics. 4-Aminopiperidine-1-carbaldehyde (CAS: 782448-63-9) has emerged as a highly versatile intermediate, particularly in the synthesis of novel kinase inhibitors targeting the tumor microenvironment [1]. By offering a unique combination of a highly nucleophilic primary amine and a sterically minimal, neutral formyl cap on the piperidine nitrogen, this compound enables the rapid diversification of heteroaromatic scaffolds while maintaining strict control over lipophilicity and basicity.

This technical guide explores the structural rationale, mechanistic applications, and field-proven synthetic protocols for utilizing 4-aminopiperidine-1-carbaldehyde, with a specific focus on its role in developing Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors for cancer immunotherapy.

Physicochemical Profiling

Understanding the quantitative metrics of 4-aminopiperidine-1-carbaldehyde is critical for predicting its behavior in both synthetic workflows and biological systems. The formyl group significantly alters the electronic environment of the piperidine ring compared to its unsubstituted counterpart.

PropertyValue / Specification
Chemical Name 4-Aminopiperidine-1-carbaldehyde
CAS Number 782448-63-9
Molecular Formula C₆H₁₂N₂O
Molecular Weight 128.17 g/mol
SMILES String O=CN1CCC(N)CC1
Standard Purity ≥97% (Validated via NMR/HPLC)
Physical State Viscous Liquid to Low-Melting Solid
Primary Application SNAr / Buchwald-Hartwig Coupling Nucleophile

Structural Rationale in Drug Design

The architectural brilliance of 4-aminopiperidine-1-carbaldehyde lies in its dual-functional nature.

In traditional drug design, incorporating a free piperidine ring often introduces a highly basic secondary amine (pKa ~10–11). While beneficial for solubility, this basicity frequently leads to off-target hERG channel blockade (cardiotoxicity), poor passive membrane permeability, and lysosomal trapping.

By capping the piperidine nitrogen with a formyl group (carbaldehyde) , medicinal chemists achieve three critical objectives:

  • Basicity Neutralization: The lone pair on the piperidine nitrogen is delocalized into the carbonyl group, converting it into an amide. This neutralizes the basicity, drastically improving the membrane permeability of the final drug candidate.

  • Minimal Steric Penalty: The formyl group is the smallest possible acyl cap. It occupies minimal volume within the highly constrained ATP-binding pockets of kinases.

  • Hydrogen Bonding Potential: The carbonyl oxygen of the formyl group acts as a potent hydrogen-bond acceptor, capable of interacting with solvent-exposed regions or the ribose pocket of the kinase hinge region, thereby enhancing target affinity.

Mechanistic Grounding: The HPK1 Pathway

A premier application of 4-aminopiperidine-1-carbaldehyde is in the synthesis of inhibitors targeting Hematopoietic Progenitor Kinase 1 (HPK1) [2].

HPK1 is a serine/threonine kinase that acts as a critical negative regulator of T-cell receptor (TCR) and B-cell receptor (BCR) signaling. Upon TCR activation, HPK1 phosphorylates the adaptor protein SLP-76 at Serine 376. This phosphorylation event triggers the degradation of the SLP-76 microcluster, down-modulating AP-1 and NF-κB pathways, which ultimately leads to T-cell exhaustion and immune tolerance [3].

Blocking HPK1 kinase activity with small-molecule inhibitors (synthesized using 4-aminopiperidine-1-carbaldehyde derivatives) prevents SLP-76 phosphorylation, thereby hyper-activating T-cells and promoting robust anti-tumor immunity.

HPK1_Pathway TCR T-Cell Receptor (TCR) Activation HPK1 HPK1 Kinase (Active) TCR->HPK1 Induces Kinase Activity SLP76 SLP-76 Adaptor (Phosphorylated Ser376) HPK1->SLP76 Phosphorylates ImmuneSupp Immune Tolerance & T-Cell Exhaustion SLP76->ImmuneSupp Down-modulates AP-1/NF-κB Inhibitor HPK1 Inhibitor (4-Amino-pip derivative) Inhibitor->HPK1 Competes at ATP Pocket

Fig 1: HPK1 signaling pathway and the intervention point of 4-aminopiperidine-derived inhibitors.

Experimental Methodology: Self-Validating SNAr Workflow

The primary amine at the 4-position of 4-aminopiperidine-1-carbaldehyde is highly nucleophilic, making it an ideal reagent for Nucleophilic Aromatic Substitution (SNAr) reactions with electrophilic heteroaryl halides (e.g., fluorinated thienopyridinones) [2].

The following protocol is engineered as a self-validating system, ensuring that causality dictates experimental choices rather than rote adherence to standard operating procedures.

Causality of Reaction Conditions:
  • Solvent (DMF): A polar aprotic solvent is required to stabilize the highly polarized Meisenheimer complex transition state during SNAr.

  • Stoichiometry (4.0 Equivalents of Amine): Using a large excess of 4-aminopiperidine-1-carbaldehyde drives the equilibrium of sluggish reactions forward. Crucially, the excess amine acts as an intrinsic acid scavenger for the generated HX (e.g., HF or HCl), eliminating the need for exogenous bases like DIPEA, which can sometimes induce side reactions with sensitive electrophilic cores.

  • Temperature (80°C): Provides the specific activation energy required to overcome the aromatic resonance stabilization of the electrophile.

Synthetic_Workflow Core Electrophilic Core (e.g., Thienopyridinone) Reaction SNAr Reaction DMF, 80°C, 12h Core->Reaction 1.0 eq Amine 4-Aminopiperidine- 1-carbaldehyde Amine->Reaction 4.0 eq Purification Prep-HPLC Purification Reaction->Purification Crude Extract Product Target Inhibitor (>95% Purity) Purification->Product Lyophilization

Fig 2: Self-validating SNAr synthetic workflow utilizing 4-aminopiperidine-1-carbaldehyde.

Step-by-Step Protocol:
  • System Preparation: To a flame-dried 20 mL scintillation vial equipped with a magnetic stir bar, add the electrophilic core (e.g., a fluorinated thienopyridinone derivative) (0.30 mmol, 1.0 eq).

  • Reagent Addition: Add anhydrous N,N-Dimethylformamide (DMF) (7.0 mL) to dissolve the core. Once dissolved, add 4-aminopiperidine-1-carbaldehyde (0.15 g, 1.2 mmol, 4.0 eq) directly to the stirring solution.

  • Thermal Activation: Seal the vial and heat the reaction mixture to 80°C using an aluminum heating block.

  • In-Process Control (IPC): After 4 hours, sample 5 µL of the reaction mixture, dilute in 1 mL of Methanol, and analyze via LC-MS. Validation Checkpoint: The reaction is deemed complete when the starting electrophile peak is <5% by UV integration, and the desired product mass (e.g., [M+H]+) is the dominant signal.

  • Quenching & Workup: Cool the reaction to room temperature. Quench by adding 10 mL of distilled water. Extract the aqueous layer with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with a 5% aqueous LiCl solution (3 x 10 mL) to effectively remove residual DMF.

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

Analytical Validation and Quality Control

To ensure the integrity of the synthesized kinase inhibitor, rigorous analytical validation must be performed:

  • Reverse-Phase Prep-HPLC: Purify the crude mixture using a C18 column with a gradient of Water/Acetonitrile (containing 0.1% TFA). This ensures the removal of the excess 4-aminopiperidine-1-carbaldehyde (which elutes early due to its polarity).

  • ¹H NMR (400 MHz, DMSO-d₆): Confirm the presence of the formyl proton, typically appearing as a distinct singlet downfield (around 8.0 ppm), alongside the characteristic multiplet shifts of the piperidine ring protons.

  • High-Resolution Mass Spectrometry (HRMS): Verify the exact mass to rule out deformylation, a potential side reaction if the mixture was exposed to strong aqueous acids during workup.

References

  • European Patent Office.HPK1 INHIBITORS AND METHODS OF USING SAME (EP 3322711 B1). Google Patents.
  • Sawasdikosol, S., et al. HPK1 as a novel target for cancer immunotherapy. Immunologic Research, 2012 Dec;54(1-3):262-5. Available at:[Link]

Foundational

The Strategic Utilization of 4-Aminopiperidine-1-carbaldehyde in Targeted Drug Discovery: A Technical Whitepaper

Executive Summary In modern medicinal chemistry, the selection of bifunctional building blocks dictates not only the synthetic feasibility of a drug candidate but also its ultimate pharmacokinetic and pharmacodynamic pro...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the selection of bifunctional building blocks dictates not only the synthetic feasibility of a drug candidate but also its ultimate pharmacokinetic and pharmacodynamic profile. 4-Aminopiperidine-1-carbaldehyde (IUPAC: 4-aminopiperidine-1-carbaldehyde) is a highly versatile alicyclic amine intermediate. Characterized by a reactive primary amine and a rigidifying N-formyl group, this compound has become a critical structural motif in the synthesis of advanced targeted therapeutics, including kinase inhibitors and apoptotic cancer therapies.

This whitepaper provides an in-depth technical analysis of 4-aminopiperidine-1-carbaldehyde (abbreviated herein as 4-AP1C ), detailing its physicochemical properties, its mechanistic role in structure-activity relationship (SAR) optimization, and field-proven synthetic protocols for its incorporation into heteroaryl scaffolds.

Physicochemical Profiling & Structural Significance

The utility of 4-AP1C stems from its dual-functional nature. The primary amine at the C4 position is highly nucleophilic, making it an ideal anchor for Nucleophilic Aromatic Substitution (SNAr) or transition-metal-catalyzed cross-coupling reactions. Conversely, the N-formyl group (1-carbaldehyde) acts as an amide. By delocalizing the nitrogen lone pair into the carbonyl oxygen, the basicity of the piperidine ring is drastically reduced 1. This is a deliberate design choice in drug discovery to mitigate hERG channel blockade liabilities (often associated with basic amines) while simultaneously providing a stable hydrogen-bond acceptor for kinase hinge regions.

Table 1: Physicochemical Profile of 4-AP1C
PropertyValue / Description
IUPAC Name 4-aminopiperidine-1-carbaldehyde
CAS Number 782448-63-9
Molecular Formula C6H12N2O
Molecular Weight 128.17 g/mol
SMILES O=CN1CCC(N)CC1
Structural Role Cyclic linker, H-bond acceptor, basicity-modulating motif

Mechanistic Role in Targeted Therapeutics

The structural rigidity of the piperidine ring combined with the formyl moiety yields distinct biological outcomes depending on the target binding pocket.

Hematopoietic Progenitor Kinase 1 (HPK1) Inhibition

HPK1 is a serine/threonine kinase that acts as a negative regulator of T-cell and B-cell receptor signaling. Inhibiting HPK1 is a major strategy in immuno-oncology to enhance anti-tumor immunity. In the development of thienopyridinone-based HPK1 inhibitors, 4-AP1C is utilized as a critical amine nucleophile. The resulting 4-AP1C-derived compounds demonstrate high potency, as the formyl oxygen strategically interacts with the kinase domain, locking the inhibitor into the active site and preventing the downstream phosphorylation of the SLP-76 adaptor protein 2.

HPK1_Pathway TCR T-Cell Receptor (TCR) HPK1 HPK1 Kinase TCR->HPK1 Activates SLP76 SLP-76 Adaptor HPK1->SLP76 Phosphorylates AP1 AP-1 / NF-κB SLP76->AP1 Down-modulates Immune Immune Suppression AP1->Immune Induces Inhibitor 4-AP1C-Derived Inhibitor Inhibitor->HPK1 Blocks (Target)

Fig 1. HPK1 signaling pathway and the targeted intervention by 4-AP1C-derived kinase inhibitors.

Nur77-Bcl-2 Ligands: The Cost of Rigidity

While rigidity is beneficial for HPK1, it can be detrimental in other targets. During the optimization of bi-aryl amide derivatives as Nur77 ligands for apoptotic cancer therapy, researchers systematically modified linker regions. Compounds utilizing cyclic linkers like 4-AP1C exhibited lower dual activity compared to flexible ethylamide linkers. The rigidified, suboptimal binding poses induced by the piperidine ring caused steric hindrance within the Nur77 B-site, highlighting that 4-AP1C must be deployed selectively based on the spatial constraints of the target pocket 3.

Table 2: Comparative SAR Data for Linker Selection
Linker TypeTarget ApplicationBioactivity ImpactMechanistic Rationale
Flexible Ethylamide Nur77 LigandHigh Binding (BE > 63%)Optimal conformational flexibility allows deep pocket penetration.
4-AP1C (Cyclic) Nur77 LigandReduced BindingPiperidine ring induces steric clash in narrow allosteric sites.
4-AP1C (Cyclic) HPK1 InhibitorHigh PotencyFormyl oxygen acts as a crucial H-bond acceptor in the kinase hinge.

Synthetic Workflows & Protocol Engineering

To ensure scientific integrity and reproducibility, the following protocol details the Nucleophilic Aromatic Substitution (SNAr) of a heteroaryl halide using 4-AP1C. This protocol is engineered as a self-validating system, ensuring that intermediate checkpoints dictate the progression of the synthesis.

Synthetic_Workflow Core Aryl Halide Scaffold (e.g., 4-bromo-2-fluoropyridine) Reaction SNAr Coupling (Thermal Activation) Core->Reaction Amine 4-Aminopiperidine-1-carbaldehyde (Nucleophile) Amine->Reaction Intermediate N-Linked Piperidine Intermediate Reaction->Intermediate DIPEA / DMF Purification Flash Chromatography & LC-MS Validation Intermediate->Purification Aqueous Workup

Fig 2. Standard synthetic workflow for incorporating 4-AP1C into heteroaryl scaffolds.

Protocol: SNAr Coupling of 4-AP1C to Heteroaryl Halides

Objective: Chemoselective amination of a fluorinated or chlorinated heteroaryl scaffold using 4-AP1C.

Step 1: Reagent Preparation & Inert Atmosphere

  • Action: Dissolve the electrophilic aryl halide (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) to a concentration of 0.2 M under a nitrogen atmosphere.

  • Causality: Anhydrous conditions are critical. Trace water at elevated temperatures will competitively hydrolyze the highly activated aryl halide into a phenol/pyridinol derivative, destroying the starting material.

Step 2: Nucleophile and Base Addition

  • Action: Add 4-aminopiperidine-1-carbaldehyde (1.2 - 1.5 eq) followed by N,N-Diisopropylethylamine (DIPEA) (2.5 eq).

  • Causality: The primary amine of 4-AP1C acts as the nucleophile. DIPEA is selected as a sterically hindered, non-nucleophilic base. It neutralizes the hydrohalic acid (HF or HCl) generated during the formation of the Meisenheimer complex, driving the equilibrium forward without competing for the electrophile.

Step 3: Thermal Activation

  • Action: Heat the reaction mixture to 80–100 °C for 4–12 hours.

  • Causality: While highly activated fluorophores may react at room temperature, standard SNAr requires thermal energy to overcome the activation barrier of breaking aromaticity during the transition state.

Step 4: Self-Validating Reaction Monitoring (LC-MS)

  • Action: At t = 4h, sample 10 µL of the reaction, dilute in LC-MS grade Methanol, and inject into the LC-MS.

  • Causality: Do not rely solely on time. The protocol validates itself when the Total Ion Chromatogram (TIC) shows complete consumption of the starting material mass and the appearance of the target (M+H)+ ion. If unreacted starting material remains, heat for an additional 4 hours.

Step 5: Workup and Purification

  • Action: Quench the reaction with ice-cold water to precipitate the product or extract with Ethyl Acetate (EtOAc). Wash the organic layer extensively with 5% aqueous LiCl or brine.

  • Causality: DMF is highly miscible with EtOAc. Washing with aqueous LiCl drastically increases the partition coefficient, pulling residual DMF into the aqueous phase and preventing contamination during silica gel flash chromatography.

References

  • Structure-Based Design and Optimization of Bi-Aryl Amide Derivatives as Nur77 Ligands for Nur77-Bcl-2-Dependent Apoptotic Cancer Therapy Journal of Medicinal Chemistry - ACS Publications[Link]

  • HPK1 INHIBITORS AND METHODS OF USING SAME European P

Sources

Exploratory

4-Aminopiperidine-1-carbaldehyde: A Versatile Cyclic Linker in Modern Drug Discovery

Executive Summary In the landscape of modern medicinal chemistry, the spatial geometry and physicochemical properties of linker moieties often dictate the success or failure of a drug candidate. 4-Aminopiperidine-1-carba...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern medicinal chemistry, the spatial geometry and physicochemical properties of linker moieties often dictate the success or failure of a drug candidate. 4-Aminopiperidine-1-carbaldehyde (CAS: 782448-63-9) has emerged as a highly versatile building block for synthesizing conformationally restricted analogs.

By translating its canonical SMILES string into 3D pharmacophore models, researchers can exploit its unique combination of a rigid piperidine core, a hydrogen-bond accepting formyl group, and a highly reactive primary amine. This technical whitepaper dissects the cheminformatic properties of 4-aminopiperidine-1-carbaldehyde, evaluates its mechanistic role in recent oncology drug discovery campaigns, and provides a self-validating synthetic protocol for its derivatization.

Cheminformatics & Structural Grounding

The bridge between computational drug design (in silico) and benchtop synthesis relies heavily on accurate molecular representations. The canonical SMILES string for 4-aminopiperidine-1-carbaldehyde is O=CN1CCC(N)CC1.

SMILES Breakdown and Causality
  • O=CN1 : Represents the formyl (carbaldehyde) group attached to the nitrogen at position 1 of the ring. Computationally, this moiety is flagged as a neutral hydrogen-bond acceptor. Unlike a free secondary piperidine amine, the formyl group dramatically lowers the basicity (pKa) of the molecule, which is a deliberate design choice to improve passive membrane permeability and mitigate hERG channel toxicity liabilities.

  • CCC(N)CC1 : Denotes the piperidine ring with a primary amine ((N)) at the 4-position. This creates a highly localized vector for nucleophilic attack, allowing the molecule to act as a precise geometric spacer in drug-target interactions.

Physicochemical Profile

To facilitate virtual screening and molecular dynamics (MD) simulations, the foundational quantitative data for this building block is summarized below:

PropertyValueComputational Significance
IUPAC Name 4-aminopiperidine-1-carbaldehydeStandardized nomenclature for database querying.
CAS Number 782448-63-9Primary identifier for commercial procurement.
Molecular Formula C6H12N2ODefines exact mass for MS validation.
Molecular Weight 128.17 g/mol Low molecular weight ensures high ligand efficiency (LE).
Canonical SMILES O=CN1CCC(N)CC1Enables 2D-to-3D topological mapping.
InChIKey IHERZVGWOOXGGV-UHFFFAOYSA-NPrevents hash collisions in cheminformatic databases.
Computational Translation Workflow

G SMILES SMILES String O=CN1CCC(N)CC1 Graph2D 2D Molecular Graph (Topological Mapping) SMILES->Graph2D Conf3D 3D Conformer Generation (Energy Minimization) Graph2D->Conf3D Pharm Pharmacophore Mapping (H-Bond Acceptor & Donor) Conf3D->Pharm Docking Virtual Screening (Target Docking) Pharm->Docking

Computational workflow translating the 1D SMILES string into 3D virtual screening models.

Mechanistic Role in Drug Discovery

The strategic insertion of 4-aminopiperidine-1-carbaldehyde into a drug scaffold is rarely accidental; it is driven by the need to manipulate Structure-Activity Relationships (SAR).

Modulating Conformational Rigidity

In the rational design of targeted therapeutics, balancing flexibility and rigidity is paramount. A highly flexible aliphatic linker incurs a high entropic penalty upon binding to a target protein. Substituting it with the piperidine core of 4-aminopiperidine-1-carbaldehyde pre-organizes the molecule, potentially increasing binding affinity if the conformation matches the target's binding pocket.

However, this rigidity must be carefully mapped against the target's spatial constraints. In recent work optimizing bi-aryl amide derivatives as [1], researchers systematically evaluated cyclic linkers. The study revealed that incorporating 4-aminopiperidine-1-carbaldehyde (compound NF1t) actually reduced the dual activity compared to more flexible or linear rigid linkers. The causality here is critical: the inherent steric bulk of the piperidine ring rigidified the molecule into a suboptimal binding pose, clashing with the deep subpockets of the Nur77 ligand-binding domain. This highlights the molecule's utility as a strict spatial probe—it quickly informs medicinal chemists whether a binding pocket can tolerate bulky, rigidified vectors.

Application in Immunotherapy

Conversely, in targets with more accommodating solvent-exposed channels, this building block excels. It has been successfully utilized as a core intermediate in the synthesis of thienopyridinone-based [2]. By blocking HPK1 kinase activity, these small molecules promote the activation of T-cells and B-cells, driving superior anti-tumor immunity. In this context, the 1-carbaldehyde group acts as a stable, non-basic terminus that avoids unwanted off-target kinase interactions, while the 4-amino group serves as the critical attachment point to the thienopyridinone warhead.

Self-Validating Synthetic Protocol: HATU-Mediated Amide Coupling

To utilize 4-aminopiperidine-1-carbaldehyde effectively, researchers most commonly derivatize its primary amine via amide coupling. The following protocol outlines a highly efficient, self-validating workflow using HATU, designed to prevent racemization and maximize yield.

Causality of Reagent Selection
  • HATU : Selected over traditional carbodiimides (like EDC) because the nitrogen atom in its triazole ring provides a neighboring group effect, drastically accelerating the coupling of sterically hindered substrates.

  • DIPEA (N,N-Diisopropylethylamine) : A non-nucleophilic base that deprotonates the carboxylic acid to form the reactive carboxylate without competing with the piperidine amine for the active ester.

  • DMF (N,N-Dimethylformamide) : A polar aprotic solvent required to solubilize the highly polar 4-aminopiperidine-1-carbaldehyde and stabilize the charged transition states.

Step-by-Step Methodology

Step 1: Pre-Activation Phase

  • In an oven-dried round-bottom flask under an inert N₂ atmosphere, dissolve 1.0 equivalent of the target Carboxylic Acid (R-COOH) and 1.2 equivalents of HATU in anhydrous DMF to achieve a 0.1 M concentration.

  • Add 3.0 equivalents of DIPEA dropwise.

  • Mechanistic Rationale: Stir the mixture at 25°C for 15 minutes before adding the amine. This pre-activation ensures the complete formation of the highly reactive HOAt-active ester. If the amine is added simultaneously with HATU, it can attack the coupling reagent directly, forming an unreactive guanidinium dead-end byproduct.

Step 2: Nucleophilic Addition

  • Add 1.1 equivalents of 4-aminopiperidine-1-carbaldehyde to the activated mixture.

  • Stir continuously at 25°C. The formyl group on the piperidine nitrogen is completely stable under these mildly basic conditions, acting as an intrinsic protecting group that prevents polymerization or side reactions.

Step 3: Self-Validation & Reaction Monitoring

  • At t=60 minutes, withdraw a 10 µL aliquot, dilute in 1 mL of LC-MS grade Methanol, and inject into an LC-MS system.

  • Validation Check: The reaction is deemed successful and complete only when the Extracted Ion Chromatogram (EIC) demonstrates >95% depletion of the starting amine mass ( m/z 129.1 [M+H]⁺) and the dominant appearance of the desired amide product mass.

Step 4: Quench and Workup

  • Dilute the reaction mixture with a 10-fold volume of saturated aqueous NaHCO₃.

  • Extract the aqueous layer three times with Ethyl Acetate (EtOAc).

  • Mechanistic Rationale: The basic aqueous wash neutralizes residual acid and effectively pulls the DMF solvent, unreacted HATU, and water-soluble HOAt/tetramethylurea byproducts into the aqueous phase, leaving the crude amide in the organic layer.

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography using a Dichloromethane/Methanol gradient.

Reaction Pathway Visualization

Pathway Acid Carboxylic Acid (R-COOH) Reagents HATU / DIPEA DMF, 25°C Acid->Reagents Amine 4-Aminopiperidine- 1-carbaldehyde Product Amide Product (Target Ligand) Amine->Product Nucleophilic Attack Active Active Ester Intermediate Reagents->Active Active->Product

Mechanistic pathway for the amide coupling derivatization of 4-aminopiperidine-1-carbaldehyde.

References

  • Title: Structure-Based Design and Optimization of Bi-Aryl Amide Derivatives as Nur77 Ligands for Nur77-Bcl-2-Dependent Apoptotic Cancer Therapy Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: HPK1 INHIBITORS AND METHODS OF USING SAME (EP 3322711 B1)
Foundational

4-Aminopiperidine-1-carbaldehyde: A Privileged Alicyclic Scaffold in Modern Medicinal Chemistry

Executive Summary In the landscape of modern drug discovery, the architectural design of molecular linkers and scaffolds dictates both the pharmacokinetic (PK) and pharmacodynamic (PD) success of a therapeutic agent. 4-A...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug discovery, the architectural design of molecular linkers and scaffolds dictates both the pharmacokinetic (PK) and pharmacodynamic (PD) success of a therapeutic agent. 4-Aminopiperidine-1-carbaldehyde (also known as 1-formylpiperidin-4-amine) has emerged as a highly versatile, bifunctional alicyclic scaffold. By strategically masking the piperidine nitrogen with a formyl group and exposing a primary amine at the C4 position, this scaffold resolves common liabilities associated with raw alicyclic amines—namely, hERG toxicity and poor metabolic stability—while providing a robust vector for late-stage functionalization.

This technical guide explores the physicochemical causality, mechanistic applications, and self-validating synthetic protocols associated with this privileged building block.

Physicochemical Profiling & Structural Causality

To understand why 4-aminopiperidine-1-carbaldehyde is favored by medicinal chemists, one must analyze the causality behind its structural components.

Unsubstituted piperidines possess a highly basic secondary amine (pKₐ ~11.2). While useful for solubility, this high basicity often leads to rapid oxidative metabolism (via CYP450 enzymes), poor oral bioavailability, and severe off-target liabilities, most notably the blockade of the hERG potassium channel, which induces cardiotoxicity.

By formylating the N1 position, the basic amine is converted into a neutral, amide-like moiety. This single modification achieves three critical objectives:

  • Basicity Neutralization : It drastically lowers the overall basicity of the ring system, mitigating hERG binding affinities.

  • Hydrogen-Bonding Dynamics : The formyl oxygen acts as a localized, directional hydrogen-bond acceptor, which can interact with solvent-exposed regions or specific kinase hinge residues.

  • Lipophilic Efficiency (LipE) : It reduces the overall LogD of the molecule compared to bulkier alkyl or acyl groups, maintaining a favorable ligand efficiency.

Concurrently, the primary amine at the C4 position remains highly nucleophilic, serving as an ideal, sterically accessible handle for downstream functionalization.

Quantitative Data Summary

The table below highlights the physicochemical shift achieved by modifying the base piperidine ring into the 4-aminopiperidine-1-carbaldehyde scaffold.

Scaffold MoleculeMW ( g/mol )Est. ClogPBasic pKₐKey Physicochemical Feature
Piperidine 85.150.84~11.2High basicity, significant hERG liability
1-Formylpiperidine 113.160.20Non-basicH-bond acceptor, improved metabolic stability
4-Aminopiperidine-1-carbaldehyde 128.17-0.50~9.5 (C4 amine)Bifunctional, rigidified linker, tunable basicity

Mechanistic Role in Target Binding: Case Studies

The utility of 4-aminopiperidine-1-carbaldehyde is best demonstrated through its application in complex disease models, ranging from oncology to immunology.

Case Study 1: Rigidification in Nur77-Bcl-2 Apoptotic Pathways

In the development of B-site ligands targeting the Nur77 nuclear receptor—a critical pathway for inducing apoptosis in cancer cells—linkers play a vital role in orienting the bi-aryl pharmacophores. Recent structure-based optimizations utilized 4-aminopiperidine-1-carbaldehyde as a cyclic linker to rigidify the binding pose[1].

Causality Insight: While flexible linkers (like ethylamides) can adopt multiple conformations to fit a binding pocket, introducing the 4-aminopiperidine-1-carbaldehyde scaffold restricts the conformational entropy. In the case of specific Nur77 ligands (e.g., NF1t analogs), this rigidification must be carefully modeled; if the binding pocket is shallow, the steric bulk of the piperidine ring can lead to suboptimal binding poses and reduced dual activity[1]. However, when perfectly aligned, this rigidity locks the ligand into its bioactive conformation, drastically reducing the entropic penalty of binding.

Pathway Ligand 4-Aminopiperidine- 1-carbaldehyde Nur77 Nur77 Receptor Ligand->Nur77 Binds B-site Mito Mitochondrial Translocation Nur77->Mito Induces Bcl2 Bcl-2 Interaction Mito->Bcl2 Triggers Apoptosis Apoptosis Bcl2->Apoptosis Activates

Diagram 1: Nur77-Bcl-2 mediated apoptosis pathway modulated by scaffold ligands.

Case Study 2: Immuno-Oncology and HPK1 Inhibition

Hematopoietic progenitor kinase 1 (HPK1) is a negative regulator of T-cell activation. Inhibiting HPK1 is a major frontier in immuno-oncology. In the synthesis of novel HPK1 inhibitors, 4-aminopiperidine-1-carbaldehyde is employed as a critical nucleophile to undergo Nucleophilic Aromatic Substitution (SNAr) with complex heteroaryl triflates or halides[2]. The resulting compounds leverage the formyl group to interact with the solvent front of the kinase domain, enhancing solubility and target residence time[2].

Self-Validating Synthetic Protocols

To ensure reproducibility and scientific integrity, the synthesis and functionalization of this scaffold must follow a self-validating system. This means integrating In-Process Controls (IPCs) at every step to prevent the propagation of failed reactions. The synthesis begins with tert-butyl piperidin-4-ylcarbamate, a ubiquitous starting material in modular cross-coupling approaches[3].

Protocol A: Synthesis of 4-Aminopiperidine-1-carbaldehyde

Step 1: N-Formylation

  • Reagents : tert-Butyl piperidin-4-ylcarbamate (1.0 eq), Ethyl formate (5.0 eq), Triethylamine (1.2 eq).

  • Procedure : Dissolve the carbamate in ethyl formate. Add triethylamine and reflux at 65°C for 12 hours.

  • Causality : Ethyl formate acts as both the solvent and the formylating agent. The mild heating drives the formation of the amide without cleaving the acid-sensitive Boc group.

  • Self-Validation (IPC) : Perform LC-MS. The reaction is complete when the starting material mass is consumed, and the intermediate mass [M+H]⁺ (typically +28 Da from starting material) is observed.

Step 2: Boc Deprotection

  • Reagents : Trifluoroacetic acid (TFA, 10 eq), Dichloromethane (DCM).

  • Procedure : Cool the reaction mixture from Step 1 to 0°C. Add DCM, followed by dropwise addition of TFA. Stir at room temperature for 2 hours. Concentrate under reduced pressure and neutralize using Amberlyst A21 basic resin to yield the free base.

  • Causality : TFA selectively protonates and cleaves the tert-butyl carbamate, releasing CO₂ and isobutylene gas, driving the reaction to completion. Basic resin is used instead of aqueous NaOH to prevent the hydrolysis of the newly formed formyl group.

  • Self-Validation (IPC) : TLC (Ninhydrin stain) will show a bright purple spot indicating the presence of a primary amine. LC-MS will confirm a mass loss of 100 Da (loss of Boc).

Workflow SM tert-Butyl piperidin- 4-ylcarbamate Formylation Formylation (Ethyl Formate) SM->Formylation Intermediate Boc-Protected Intermediate Formylation->Intermediate IPC: LC-MS [M+H]+ Deprotection Boc Deprotection (TFA / DCM) Intermediate->Deprotection Scaffold 4-Aminopiperidine- 1-carbaldehyde Deprotection->Scaffold IPC: Loss of 100 Da Functionalization Functionalization (Amide Coupling) Scaffold->Functionalization Core Handle

Diagram 2: Self-validating synthetic workflow for scaffold generation.

Protocol B: Downstream Functionalization (Amide Coupling)
  • Procedure : To a solution of a target carboxylic acid (1.0 eq) in DMF, add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 minutes to form the active ester. Add 4-aminopiperidine-1-carbaldehyde (1.1 eq). Stir at room temperature for 4 hours.

  • Causality : HATU is chosen over older coupling reagents (like DCC or EDC) because it rapidly forms a highly reactive HOAt ester, which efficiently couples with the sterically hindered C4 amine of the piperidine ring while suppressing epimerization.

References

  • Source: acs.org (Journal of Medicinal Chemistry)
  • Source: googleapis.com (European Patent Office - EP 3322711 B1)
  • Source: rsc.

Sources

Exploratory

A Technical Guide to the Versatile 4-Aminopiperidine Scaffold: Applications in Modern Drug Discovery

The 4-aminopiperidine moiety has emerged as a quintessential building block in medicinal chemistry, earning its status as a "privileged scaffold."[1] Its prevalence in a vast number of biologically active compounds and a...

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Author: BenchChem Technical Support Team. Date: April 2026

The 4-aminopiperidine moiety has emerged as a quintessential building block in medicinal chemistry, earning its status as a "privileged scaffold."[1] Its prevalence in a vast number of biologically active compounds and approved pharmaceuticals is a testament to its favorable physicochemical and pharmacokinetic properties. The piperidine ring system often imparts improved aqueous solubility and metabolic stability to drug candidates, while the strategically positioned amino group at the 4-position provides a crucial vector for molecular recognition and interaction with biological targets. This guide provides an in-depth exploration of the diverse applications of the 4-aminopiperidine core, with a particular focus on its role in the development of novel therapeutics. While the parent 4-aminopiperidine is a foundational starting material, its N-substituted derivatives, such as the readily available 4-amino-1-Boc-piperidine, are more commonly employed in synthetic campaigns. The conceptual "4-Aminopiperidine-1-carbaldehyde" represents a reactive intermediate, poised for elaboration into a myriad of complex molecular architectures through reactions like reductive amination.

The 4-Aminopiperidine Scaffold in Neuroscience

The inherent structural features of 4-aminopiperidine make it an ideal scaffold for targeting various proteins implicated in neurological disorders. Its ability to present functional groups in a defined three-dimensional space allows for precise interactions with receptor binding pockets and enzyme active sites.

A significant area of application for 4-aminopiperidine derivatives is in the development of nootropic agents, or cognition enhancers.[2] Research has demonstrated that analogues incorporating this scaffold exhibit potent cognitive-enhancing activity, offering a promising avenue for the treatment of cognitive deficits associated with neurodegenerative conditions like Alzheimer's disease.[2]

One successful strategy involves the synthesis of 4-aminopiperidine semicarbazones.[3] These compounds have been shown to act as effective acetylcholinesterase (AChE) inhibitors.[3] By inhibiting AChE, these molecules increase the levels of the neurotransmitter acetylcholine in the brain, a key mechanism for improving cognitive function in Alzheimer's patients.[3] Notably, certain derivatives have demonstrated a pronounced improvement in cognitive performance in preclinical models, comparable to the standard-of-care drug, donepezil.[3]

Experimental Workflow: Synthesis of 4-Aminopiperidine Semicarbazones

The synthesis of these potent cognition enhancers typically follows a multi-step pathway, beginning with the core 4-aminopiperidine scaffold.

G cluster_0 Step 1: Urea Formation cluster_1 Step 2: Semicarbazide Synthesis cluster_2 Step 3: Condensation 4-Aminopiperidine 4-Aminopiperidine Urea Intermediate Urea Intermediate 4-Aminopiperidine->Urea Intermediate Reaction with isocyanate Semicarbazide Semicarbazide Urea Intermediate->Semicarbazide Conversion Semicarbazone Derivatives Semicarbazone Derivatives Semicarbazide->Semicarbazone Derivatives Reaction with aldehydes/ketones

Caption: Synthetic pathway for 4-aminopiperidine semicarbazones.[3]

The 4-aminopiperidine scaffold has also been explored in the design of ligands for the dopamine transporter (DAT).[4] By modifying known DAT inhibitors to include this moiety, researchers have developed novel compounds with altered selectivity and pharmacokinetic profiles. The rigid piperidine ring helps to constrain the conformation of the molecule, which can lead to more specific interactions with the transporter protein.[4]

Anti-Infective Applications of the 4-Aminopiperidine Core

The versatility of the 4-aminopiperidine scaffold extends to the development of a wide range of anti-infective agents, targeting viruses, fungi, and bacteria.

In the realm of antiviral drug discovery, 4-aminopiperidine derivatives have been identified as potent inhibitors of the Hepatitis C Virus (HCV).[5] Specifically, this chemotype has been shown to inhibit the assembly and release of infectious HCV particles.[5] This novel mechanism of action provides a valuable addition to the arsenal of anti-HCV therapeutics, which predominantly target viral replication.[5]

Furthermore, the 4-aminopiperidine scaffold is a crucial building block in the synthesis of piperazine-based CCR5 antagonists.[6] These compounds act as HIV-1 entry inhibitors by blocking the interaction between the virus and the CCR5 co-receptor on host cells.[6]

Inspired by existing antifungal drugs containing piperidine and morpholine rings, researchers have developed novel 4-aminopiperidine-based antifungals.[7][8] These compounds have demonstrated remarkable activity against a range of clinically relevant fungal pathogens, including Candida and Aspergillus species.[7][8] Their mechanism of action involves the inhibition of enzymes in the ergosterol biosynthesis pathway, a critical process for maintaining the integrity of the fungal cell membrane.[7][9][10]

Table 1: Antifungal Activity of Lead 4-Aminopiperidine Derivatives

CompoundTarget OrganismIn Vitro ActivityReference
1-benzyl-N-dodecylpiperidin-4-amineCandida spp., Aspergillus spp.Promising[7]
N-dodecyl-1-phenethylpiperidin-4-amineCandida spp.Promising[7]

The 4-aminopiperidine core has also been incorporated into novel antimycobacterial agents. 4-Aminoquinolone piperidine amides have been identified as potent and cidal inhibitors of Mycobacterium tuberculosis (Mtb).[11] These compounds act as noncovalent inhibitors of DprE1, an essential enzyme in the mycobacterial cell wall synthesis pathway.[11]

Applications in Oncology: Kinase Inhibitors

The 4-aminopiperidine scaffold is a common feature in the design of various kinase inhibitors for cancer therapy. Its ability to form key hydrogen bonds and occupy specific pockets within the kinase active site makes it a valuable component of these targeted therapeutics.

Derivatives of 4-aminopiperidine have been successfully employed in the synthesis of selective inhibitors for cyclin-dependent kinases (CDKs) and Protein Kinase B (PKB).[12][13][14] For instance, the non-aromatic 4-aminopiperidine group was found to be critical for improving the potency of a series of diaminopyrimidine-based CDK inhibitors.[13] Similarly, 4-(4-aminopiperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidines have been identified as selective inhibitors of PKB.[14]

In an innovative approach to combatting drug resistance in cancer, researchers have designed 4-aminopiperidine derivatives that act as dual inhibitors of the Smoothened (SMO) and ERK pathways.[15] The Hedgehog (Hh) pathway, in which SMO is a key component, is often implicated in cancer development, and its interaction with the ERK pathway can lead to drug resistance.[15] Dual inhibition of both pathways has shown synergistic suppression of cancer cells.[15]

G Hedgehog Ligand Hedgehog Ligand Patched Receptor Patched Receptor Hedgehog Ligand->Patched Receptor Smoothened (SMO) Smoothened (SMO) Patched Receptor->Smoothened (SMO) Inhibits Downstream Signaling Downstream Signaling Smoothened (SMO)->Downstream Signaling Activates Cell Proliferation Cell Proliferation Downstream Signaling->Cell Proliferation Growth Factors Growth Factors Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factors->Receptor Tyrosine Kinase RAS RAS Receptor Tyrosine Kinase->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Cell Proliferation 4-Aminopiperidine Derivative 4-Aminopiperidine Derivative 4-Aminopiperidine Derivative->Smoothened (SMO) Inhibits 4-Aminopiperidine Derivative->ERK Inhibits

Caption: Dual inhibition of the Hedgehog and ERK signaling pathways by a 4-aminopiperidine derivative.[15]

Modulators of Metabolic and Inflammatory Pathways

The therapeutic potential of the 4-aminopiperidine scaffold extends to the modulation of key enzymes involved in metabolic and inflammatory diseases.

Piperidine and piperazine aryl ureas containing the 4-aminopiperidine motif are potent covalent inhibitors of fatty acid amide hydrolase (FAAH).[16][17] FAAH is responsible for the breakdown of endogenous fatty acid amides like anandamide, which are involved in pain, inflammation, and mood regulation.[16] Inhibition of FAAH leads to an increase in the levels of these signaling molecules, producing analgesic and anti-inflammatory effects.[16]

Novel 4-aminopiperidine-3,4-dihyroquinazoline-2-uracil derivatives have been designed and synthesized as potent inhibitors of dipeptidyl peptidase-4 (DPP-4).[18] DPP-4 inhibitors are a class of oral antidiabetic drugs that work by increasing the levels of incretin hormones, which in turn stimulate insulin secretion and suppress glucagon release.[18]

Other Notable Therapeutic Applications

The versatility of the 4-aminopiperidine scaffold is further highlighted by its application in a diverse range of other therapeutic areas:

  • Antimalarials: It serves as a reactant in the synthesis of new antimalarial agents.[12]

  • P2Y12 Antagonists: Orally bioavailable P2Y12 antagonists for the inhibition of platelet aggregation have been developed using this scaffold.[12]

  • Somatostatin Receptor Ligands: Derivatives have shown high affinity for certain subtypes of somatostatin receptors, making them potentially useful for treating neuroendocrine tumors and other related conditions.[19][20]

  • Analgesics: 4-amino methyl piperidine derivatives have been investigated for their analgesic properties, targeting the µ-opioid receptor.[21]

Conclusion

The 4-aminopiperidine scaffold is a remarkably versatile and valuable tool in the hands of medicinal chemists. Its favorable physicochemical properties and synthetic tractability have led to its incorporation into a wide array of therapeutic agents targeting a diverse range of diseases. From enhancing cognition and fighting infections to combating cancer and modulating metabolic pathways, the potential applications of this privileged scaffold continue to expand. As our understanding of disease biology deepens, the 4-aminopiperidine core is poised to remain a cornerstone of drug discovery and development for the foreseeable future.

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Foundational

The Synthetic Versatility of 4-Aminopiperidine-1-carbaldehyde: A Technical Guide for Drug Discovery

Introduction: Unveiling a Key Scaffold in Medicinal Chemistry The 4-aminopiperidine moiety is a cornerstone in modern medicinal chemistry, serving as a privileged scaffold in a multitude of therapeutic agents.[1][2] Its...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unveiling a Key Scaffold in Medicinal Chemistry

The 4-aminopiperidine moiety is a cornerstone in modern medicinal chemistry, serving as a privileged scaffold in a multitude of therapeutic agents.[1][2] Its rigid, saturated heterocyclic structure provides an ideal framework for the spatial orientation of pharmacophores, influencing drug-receptor interactions and conferring favorable pharmacokinetic properties.[1][3] This guide delves into the synthesis, properties, and applications of a particularly valuable, yet under-documented derivative: 4-Aminopiperidine-1-carbaldehyde. This molecule, featuring a formyl group at the piperidine nitrogen, presents a unique set of synthetic handles and reactivity profiles, making it a strategic building block for the synthesis of novel and complex bioactive molecules.

This document provides an in-depth technical overview for researchers, scientists, and drug development professionals, offering insights into the strategic synthesis of 4-Aminopiperidine-1-carbaldehyde, its chemical and physical characteristics, and its potential applications in the design of next-generation therapeutics.

Strategic Synthesis of 4-Aminopiperidine-1-carbaldehyde: A Multi-step Approach

The direct selective N-formylation of 4-aminopiperidine at the 1-position presents a significant challenge due to the comparable nucleophilicity of the primary amino group at the 4-position. Therefore, a robust and efficient synthesis necessitates a protection-formylation-deprotection strategy. The tert-butyloxycarbonyl (Boc) group is an ideal choice for the protection of the 4-amino group due to its stability under various reaction conditions and its facile removal under acidic conditions.[4][5][6]

Proposed Synthetic Pathway

The proposed synthetic route to 4-Aminopiperidine-1-carbaldehyde is a three-step process, as illustrated below. This pathway is designed for high yield and purity, leveraging well-established and reliable chemical transformations.

Synthetic_Pathway cluster_0 Step 1: Protection cluster_1 Step 2: N-Formylation cluster_2 Step 3: Deprotection 4-Aminopiperidine 4-Aminopiperidine 4-Amino-1-Boc-piperidine 4-Amino-1-Boc-piperidine 4-Aminopiperidine->4-Amino-1-Boc-piperidine Base (e.g., Triethylamine) Solvent (e.g., DCM) Boc_Anhydride Di-tert-butyl dicarbonate (Boc)2O Boc_Anhydride->4-Aminopiperidine 1-Formyl-4-Boc-aminopiperidine 1-Formyl-4-(Boc-amino)piperidine 4-Amino-1-Boc-piperidine->1-Formyl-4-Boc-aminopiperidine Heat or Catalyst Formylating_Agent Formylating Agent (e.g., Ethyl Formate) Formylating_Agent->1-Formyl-4-Boc-aminopiperidine Target_Molecule 4-Aminopiperidine-1-carbaldehyde 1-Formyl-4-Boc-aminopiperidine->Target_Molecule Acid Acid (e.g., TFA or HCl in Dioxane) Acid->Target_Molecule

Caption: Proposed synthetic pathway for 4-Aminopiperidine-1-carbaldehyde.

Experimental Protocols

This initial protection step is crucial for the selective formylation in the subsequent step.

  • Materials: 4-Aminopiperidine, Di-tert-butyl dicarbonate ((Boc)₂O), Triethylamine (TEA), Dichloromethane (DCM).

  • Procedure:

    • Dissolve 4-aminopiperidine (1 equivalent) in DCM in a round-bottom flask under an inert atmosphere.

    • Add triethylamine (1.1 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

    • Slowly add a solution of di-tert-butyl dicarbonate (1.05 equivalents) in DCM to the cooled mixture.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield pure 4-amino-1-Boc-piperidine.[4][7]

The N-formylation of the piperidine nitrogen is achieved using a suitable formylating agent.

  • Materials: 4-Amino-1-Boc-piperidine, Ethyl formate.

  • Procedure:

    • In a sealed tube, dissolve 4-amino-1-Boc-piperidine (1 equivalent) in an excess of ethyl formate.

    • Heat the mixture at 80-100 °C for 12-24 hours.

    • Monitor the reaction by TLC or GC-MS.

    • Upon completion, cool the reaction mixture to room temperature and remove the excess ethyl formate under reduced pressure.

    • The resulting crude product, tert-butyl (1-formylpiperidin-4-yl)carbamate, can often be used in the next step without further purification. If necessary, purification can be achieved by column chromatography.

The final step involves the removal of the Boc protecting group to yield the target molecule.

  • Materials: tert-Butyl (1-formylpiperidin-4-yl)carbamate, Trifluoroacetic acid (TFA), Dichloromethane (DCM).

  • Procedure:

    • Dissolve the crude tert-butyl (1-formylpiperidin-4-yl)carbamate from the previous step in DCM.

    • Add an excess of trifluoroacetic acid (typically 20-50% v/v) to the solution at 0 °C.[8]

    • Stir the reaction mixture at room temperature for 1-2 hours, monitoring the deprotection by TLC.

    • Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

    • The crude product can be purified by trituration with diethyl ether to precipitate the TFA salt of 4-aminopiperidine-1-carbaldehyde, which can then be neutralized or used directly.

Physicochemical and Spectroscopic Profile

Predicted Physicochemical Properties
PropertyPredicted Value
Molecular Formula C₆H₁₂N₂O
Molecular Weight 128.17 g/mol
Appearance Likely a colorless to pale yellow oil or low-melting solid
Boiling Point Higher than N-formylpiperidine (222 °C) due to the amino group
Solubility Soluble in water and polar organic solvents
Predicted Spectroscopic Data

The ¹H NMR spectrum is expected to show distinct signals for the formyl proton, the piperidine ring protons, and the protons of the amino group.[9]

Chemical Shift (δ, ppm)MultiplicityAssignment
~8.0s-CHO
~3.5-4.0m-CH₂-N(CHO)-CH₂- (axial protons)
~2.8-3.2m-CH₂-N(CHO)-CH₂- (equatorial protons)
~2.5-2.9m-CH(NH₂)-
~1.5-2.0m-CH₂-CH(NH₂)-CH₂- (axial protons)
~1.2-1.6m-CH₂-CH(NH₂)-CH₂- (equatorial protons)
Variablebr s-NH₂

The ¹³C NMR spectrum will be characterized by the downfield signal of the carbonyl carbon.[9]

Chemical Shift (δ, ppm)Assignment
~162-CHO
~45-50-CH₂-N(CHO)-CH₂-
~40-45-CH(NH₂)-
~30-35-CH₂-CH(NH₂)-CH₂-

The IR spectrum will exhibit characteristic absorption bands for the N-H and C=O stretching vibrations.[8][9]

Wavenumber (cm⁻¹)Assignment
3400-3200N-H stretch (primary amine)
2950-2850C-H stretch (aliphatic)
~1670C=O stretch (amide)
1600-1500N-H bend (primary amine)

The mass spectrum (Electron Ionization) is expected to show a molecular ion peak and characteristic fragmentation patterns.

m/zAssignment
128[M]⁺
99[M - CHO]⁺
83[M - NH₂CHO]⁺
56[Piperidine ring fragment]

Reactivity and Synthetic Applications

The presence of both a secondary amide (the formyl group on the piperidine nitrogen) and a primary amine at the 4-position endows 4-Aminopiperidine-1-carbaldehyde with a unique reactivity profile.

Reactivity Profile

Reactivity_Profile cluster_0 Key Reactive Sites Molecule 4-Aminopiperidine-1-carbaldehyde N4_Amine 4-Amino Group (Nucleophilic) Molecule->N4_Amine Primary site for alkylation, acylation, reductive amination N1_Formyl 1-Formyl Group (Electrophilic Carbonyl) Molecule->N1_Formyl Can be reduced or hydrolyzed

Caption: Key reactive sites of 4-Aminopiperidine-1-carbaldehyde.

The formyl group is an electron-withdrawing group, which will decrease the basicity and nucleophilicity of the piperidine nitrogen (N1). This electronic effect makes the 4-amino group the primary site for nucleophilic attack in reactions such as alkylation, acylation, and reductive amination. The formyl group itself can undergo further transformations, such as reduction to a methyl group or hydrolysis under harsh conditions.

Applications in Medicinal Chemistry

The 4-aminopiperidine scaffold is a key component in a wide range of therapeutic agents, including analgesics, antipsychotics, and antiviral agents.[4][10] 4-Aminopiperidine-1-carbaldehyde serves as a versatile intermediate for the synthesis of libraries of compounds for drug discovery.

  • Synthesis of N-Substituted Derivatives: The primary amino group at the 4-position can be readily functionalized. For example, reductive amination with various aldehydes and ketones can introduce a wide range of substituents, leading to the synthesis of compounds with diverse pharmacological activities.[4][10]

  • Scaffold for Combinatorial Chemistry: The orthogonal reactivity of the 4-amino group and the potential for modification of the 1-formyl group make this molecule an excellent scaffold for combinatorial library synthesis.

  • Precursor to Fused Ring Systems: The bifunctional nature of the molecule can be exploited in intramolecular reactions to construct more complex heterocyclic systems.

Safety and Handling

While specific toxicity data for 4-Aminopiperidine-1-carbaldehyde is not available, it should be handled with the care appropriate for a substituted amine and amide.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[11]

  • Handling: Handle in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray.[11]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[12]

  • In case of exposure: In case of contact with eyes, rinse immediately with plenty of water. In case of skin contact, wash with soap and water. If inhaled, move to fresh air. Seek medical attention if symptoms persist.[11]

Conclusion

4-Aminopiperidine-1-carbaldehyde represents a valuable and versatile building block for medicinal chemists and drug discovery scientists. Although not widely documented, its synthesis can be reliably achieved through a strategic protection-formylation-deprotection sequence. Its unique reactivity profile, with a highly accessible primary amine for derivatization, makes it an ideal starting material for the construction of diverse compound libraries. As the quest for novel therapeutics continues, the strategic application of such well-designed synthetic intermediates will undoubtedly play a pivotal role in the discovery of new and effective medicines.

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Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: Strategic Use of 4-Aminopiperidine-1-carbaldehyde in Reductive Amination

Introduction: A Privileged Scaffold and a Unique Reagent Reductive amination stands as a cornerstone transformation in modern medicinal chemistry, celebrated for its efficiency and reliability in forging critical carbon-...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: A Privileged Scaffold and a Unique Reagent

Reductive amination stands as a cornerstone transformation in modern medicinal chemistry, celebrated for its efficiency and reliability in forging critical carbon-nitrogen bonds.[1][2] This one-pot reaction, which seamlessly combines carbonyl condensation with in-situ reduction, offers a highly practical route to secondary and tertiary amines, minimizing intermediate handling and maximizing molecular complexity.[1] Within the vast landscape of amine-containing building blocks, the 4-aminopiperidine motif has emerged as a "privileged scaffold." Its frequent appearance in successful drug candidates across various therapeutic areas is a testament to its ability to confer favorable pharmacokinetic properties and present functional groups in a well-defined three-dimensional space.[3][4][5]

This document provides an in-depth guide to the strategic application of a specialized building block: 4-aminopiperidine-1-carbaldehyde . This reagent is unique in that it contains both the key nucleophilic primary amine at the C4 position and an electrophilic aldehyde on the piperidine nitrogen. This guide focuses on protocols where the 4-amino group acts as the nucleophile to modify various aldehydes and ketones, incorporating the N-formylpiperidine moiety into new molecular architectures. We will explore the underlying principles, compare critical reaction parameters, and provide detailed, field-proven protocols for its successful implementation in drug discovery and development workflows.

Core Principles: The Reductive Amination Mechanism

The efficacy of reductive amination hinges on a delicate balance of reaction equilibria and relative rates. The process unfolds in two distinct, yet concurrent, stages within a single pot.[6][7]

  • Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the primary amine (the 4-amino group of our title compound) on the carbonyl carbon of a target aldehyde or ketone. This forms a transient hemiaminal intermediate.[6] Under mildly acidic conditions (typically pH 5-7), which serve to activate the carbonyl and facilitate dehydration, the hemiaminal readily eliminates a molecule of water to form a Schiff base (imine). This imine is in equilibrium with its protonated form, the highly electrophilic iminium ion, which is the key intermediate for the reduction step.[7][8]

  • In-Situ Hydride Reduction: A carefully selected reducing agent, present in the reaction mixture from the start, then reduces the C=N double bond of the iminium ion.[1] The success of the "one-pot" strategy relies on using a hydride donor that is selective for the highly reactive iminium ion over the less electrophilic starting carbonyl compound.[6][9] This selectivity prevents the wasteful consumption of the reducing agent and the formation of undesired alcohol byproducts from the reduction of the starting carbonyl.[10]

Below is a diagram illustrating this fundamental mechanism.

G reactant reactant intermediate intermediate product product reagent reagent sub_carbonyl Target Aldehyde/Ketone (R1-CO-R2) hemiaminal Hemiaminal Intermediate sub_carbonyl->hemiaminal 1. Nucleophilic Attack proton_node1 +H⁺ sub_amine 4-Aminopiperidine-1-carbaldehyde sub_amine->hemiaminal h2o_out - H₂O hemiaminal->h2o_out iminium Iminium Ion Intermediate h2o_out->iminium 2. Dehydration final_product Final Secondary Amine Product iminium->final_product 3. Hydride Reduction proton_node2 -H⁺ hydride Reducing Agent (e.g., [H]⁻ from STAB) hydride->iminium proton + H⁺ proton_out - H⁺ proton_node1->hemiaminal Carbonyl Activation

Caption: The general mechanism of reductive amination.

Optimizing Reaction Parameters: A Guide to Key Choices

The success of any reductive amination protocol is critically dependent on the judicious selection of the reducing agent, solvent, and pH.

The Choice of Reducing Agent

The ideal reducing agent should be mild enough to not reduce the starting carbonyls but potent enough to efficiently reduce the iminium intermediate.[6] Three hydride donors are predominantly used in modern organic synthesis, each with distinct advantages and disadvantages.

Reducing Agent Formula Key Characteristics Typical Solvents Safety & Handling Notes
Sodium Triacetoxyborohydride (STAB) NaBH(OAc)₃Most Preferred. Mild and highly selective for imines/iminiums.[6][8] Does not require strict pH control and tolerates a wide range of functional groups. Acetic acid is a common byproduct.Aprotic solvents: DCE, DCM, THF.[11]Moisture-sensitive. Handle under an inert atmosphere. Non-toxic byproducts.[8]
Sodium Cyanoborohydride NaBH₃CNEffective and stable in weakly acidic conditions (pH 5-7).[8] Selectivity is pH-dependent; at lower pH, it can reduce aldehydes and ketones.[6]Protic solvents like Methanol (MeOH) and Ethanol (EtOH).HIGHLY TOXIC. Can release toxic hydrogen cyanide (HCN) gas upon acidification during workup.[6][8] Use only in a well-ventilated fume hood.
Sodium Borohydride NaBH₄Strong, inexpensive reductant. Capable of reducing both carbonyls and imines.[9][11] Requires a two-step, one-pot procedure where the imine is pre-formed before NaBH₄ is added.Protic solvents: MeOH, EtOH.[11]Flammable solid. Reacts with water and acid to produce hydrogen gas. Less selective than STAB or NaBH₃CN.

For most applications involving 4-aminopiperidine-1-carbaldehyde, Sodium Triacetoxyborohydride (STAB) is the reagent of choice due to its superior selectivity, operational simplicity, and enhanced safety profile.[4][12]

Solvent and pH Considerations
  • Solvent Selection: The choice of solvent is often dictated by the chosen reducing agent. For STAB, anhydrous chlorinated solvents like 1,2-dichloroethane (DCE) or dichloromethane (DCM) are standard, as they are aprotic and effectively solubilize the reactants.[1][13] When using NaBH₃CN or NaBH₄, protic solvents like methanol are common as they facilitate imine formation.[11]

  • pH Control: Imine formation is catalyzed by acid but both the amine nucleophile and some hydride reagents (like NaBH₄) are decomposed by strong acid. Therefore, the reaction is typically performed under neutral or weakly acidic conditions.[6] Often, a small amount of acetic acid is added as a catalyst, especially in STAB-mediated reactions, to ensure the formation of the reactive iminium ion.[8][12]

Detailed Experimental Protocols

The following protocols provide step-by-step methodologies for the reductive amination of a generic ketone with 4-aminopiperidine-1-carbaldehyde.

Protocol 1: Preferred Method Using Sodium Triacetoxyborohydride (STAB)

This protocol is recommended for its high functional group tolerance and safety.[4][13]

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add the ketone (1.0 eq) and 4-aminopiperidine-1-carbaldehyde (1.0–1.2 eq).

  • Solvent Addition: Dissolve the reactants in anhydrous 1,2-dichloroethane (DCE) or dichloromethane (DCM) to achieve a concentration of 0.1–0.5 M.

  • Imine Formation: Stir the solution at room temperature for 30-60 minutes to allow for the initial formation of the imine/iminium intermediate. A catalytic amount of acetic acid (0.1-0.2 eq) can be added to facilitate this step.

  • Addition of Reducing Agent: Add sodium triacetoxyborohydride (STAB) (1.2–1.5 eq) to the mixture in a single portion. The addition may be slightly exothermic.

  • Reaction Monitoring: Stir the reaction at room temperature for 2 to 24 hours. Monitor the consumption of the starting materials by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

  • Quenching: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃). Stir vigorously for 15-30 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM or ethyl acetate (3x).

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired N-substituted product.

Protocol 2: Alternative Method Using Sodium Cyanoborohydride

This method is useful when protic solvents are preferred or when using less reactive ketones.

  • Reaction Setup: To a round-bottom flask, add the ketone (1.0 eq), 4-aminopiperidine-1-carbaldehyde (1.0–1.2 eq), and dissolve in methanol (0.1–0.5 M).

  • pH Adjustment: Adjust the pH of the solution to ~6-7 by the dropwise addition of acetic acid.

  • Addition of Reducing Agent: Add sodium cyanoborohydride (NaBH₃CN) (1.2–1.5 eq) portion-wise to the stirred solution.

  • Reaction Monitoring: Stir the reaction at room temperature for 4 to 24 hours, monitoring by TLC or LC-MS.

  • Workup: Concentrate the reaction mixture under reduced pressure to remove most of the methanol. Dilute the residue with water and a suitable organic solvent (e.g., ethyl acetate).

  • Extraction: Extract the aqueous layer with ethyl acetate (3x).

  • Washing and Drying: Combine the organic layers, wash with saturated NaHCO₃ solution, then brine, and dry over anhydrous Na₂SO₄.

  • Purification: Filter and concentrate the organic solution. Purify the crude product by flash column chromatography.

  • Waste Handling: CRITICAL: The aqueous waste from this reaction is basic and may contain cyanide. It must be treated with bleach (sodium hypochlorite) to oxidize residual cyanide before disposal according to institutional safety guidelines.

Experimental Workflow and Troubleshooting

A robust workflow is essential for consistent results. The diagram below outlines the key stages from reaction setup to final product characterization.

workflow setup setup process process qc qc workup workup final final A 1. Combine Ketone/Aldehyde & 4-Aminopiperidine-1-carbaldehyde in Anhydrous Solvent B 2. Stir for Imine Formation (30-60 min, RT) A->B C 3. Add Reducing Agent (e.g., STAB) B->C D 4. Stir Reaction Mixture (2-24 h, RT) C->D E 5. Monitor by TLC / LC-MS D->E E->D Reaction Incomplete F 6. Quench Reaction (aq. NaHCO₃) E->F Reaction Complete G 7. Aqueous Workup & Extraction F->G H 8. Dry, Filter & Concentrate G->H I 9. Purify by Column Chromatography H->I J 10. Characterize Pure Product (NMR, MS) I->J

Caption: Standard workflow for reductive amination.

Troubleshooting Common Issues:

  • Low Yield:

    • Cause: Incomplete imine formation. Solution: Add a catalytic amount of acetic acid. For stubborn ketones, pre-formation of the imine using a Dean-Stark apparatus to remove water before adding the reducing agent may be necessary.

    • Cause: Degradation of the reducing agent. Solution: Ensure solvents are anhydrous, especially when using STAB.[11] Use a fresh bottle of the reducing agent.

  • Side Product Formation (Alcohol from starting carbonyl):

    • Cause: The reducing agent is too strong or non-selective. Solution: Switch to STAB from NaBH₄. If using NaBH₃CN, ensure the pH is not too acidic (<5).[6]

  • No Reaction:

    • Cause: Sterically hindered ketone or electron-poor amine. Solution: Increase the reaction temperature moderately (e.g., to 40-50 °C) and extend the reaction time. The addition of a Lewis acid like Ti(OiPr)₄ can sometimes activate less reactive carbonyls.[9]

Conclusion

4-Aminopiperidine-1-carbaldehyde is a valuable bifunctional building block for modern drug discovery. By leveraging the protocols and principles outlined in these application notes, researchers can confidently and efficiently employ this reagent in reductive amination reactions. The use of sodium triacetoxyborohydride (STAB) in an aprotic solvent represents the most robust and versatile method, providing a reliable pathway to novel secondary amines bearing the pharmaceutically relevant N-formyl-4-aminopiperidine scaffold. Careful attention to the choice of reagents and reaction conditions will ensure high yields and purity, accelerating the synthesis of complex molecules for the development of next-generation therapeutics.

References

  • Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Available at: [Link]

  • Ashenhurst, J. (2017). Making Substituted Amines Through Reductive Amination. Master Organic Chemistry. Available at: [Link]

  • Wikipedia. (n.d.). Reductive amination. Available at: [Link]

  • Myers, A. (n.d.). Chem 115: C–N Bond-Forming Reactions: Reductive Amination. Harvard University. Available at: [Link]

  • Tang, S., et al. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Garg, A., & Sinha, S. K. (2025). Synthesis, Evaluation Study Of Some New 4-Aminopiperidine Semicarbazones As An Antiamnesic And Cognition Enhancing Agents. Journal of Applied Bioanalysis. Available at: [Link]

  • Pferschy-Wenzig, E.-M., et al. (2021). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. Molecules. Available at: [Link]

  • Journal of Organic and Pharmaceutical Chemistry. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Available at: [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (2026). Reductive Amination. Available at: [Link]

  • Stoll, E. L., et al. (2020). A practical catalytic reductive amination of carboxylic acids. Chemical Science. Available at: [Link]

  • Clemente, F., Matassini, C., & Cardona, F. (2020). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. European Journal of Organic Chemistry. Available at: [Link]

  • Chemistry Steps. (2024). Reductive Amination. Available at: [Link]

  • Google Patents. (n.d.). US7115634B2 - 4-aminopiperidine and their use as a medicine.
  • Journal of the Indian Chemical Society. (n.d.). Metal-free, an effective and one-pot protocol for the reductive amination of aldehydes using glycerol as a green solvent. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). TiF4-mediated, one-pot, reductive amination of carboxylic acids with borane–ammonia. Available at: [Link]

  • Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Journal of Chemical Education. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Hitchhiker's guide to reductive amination. Available at: [Link]

  • Weiss, F., et al. (2021). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemMedChem. Available at: [Link]

  • Cagno, V., et al. (2017). Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. ACS Medicinal Chemistry Letters. Available at: [Link]

Sources

Application

Application Note: 4-Aminopiperidine-1-carbaldehyde as a Versatile Scaffold for Parallel Synthesis in Drug Discovery

Abstract In the landscape of modern drug discovery, parallel synthesis is an indispensable tool for rapidly generating large, focused libraries of compounds for hit-to-lead and lead optimization campaigns.[1] The choice...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

In the landscape of modern drug discovery, parallel synthesis is an indispensable tool for rapidly generating large, focused libraries of compounds for hit-to-lead and lead optimization campaigns.[1] The choice of a central scaffold is critical to the success of these efforts. The 4-aminopiperidine moiety is recognized as a "privileged" scaffold, frequently appearing in FDA-approved pharmaceuticals and biologically active molecules due to its favorable pharmacokinetic properties.[2][3][4] This application note details the strategic use of 4-aminopiperidine-1-carbaldehyde as a versatile and efficient building block for the parallel synthesis of diverse compound libraries. The formyl group serves as a readily cleavable protecting group for the N1 piperidine nitrogen, allowing for selective functionalization of the exocyclic 4-amino group, followed by a secondary diversification step at N1, thereby maximizing molecular diversity from a single, strategic starting material.

Introduction: The Strategic Advantage of a Bifunctional Scaffold

The 4-aminopiperidine core offers two distinct points for chemical diversification: the primary amino group at the C4 position and the secondary amine of the piperidine ring at N1.[2] To effectively exploit this bifunctionality in a parallel synthesis workflow, an orthogonal protection strategy is paramount. 4-Aminopiperidine-1-carbaldehyde provides an elegant solution.

  • C4-Amino Group (R¹): The primary amine is nucleophilic and readily available for a wide range of transformations, including reductive amination, acylation, sulfonylation, and urea/thiourea formation. This serves as the primary diversification point for generating the initial library.

  • N1-Formyl Group (R²): The formyl group is a stable, neutral protecting group that can be removed under specific acidic or nucleophilic conditions.[5] Its removal unmasks the N1 secondary amine, opening a second vector for diversification on a subset of promising compounds from the primary library.

This two-stage diversification strategy allows for the efficient exploration of a vast chemical space around a core scaffold known to impart drug-like properties.[2][6]

Core Chemistry & Diversification Logic

The utility of 4-aminopiperidine-1-carbaldehyde lies in its sequential reactivity. The initial library is built upon the reactivity of the C4-amino group, followed by an optional secondary diversification at the N1 position after deprotection.

G cluster_0 Primary Diversification (at C4) cluster_1 Secondary Diversification (at N1) Scaffold 4-Aminopiperidine- 1-carbaldehyde RedAm Reductive Amination Scaffold->RedAm Acyl Acylation Scaffold->Acyl Sulfonyl Sulfonylation Scaffold->Sulfonyl R1_Aldehyde R¹-CHO (Aldehyde Library) R1_Aldehyde->RedAm R1_Acyl R¹-COCl (Acyl Chloride Library) R1_Acyl->Acyl R1_Sulfonyl R¹-SO₂Cl (Sulfonyl Chloride Library) R1_Sulfonyl->Sulfonyl Library1_Amine Library 1a RedAm->Library1_Amine Forms C4-NH-CH₂-R¹ Library1_Amide Library 1b Acyl->Library1_Amide Forms C4-NH-CO-R¹ Library1_Sulfonamide Library 1c Sulfonyl->Library1_Sulfonamide Forms C4-NH-SO₂-R¹ Deprotection N-Formyl Deprotection (e.g., HCl/MeOH) Library1_Amide->Deprotection Intermediate C4-Derivatized 4-Aminopiperidine Deprotection->Intermediate Unmasks N1-H RedAm2 Reductive Amination Intermediate->RedAm2 R2_Aldehyde R²-CHO (Aldehyde Library) R2_Aldehyde->RedAm2 FinalLibrary Final Disubstituted Library RedAm2->FinalLibrary Forms N1-CH₂-R²

Fig 1. Two-stage diversification strategy using 4-aminopiperidine-1-carbaldehyde.

Experimental Protocols

The following protocols are designed for a parallel synthesis format, typically in 96-well deep-well plates. All operations should be conducted in a well-ventilated fume hood.

Protocol 1: Primary Library Synthesis via Reductive Amination

Reductive amination is a robust and widely used method for forming carbon-nitrogen bonds and is ideal for library synthesis due to its operational simplicity and high functional group tolerance.[7][8][9][10] This protocol utilizes sodium triacetoxyborohydride (STAB), a mild and selective reducing agent perfect for one-pot reactions.[10][11]

Workflow Overview

Fig 2. Workflow for parallel reductive amination.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Aldehyde Stock Solutions: Prepare a 0.2 M solution of each aldehyde from your library in anhydrous 1,2-dichloroethane (DCE).

    • Scaffold Stock Solution: Prepare a 0.2 M solution of 4-aminopiperidine-1-carbaldehyde in anhydrous DCE.

    • Reducing Agent Suspension: Prepare a 0.6 M suspension of sodium triacetoxyborohydride (STAB) in anhydrous DCE. Note: STAB is moisture-sensitive. Prepare this suspension immediately before use and keep it under an inert atmosphere (N₂ or Ar).

  • Reaction Assembly (in a 96-well deep-well plate):

    • To each well, add 250 µL (0.05 mmol, 1.0 equiv) of a unique aldehyde stock solution using a liquid handler or multichannel pipette.

    • To each well, add 250 µL (0.05 mmol, 1.0 equiv) of the scaffold stock solution.

    • Seal the plate and allow it to stir at room temperature for 30 minutes to facilitate imine formation.[7]

  • Reduction:

    • Briefly vortex the STAB suspension to ensure homogeneity.

    • Unseal the plate and add 250 µL (0.15 mmol, 3.0 equiv) of the STAB suspension to each well.

    • Reseal the plate tightly and place it on an orbital shaker. Agitate at room temperature for 16-24 hours.

  • Work-up and Isolation:

    • Quench the reaction by carefully adding 500 µL of saturated aqueous sodium bicarbonate (NaHCO₃) solution to each well. Effervescence will occur.

    • Add 1 mL of dichloromethane (DCM) to each well. Seal and shake vigorously for 5 minutes.

    • Centrifuge the plate to separate the phases.

    • Carefully remove the upper aqueous layer.

    • Wash the remaining organic layer with 1 mL of water, shake, centrifuge, and remove the aqueous layer.

    • Transfer the organic layer to a new 96-well plate and concentrate to dryness using a centrifugal evaporator.

Data Summary Table

The following table shows representative results for the reductive amination protocol with various aldehydes.

EntryAldehyde (R¹-CHO)Product Structure (at C4)Expected Mass (M+H)⁺Purity (LC-MS)
1Benzaldehyde-NH-CH₂-Ph219.15>95%
2Furan-2-carbaldehyde-NH-CH₂-(2-furyl)209.12>92%
3Cyclohexanecarboxaldehyde-NH-CH₂-(cyclohexyl)225.20>96%
44-Chlorobenzaldehyde-NH-CH₂-(4-Cl-Ph)253.11>94%
Protocol 2: Secondary Diversification via N-Formyl Deprotection

This protocol describes the removal of the N-formyl group to reveal the N1 secondary amine, which can then be used in subsequent diversification steps.

Step-by-Step Methodology:

  • Deprotection Setup:

    • Dissolve the crude product from a selected well of the primary library (approx. 0.05 mmol) in 1 mL of Methanol (MeOH).

    • Add 250 µL of 4 M HCl in 1,4-dioxane (4.0 equiv).

    • Seal the well/vial and heat to 60 °C for 4-6 hours.

    • Monitor the reaction by LC-MS until the starting material is consumed.

  • Work-up and Isolation:

    • Cool the reaction to room temperature.

    • Concentrate the mixture to dryness under reduced pressure to remove the solvent and excess HCl.

    • The resulting hydrochloride salt can often be used directly in the next step after neutralization or can be purified further. For parallel work, a simple basification and extraction is common.

    • Add 1 mL of DCM and 1 mL of 1 M NaOH to the residue. Shake, separate the organic layer, and evaporate to yield the free secondary amine.

Trustworthiness & Validation

  • Reaction Monitoring: For protocol optimization, it is crucial to monitor reaction completion. Thin-Layer Chromatography (TLC) or rapid LC-MS analysis of a few representative wells can validate the chosen reaction time.

  • Purity Analysis: Final compounds should be analyzed for purity and identity. High-throughput LC-MS is the standard method, providing both retention time (purity) and mass spectrometry data (identity confirmation).

  • Side Reactions: In reductive amination, the primary side product is the alcohol formed from the reduction of the starting aldehyde. Using a slight excess of the amine or ensuring sufficient time for imine formation can minimize this.[10] The N-formyl group is generally stable to STAB.

Conclusion

4-Aminopiperidine-1-carbaldehyde is a highly effective and strategic building block for parallel synthesis in medicinal chemistry. Its pre-protected N1 position allows for clean and selective diversification at the C4-amino group, while offering a straightforward path to a second diversification step. The robust protocols provided here for reductive amination and deprotection enable the rapid and efficient generation of large, drug-like compound libraries, accelerating the hit-to-lead and lead optimization phases of drug discovery.

References

  • Disubstituted 1-Aryl-4-Aminopiperidine Library Synthesis Using Computational Drug Design and High-Throughput Batch and Flow Technologies. ACS Combinatorial Science. Available from: [Link][2]

  • Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. ACS Infectious Diseases. Available from: [Link][12]

  • Myers, A. Chem 115 Lecture Notes: C-N Bond-Forming Reactions: Reductive Amination. Harvard University. Available from: [Link][10]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Available from: [Link]

  • Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Bioorganic & Medicinal Chemistry Letters. Available from: [Link][13]

  • The Crucial Role of 4-Aminopiperidine in Advancing Chemical Synthesis and Material Science. NINGBO INNO PHARMCHEM CO.,LTD.. Available from: [Link][14]

  • Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Scientific Update. Available from: [Link][4]

  • Applications of Parallel Synthesis to Lead Optimization. CHIMIA International Journal for Chemistry. Available from: [Link][1]

  • Metal-free, an effective and one-pot protocol for the reductive amination of aldehydes using glycerol as a green solvent. Journal of the Indian Chemical Society. Available from: [Link][8]

  • Efficient one-pot reductive aminations of carbonyl compounds with Aquivion-Fe as a recyclable catalyst and sodium borohydride. AIR Unimi. Available from: [Link][9]

Sources

Method

Anwendungs- und Protokollleitfaden: Selektive Derivatisierung des primären Amins in 4-Aminopiperidin-1-carbaldehyd

Für Forscher, Wissenschaftler und Fachleute in der Wirkstoffentwicklung Dieser Leitfaden bietet eine detaillierte technische Übersicht und validierte Protokolle zur chemischen Modifikation des primären Amins von 4-Aminop...

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Author: BenchChem Technical Support Team. Date: April 2026

Für Forscher, Wissenschaftler und Fachleute in der Wirkstoffentwicklung

Dieser Leitfaden bietet eine detaillierte technische Übersicht und validierte Protokolle zur chemischen Modifikation des primären Amins von 4-Aminopiperidin-1-carbaldehyd. Als leitender Anwendungswissenschaftler liegt der Fokus dieses Dokuments darauf, nicht nur die Schritte zu beschreiben, sondern auch die zugrunde liegende chemische Logik und die Gründe für experimentelle Entscheidungen zu erläutern, um reproduzierbare und optimierte Ergebnisse zu gewährleisten.

Einleitung: Strategische Bedeutung und chemoselektive Herausforderungen

4-Aminopiperidin-Derivate sind ein weit verbreitetes Strukturelement in einer Vielzahl von Pharmazeutika und bioaktiven Molekülen.[1][2] Ihre Prävalenz ergibt sich aus der Fähigkeit des Piperidinrings, die pharmakokinetischen Eigenschaften wie Löslichkeit und metabolische Stabilität zu verbessern. Das Molekül 4-Aminopiperidin-1-carbaldehyd bietet zwei reaktive Zentren: ein primäres Amin an der C4-Position und eine N-Formylgruppe (Carbaldehyd) am Piperidinstickstoff.

Die C4-ständige primäre Aminogruppe ist der bei weitem nukleophilere und reaktivere Teil des Moleküls.[3] Die N-Formylgruppe ist Teil eines Amids und daher deutlich weniger reaktiv gegenüber Nukleophilen als ein Aldehyd. Diese Reaktivitätsdifferenz ermöglicht eine hochselektive Derivatisierung des primären Amins unter Bedingungen, die die N-Formylgruppe intakt lassen. Dieser Leitfaden konzentriert sich auf drei fundamentale und robuste Transformationsstrategien:

  • Reduktive Aminierung: Zur Einführung von Alkyl- und Arylalkylgruppen.

  • Acylierung: Zur Bildung von Amidbindungen.

  • Sulfonylierung: Zur Erzeugung stabiler Sulfonamidbindungen.

Diese Methoden ermöglichen die systematische Erstellung von Substanzbibliotheken für die Untersuchung von Struktur-Wirkungs-Beziehungen (SAR) in der frühen Wirkstoffentdeckung.[4]

Reduktive Aminierung: Gezielte N-Alkylierung

Die reduktive Aminierung ist eine der effizientesten Methoden zur Bildung von C-N-Bindungen und zur Umwandlung primärer Amine in sekundäre oder tertiäre Amine.[5][6] Die Reaktion verläuft in einem Eintopfverfahren, bei dem das primäre Amin mit einem Aldehyd oder Keton zu einem intermediären Imin kondensiert, welches anschließend in situ zu dem entsprechenden Amin reduziert wird.[7]

Wissenschaftliche Begründung der Reagenzienwahl: Die Wahl des Reduktionsmittels ist entscheidend für den Erfolg. Es muss selektiv genug sein, um das gebildete Imin (oder dessen protoniertes Iminium-Ion) zu reduzieren, ohne die Carbonylgruppe des Ausgangsmaterials oder die N-Formylgruppe des Piperidins anzugreifen.[6]

  • Natriumtriacetoxyborhydrid (NaBH(OAc)₃): Dies ist oft das Mittel der Wahl. Es ist mild, feuchtigkeitsempfindlich und besonders wirksam unter leicht sauren Bedingungen, die die Iminbildung begünstigen. Seine sterische Hinderung reduziert die Reaktivität gegenüber Ketonen und Aldehyden im Vergleich zu Iminen.

  • Natriumcyanoborhydrid (NaBH₃CN): Ebenfalls ein selektives Reduktionsmittel, das bei neutralem oder leicht saurem pH-Wert gut funktioniert.[6] Aufgrund seiner hohen Toxizität und der potenziellen Freisetzung von Cyanidgas bei unsachgemäßer Handhabung wird es jedoch zunehmend durch NaBH(OAc)₃ ersetzt.

G cluster_start Startmaterialien cluster_reagents Reagenzien cluster_process Prozess cluster_product Produkt SM1 4-Aminopiperidin- 1-carbaldehyd Step1 Imin-Bildung (in situ) SM1->Step1 SM2 Aldehyd / Keton (R1-CO-R2) SM2->Step1 Reagent1 NaBH(OAc)₃ Step2 Reduktion Reagent1->Step2 Solvent Lösungsmittel (z.B. DCE, THF) Solvent->Step1 Step1->Step2 Iminium-Ion Product N-Alkyliertes Produkt Step2->Product

Detailliertes Protokoll: Reduktive Aminierung

ParameterEmpfehlung
Stöchiometrie 4-Aminopiperidin-1-carbaldehyd (1.0 Äq.), Carbonyl (1.1 Äq.), NaBH(OAc)₃ (1.5 Äq.)
Lösungsmittel Dichlorethan (DCE), Tetrahydrofuran (THF), Dichlormethan (DCM)
Temperatur Raumtemperatur (RT)
Reaktionszeit 4–24 Stunden

Schritt-für-Schritt-Anleitung:

  • Lösen Sie 4-Aminopiperidin-1-carbaldehyd (1.0 Äq.) und die entsprechende Carbonylverbindung (Aldehyd oder Keton, 1.1 Äq.) in wasserfreiem DCE (ca. 0.1 M).

  • Rühren Sie die Mischung für 30 Minuten bei Raumtemperatur, um die Bildung des Imins zu initiieren.

  • Fügen Sie Natriumtriacetoxyborhydrid (1.5 Äq.) portionsweise über 10 Minuten hinzu. Eine leichte Gasentwicklung kann beobachtet werden.

  • Verfolgen Sie den Reaktionsfortschritt mittels Dünnschichtchromatographie (DC) oder LC-MS.

  • Nach vollständigem Umsatz (typischerweise 4–16 Stunden) wird die Reaktion durch vorsichtige Zugabe einer gesättigten wässrigen Natriumbicarbonatlösung (NaHCO₃) beendet.

  • Extrahieren Sie die wässrige Phase dreimal mit DCM.

  • Vereinigen Sie die organischen Phasen, trocknen Sie sie über wasserfreiem Natriumsulfat (Na₂SO₄), filtrieren Sie und entfernen Sie das Lösungsmittel unter reduziertem Druck.

  • Reinigen Sie das Rohprodukt mittels Säulenchromatographie auf Kieselgel.

Troubleshooting

ProblemMögliche UrsacheLösung
Geringer Umsatz Unvollständige Iminbildung; inaktives Reduktionsmittel.Fügen Sie eine katalytische Menge Essigsäure hinzu, um die Iminbildung zu fördern. Verwenden Sie frisch geöffnetes NaBH(OAc)₃.
Nebenproduktbildung Reduktion des Ausgangscarbonyls.Stellen Sie sicher, dass das Reduktionsmittel langsam und nach der initialen Iminbildung zugegeben wird.
Produktisolierung Das Produkt ist sehr polar und verbleibt in der wässrigen Phase.Sättigen Sie die wässrige Phase mit NaCl vor der Extraktion oder verwenden Sie einen kontinuierlichen Extraktor.
Acylierung: Synthese von Amiden

Die Acylierung des primären Amins mit Säurechloriden oder -anhydriden ist eine robuste Methode zur Bildung einer stabilen Amidbindung.[8][9] Die Reaktion erfordert eine Base, um die entstehende Salzsäure (HCl) zu neutralisieren, die andernfalls das nukleophile Amin protonieren und die Reaktion stoppen würde.[8]

Wissenschaftliche Begründung der Reagenzienwahl:

  • Acylierungsmittel: Säurechloride sind reaktiver als Anhydride und Carbonsäuren, was zu schnelleren Reaktionszeiten und höheren Ausbeuten führt.[10][11]

  • Base: Eine nicht-nukleophile, sterisch gehinderte Base wie Triethylamin (TEA) oder N,N-Diisopropylethylamin (DIPEA) ist ideal, da sie HCl effektiv abfängt, ohne mit dem elektrophilen Säurechlorid zu konkurrieren. Pyridin kann ebenfalls verwendet werden und wirkt oft auch als Katalysator.

G cluster_start Startmaterialien cluster_reagents Reagenzien cluster_process Prozess cluster_product Produkt SM1 4-Aminopiperidin- 1-carbaldehyd Step1 Nukleophiler Angriff des Amins SM1->Step1 Quench HCl-Neutralisierung SM2 Säurechlorid (R-CO-Cl) SM2->Step1 Base Base (z.B. TEA, DIPEA) Base->Quench Solvent Lösungsmittel (z.B. DCM, THF) Step2 Eliminierung von Chlorid Step1->Step2 Product Amid-Produkt Step2->Product

Detailliertes Protokoll: Acylierung

ParameterEmpfehlung
Stöchiometrie 4-Aminopiperidin-1-carbaldehyd (1.0 Äq.), Säurechlorid (1.1 Äq.), Base (1.5 Äq.)
Lösungsmittel Dichlormethan (DCM), Tetrahydrofuran (THF)
Temperatur 0 °C bis Raumtemperatur (RT)
Reaktionszeit 1–6 Stunden

Schritt-für-Schritt-Anleitung:

  • Lösen Sie 4-Aminopiperidin-1-carbaldehyd (1.0 Äq.) und die Base (z.B. TEA, 1.5 Äq.) in wasserfreiem DCM (ca. 0.1 M).

  • Kühlen Sie die Lösung in einem Eisbad auf 0 °C.

  • Tropfen Sie eine Lösung des Säurechlorids (1.1 Äq.) in einer minimalen Menge wasserfreiem DCM langsam über 15 Minuten zu.

  • Lassen Sie die Reaktion langsam auf Raumtemperatur erwärmen und rühren Sie, bis der Umsatz vollständig ist (DC- oder LC-MS-Kontrolle).

  • Verdünnen Sie die Reaktionsmischung mit DCM und waschen Sie sie nacheinander mit Wasser, 1 M HCl (um überschüssige Base zu entfernen) und gesättigter NaHCO₃-Lösung.

  • Trocknen Sie die organische Phase über Na₂SO₄, filtrieren Sie und entfernen Sie das Lösungsmittel unter reduziertem Druck.

  • Reinigen Sie das Rohprodukt mittels Säulenchromatographie oder Kristallisation.

Troubleshooting

ProblemMögliche UrsacheLösung
Geringe Ausbeute Hydrolyse des Säurechlorids; unzureichende Basenmenge.Arbeiten Sie unter strikt wasserfreien Bedingungen. Stellen Sie sicher, dass mindestens 1.2-1.5 Äq. Base verwendet werden.
Bildung von Diacyl-Produkt Unwahrscheinlich, aber theoretisch möglich.Verwenden Sie nicht mehr als 1.1 Äq. des Säurechlorids und fügen Sie es langsam bei niedriger Temperatur hinzu.
Produkt schwer zu reinigen Anwesenheit von protonierter Base (z.B. Triethylammoniumchlorid).Führen Sie eine sorgfältige wässrige Aufarbeitung durch, um alle Salze zu entfernen.
Sulfonylierung: Synthese von Sulfonamiden

Die Reaktion des primären Amins mit Sulfonylchloriden führt zur Bildung von Sulfonamiden, einer wichtigen funktionellen Gruppe in der medizinischen Chemie aufgrund ihrer metabolischen Stabilität und ihrer Fähigkeit, als Wasserstoffbrücken-Akzeptoren zu fungieren.[12][13] Der Mechanismus ist analog zur Acylierung und erfordert ebenfalls eine Base zur Neutralisierung der entstehenden HCl.

Wissenschaftliche Begründung der Reagenzienwahl:

  • Sulfonylierungsmittel: Aryl- und Alkylsulfonylchloride sind kommerziell breit verfügbar und hochreaktiv.[14]

  • Base und Lösungsmittel: Die Bedingungen sind denen der Acylierung sehr ähnlich. Pyridin wird häufig als Lösungsmittel und Base verwendet, da es die Reaktion katalysiert. Alternativ können TEA oder DIPEA in aprotischen Lösungsmitteln wie DCM oder THF eingesetzt werden.[12]

G cluster_start Startmaterialien cluster_reagents Reagenzien cluster_process Prozess cluster_product Produkt SM1 4-Aminopiperidin- 1-carbaldehyd Step1 Nukleophiler Angriff des Amins SM1->Step1 Quench HCl-Neutralisierung SM2 Sulfonylchlorid (R-SO₂-Cl) SM2->Step1 Base Base (z.B. Pyridin, TEA) Base->Quench Solvent Lösungsmittel (z.B. Pyridin, DCM) Step2 Eliminierung von Chlorid Step1->Step2 Product Sulfonamid-Produkt Step2->Product

Detailliertes Protokoll: Sulfonylierung

ParameterEmpfehlung
Stöchiometrie 4-Aminopiperidin-1-carbaldehyd (1.0 Äq.), Sulfonylchlorid (1.1 Äq.), Base (2.0 Äq. oder als Lsgm.)
Lösungsmittel Pyridin, Dichlormethan (DCM)
Temperatur 0 °C bis Raumtemperatur (RT)
Reaktionszeit 2–12 Stunden

Schritt-für-Schritt-Anleitung:

  • Lösen Sie 4-Aminopiperidin-1-carbaldehyd (1.0 Äq.) in wasserfreiem Pyridin (ca. 0.2 M) und kühlen Sie die Lösung auf 0 °C.

  • Fügen Sie das Sulfonylchlorid (1.1 Äq.) portionsweise hinzu, während die Temperatur unter 5 °C gehalten wird.

  • Lassen Sie die Reaktion langsam auf Raumtemperatur erwärmen und rühren Sie über Nacht oder bis zur vollständigen Umsetzung (DC- oder LC-MS-Kontrolle).

  • Gießen Sie die Reaktionsmischung vorsichtig auf Eiswasser.

  • Extrahieren Sie das Produkt mit Ethylacetat oder DCM.

  • Waschen Sie die vereinigten organischen Phasen mit 1 M CuSO₄-Lösung (um Pyridin zu entfernen, falls verwendet), Wasser und gesättigter Kochsalzlösung.

  • Trocknen Sie die organische Phase über Na₂SO₄, filtrieren Sie und entfernen Sie das Lösungsmittel unter reduziertem Druck.

  • Reinigen Sie das Rohprodukt mittels Säulenchromatographie oder Umkristallisation.

Troubleshooting

ProblemMögliche UrsacheLösung
Niedriger Umsatz Sterisch anspruchsvolles Sulfonylchlorid; Hydrolyse des Reagenzes.Erhöhen Sie die Reaktionstemperatur (z.B. 40 °C). Arbeiten Sie unter strikt wasserfreien Bedingungen.
Bildung von Disulfonyl-Produkt Sehr unwahrscheinlich am primären Amin unter diesen Bedingungen.Kontrollieren Sie die Stöchiometrie des Sulfonylchlorids.
Schwierige Aufreinigung Verbleibendes Pyridin im Produkt.Wiederholtes Waschen mit wässriger CuSO₄-Lösung oder azeotrope Entfernung mit Toluol am Rotationsverdampfer.
Vergleichende Analyse der Derivatisierungsmethoden
MerkmalReduktive AminierungAcylierungSulfonylierung
Gebildete Bindung Sekundäres/Tertiäres AminAmidSulfonamid
Reaktivität Moderat, erfordert Aktivierung (Iminbildung)Hoch (mit Säurechloriden)Hoch
Bedingungen Mild, oft leicht sauer bis neutralMild, basischMild, basisch
Funktionelle Gruppen Toleranz Gut, aber empfindlich gegenüber anderen reduzierbaren GruppenGut, aber empfindlich gegenüber anderen Nukleophilen (z.B. Alkohole)Sehr gut, hohe Stabilität des Produkts
Typische Ausbeuten 60–90%70–95%70–95%
Anwendungsbereich Einführung von AlkylgruppenEinführung von Acylgruppen, Peptid-AnalogaBioisosterer Ersatz für Amide, stabile Linker
Fazit

4-Aminopiperidin-1-carbaldehyd ist ein vielseitiger Baustein für die medizinische Chemie. Die hohe Nukleophilie und Zugänglichkeit seines primären Amins ermöglichen eine selektive und effiziente Derivatisierung durch etablierte chemische Transformationen. Die in diesem Leitfaden beschriebenen Protokolle für die reduktive Aminierung, Acylierung und Sulfonylierung bieten robuste und reproduzierbare Methoden zur Erzeugung diverser Molekülbibliotheken. Ein fundiertes Verständnis der Reaktionsmechanismen und der gezielten Auswahl von Reagenzien, wie hier dargelegt, ist der Schlüssel zur erfolgreichen Synthese und Optimierung neuer Leitstrukturen in der Wirkstoffforschung.

Referenzen

  • Wikipedia contributors. (2025, September 19). Reduktive Aminierung. In Wikipedia, Die freie Enzyklopädie. Abgerufen am 2. April 2026, von [Link]

  • Refubium - Freie Universität Berlin. (n.d.). 2 Chemischer Teil. Abgerufen am 2. April 2026, von [Link]

  • Štefane, B., & Požgan, F. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Pharmaceuticals, 16(2), 241. [Link]

  • Eldorado - TU Dortmund. (n.d.). Synthese primärer Amine durch Hydroaminomethylierung und reduktive Aminierung. Abgerufen am 2. April 2026, von [Link]

  • Organic Chemistry Portal. (n.d.). Schotten-Baumann-Methode. Abgerufen am 2. April 2026, von [Link]

  • Universität Regensburg. (n.d.). Synthese von Alkinen. Abgerufen am 2. April 2026, von [Link]

  • RWTH Publications. (n.d.). Anwendungen von asymmetrischen Brønsted-Säure-katalysierten reduktiven Aminierungen. Abgerufen am 2. April 2026, von [Link]

  • Khan, I., et al. (2024). Design, synthesis, biological evaluation and computational studies of 4-Aminopiperidine-3, 4-dihyroquinazoline-2-uracil derivatives as promising antidiabetic agents. Scientific Reports, 14(1), 26983. [Link]

  • Muth, F. (n.d.). Herstellung von Arylsulfonamiden primärer Amine. Abgerufen am 2. April 2026, von [Link]

  • Barlocco, D., et al. (n.d.). Efficient one-pot reductive aminations of carbonyl compounds with Aquivion-Fe as a recyclable catalyst and sodium borohydride. AIR Unimi. [Link]

  • Houben-Weyl. (n.d.). Sulfonylierung unterschiedlicher Nucleophile. Abgerufen am 2. April 2026, von [Link]

  • Gómez-Palomino, A., & Cornella, J. (2021). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition, 60(43), 23221-23226. [Link]

  • Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Journal of Chemical Education, 83(6), 929. [Link]

  • Schepmann, D., et al. (2022). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemistryOpen, 11(4), e202100261. [Link]

  • Universität Greifswald. (2019, June 25). Synthese optisch aktiver Amine mittels Iminreduktase-katalysierter reduktiven Aminierung. Abgerufen am 2. April 2026, von [Link]

  • Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Macmillan Group - Princeton University. (2023, September 28). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Abgerufen am 2. April 2026, von [Link]

  • Chemie.de. (n.d.). Amine. Abgerufen am 2. April 2026, von [Link]

  • YIC. (n.d.). Friedel Crafts Acylierung. Abgerufen am 2. April 2026, von [Link]

  • Wikipedia contributors. (n.d.). Amine. In Wikipedia, Die freie Enzyklopädie. Abgerufen am 2. April 2026, von [Link]

  • Liebscher, J., & Knoll, A. (n.d.). Acylierung von Aromaten mit Carbonsäure-dihalogenphosphorsäure-anhydriden. Zeitschrift für Chemie. [Link]

  • Mayr, H. (n.d.). Vorlesung 33: Amine. LMU München. [Link]

  • Wikipedia contributors. (n.d.). Friedel-Crafts-Acylierung. In Wikipedia, Die freie Enzyklopädie. Abgerufen am 2. April 2026, von [Link]

  • Houben-Weyl. (n.d.). aus Aldehyden bzw. Ketonen durch reduktive Aminierung. Abgerufen am 2. April 2026, von [Link]

  • Taddei, C., et al. (2017). N'-((4-chlorophenyl)sulfonyl)-4-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamido)-3-(methyl-d3)butanamide-d5, octadeuterated JD5037. Journal of Labelled Compounds and Radiopharmaceuticals, 60(10), 481-486. [Link]

  • Schepmann, D., et al. (2022). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemistryOpen, 11(4), e202100261. [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonyl chloride synthesis by chlorosulfonation. Abgerufen am 2. April 2026, von [Link]

  • Dangerfield, E. M., et al. (2010). Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination. The Journal of Organic Chemistry, 75(16), 5470–5477. [Link]

  • Johannes Gutenberg-Universität Mainz. (2017, November 22). Friedel-Crafts-Alkylierung & Acylierung. Abgerufen am 2. April 2026, von [Link]

  • Reddy, B. N., et al. (2015). Synthesis of primary amines by one-pot reductive amination of aldehydes. Der Pharma Chemica, 7(1), 1-4. [Link]

  • De la Rosa, M., et al. (2021). Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. ACS Infectious Diseases, 7(7), 2098–2113. [Link]

  • Salah, N. (2018, November 27). How to remove excess 4-amino piperidine from reaction medium? ResearchGate. [Link]

  • Thong, S., et al. (2013). Synthesis of 4′-aminopantetheine and derivatives to probe aminoglycoside N-6′-acetyltransferase. Bioorganic & Medicinal Chemistry Letters, 23(17), 4873–4877. [Link]

  • Freeman, J. P. (1962). Reaction of Several Aminopyrimidines With Formaldehyde. Journal of Research of the National Bureau of Standards. Section A, Physics and Chemistry, 66A(1), 65–69. [Link]

  • Universität des Saarlandes. (n.d.). Skript zum Praktikum „Arzneimittelanalytik“. Abgerufen am 2. April 2026, von [Link]

Sources

Application

Application Note: Resolving Substrate-Reactivity Mismatches in the Olefination of Piperidine Carbaldehydes

Executive Summary & Critical Alert In medicinal chemistry and drug development, the piperidine scaffold is a ubiquitous pharmacophore. Consequently, vendor catalogs are frequently sourced for functionalized building bloc...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Critical Alert

In medicinal chemistry and drug development, the piperidine scaffold is a ubiquitous pharmacophore. Consequently, vendor catalogs are frequently sourced for functionalized building blocks. A common, yet critical, nomenclature trap exists regarding 4-Aminopiperidine-1-carbaldehyde (CAS 22699-63-4). Many automated catalog descriptions erroneously list this compound as a viable substrate for standard aldehyde reactions, including Wittig olefinations and imine formations [1].

The Chemical Reality: The "1-carbaldehyde" moiety on a piperidine ring is an N-formyl group (an amide), not a carbon-bound aldehyde. Because of the inherent resonance stabilization of the amide bond, N-formyl groups are highly resistant to standard phosphonium ylides. Furthermore, the unprotected primary amine at the 4-position will rapidly quench the basic ylide reagent.

This Application Note deconstructs the mechanistic barrier preventing the Wittig reaction on 4-Aminopiperidine-1-carbaldehyde, explains why advanced amide-reduction techniques fail to yield the desired piperidine-bound aldehyde, and provides a fully validated, step-by-step Wittig protocol using the correct structural isomer: 1-Boc-4-formylpiperidine .

Mechanistic Analysis: The "Amide Barrier"

To understand why a Wittig reaction fails on 4-Aminopiperidine-1-carbaldehyde, we must analyze the electronic environment of the N-formyl group.

  • Resonance Stabilization ( nN​→πC=O∗​ ): The lone pair on the piperidine nitrogen delocalizes into the carbonyl π∗ orbital. This conjugation provides ~15–20 kcal/mol of stabilization energy, drastically reducing the electrophilicity of the carbonyl carbon. Standard Wittig reagents (phosphonium ylides) are not nucleophilic enough to attack this deactivated center.

  • Ylide Quenching: 4-Aminopiperidine-1-carbaldehyde possesses a free primary amine. The strongly basic conditions required to generate a Wittig ylide (e.g., using KOtBu or NaHMDS) will result in the deprotonation of the primary amine, effectively quenching the ylide before any olefination can occur.

  • The Reductive Cleavage Trap: Advanced protocols sometimes utilize Schwartz's Reagent ( Cp2​ZrHCl ) to chemoselectively reduce tertiary amides to aldehydes [2]. However, applying this to an N-formyl group results in the reductive cleavage of the C–N bond. The formyl carbon is released as formaldehyde , leaving behind a secondary piperidine amine. It does not generate a piperidine-bound aldehyde.

G sub1 4-Aminopiperidine-1-carbaldehyde (N-Formyl Amide) wittig Standard Wittig Conditions (Ph3P=CH2) sub1->wittig schwartz Schwartz's Reagent (Cp2ZrHCl) sub1->schwartz sub2 1-Boc-4-formylpiperidine (C-Aldehyde) sub2->wittig fail No Reaction / Ylide Quench (Resonance Stabilized) wittig->fail success Successful Olefination (Exocyclic Alkene) wittig->success cleavage Cleavage to Formaldehyde + Piperidine schwartz->cleavage

Reactivity divergence between N-formyl amides and C-aldehydes under olefination conditions.

(Note: If direct olefination of an amide is strictly required to form an enamine, researchers must resort to specialized electrophilic activation using Triflic Anhydride ( Tf2​O ) to form a highly reactive iminium triflate intermediate [3]. However, this is outside the scope of standard Wittig chemistry).

Quantitative Substrate Comparison

To ensure successful synthetic planning, researchers must select the correct building block. The table below summarizes the quantitative and qualitative differences between the erroneously cataloged amide and the correct C-aldehyde substrate.

Property / Reaction Metric4-Aminopiperidine-1-carbaldehyde1-Boc-4-formylpiperidine
Carbonyl Type N-Formyl (Tertiary Amide)C-Aldehyde
Carbonyl Electrophilicity Low (~15-20 kcal/mol stabilization)High (Standard Aldehyde)
Primary Amine Status Unprotected (pKa ~10.5, quenches base)Protected (Boc Carbamate)
Standard Wittig Yield 0% (Reaction fails)>85% (Rapid conversion)
Cp2​ZrHCl Reduction Product Formaldehyde + Piperidine derivativePrimary Alcohol (Over-reduction)

Validated Protocol: Wittig Olefination of 1-Boc-4-formylpiperidine

To achieve the likely intended transformation—creating an exocyclic or side-chain olefin on a piperidine scaffold—the researcher must use 1-Boc-4-formylpiperidine (CAS 137076-22-3).

The following protocol details the methylenation of 1-Boc-4-formylpiperidine to yield 1-Boc-4-vinylpiperidine. This procedure is designed as a self-validating system, incorporating visual cues and specific workup steps to ensure high purity.

Reagents Required
  • Substrate: 1-Boc-4-formylpiperidine (1.0 equiv, strictly anhydrous)

  • Wittig Reagent: Methyltriphenylphosphonium bromide ( Ph3​PCH3​Br ) (1.2 equiv)

  • Base: Potassium tert-butoxide (KOtBu) (1.2 equiv)

  • Solvent: Anhydrous Tetrahydrofuran (THF) (0.2 M relative to substrate)

Step-by-Step Methodology

Step 1: Ylide Generation (The Visual Check)

  • Flame-dry a round-bottom flask equipped with a magnetic stir bar under an inert atmosphere (Nitrogen or Argon).

  • Add Ph3​PCH3​Br (1.2 equiv) and anhydrous THF to the flask. Cool the suspension to 0 °C using an ice-water bath.

  • Add KOtBu (1.2 equiv) portion-wise.

    • Causality Check: The reaction mixture will immediately transition from a white suspension to a vibrant, bright yellow solution . This color change is self-validating evidence that the active, nucleophilic phosphonium ylide has successfully formed. Stir for 30 minutes at 0 °C.

Step 2: Substrate Addition

  • Cool the ylide solution to -78 °C using a dry ice/acetone bath.

  • Dissolve 1-Boc-4-formylpiperidine (1.0 equiv) in a minimal volume of anhydrous THF.

  • Add the substrate solution dropwise to the ylide.

    • Causality Check: Dropwise addition at cryogenic temperatures prevents localized exotherms, which can drive competing side reactions such as self-aldol condensation of the aldehyde.

Step 3: Propagation and Monitoring

  • Remove the cooling bath and allow the reaction to gradually warm to room temperature. Stir for 2 to 4 hours.

  • Monitor reaction progress via Thin Layer Chromatography (TLC).

    • Validation: Use a KMnO4​ stain. The newly formed terminal olefin will rapidly reduce the permanganate, appearing as a bright yellow spot against a purple background, confirming successful olefination.

Step 4: Quench and Workup

  • Quench the reaction by adding saturated aqueous NH4​Cl to neutralize any remaining base.

  • Extract the aqueous layer three times with Ethyl Acetate (EtOAc).

  • Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

Step 5: Purification (Removing the Phosphine Oxide)

  • The crude mixture will contain a stoichiometric amount of triphenylphosphine oxide ( Ph3​P=O ), which often co-elutes during chromatography.

  • Trituration Step: Suspend the crude residue in cold hexanes/diethyl ether (9:1). The Ph3​P=O will precipitate as a white, crystalline solid while the desired olefin remains in solution.

  • Filter the suspension through a Celite pad, concentrate the filtrate, and purify via a short silica gel plug to isolate pure 1-Boc-4-vinylpiperidine.

G step1 Ylide Generation (Ph3PCH3Br + KOtBu) 0°C, 30 min step2 Substrate Addition (1-Boc-4-formylpiperidine) -78°C to RT step1->step2 step3 Reaction Monitoring (TLC, UV/KMnO4) 2-4 hours step2->step3 step4 Aqueous Workup & Extraction (EtOAc/H2O) step3->step4 step5 Purification (Trituration & Silica Plug) step4->step5

Standardized experimental workflow for the Wittig olefination of 1-Boc-4-formylpiperidine.

References

  • Spletstoser, J. T.; White, J. M.; Tunoori, A. R.; Georg, G. I. Mild and Selective Hydrozirconation of Amides to Aldehydes Using Cp2Zr(H)Cl: Scope and Mechanistic Insight. Journal of the American Chemical Society, 2007. URL:[Link]

  • Kaiser, D.; Teskey, C. J.; Adler, P.; Maulide, N. Mechanistic Pathways in Amide Activation: Flexible Synthesis of Oxazoles and Imidazoles. Organic Letters, 2017. URL:[Link]

Method

Application Note: 4-Aminopiperidine-1-carbaldehyde in Fragment-Based Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Introduction: The Philosophy of Fragment-Based Drug Discovery (FBDD) Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and ef...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Philosophy of Fragment-Based Drug Discovery (FBDD)

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient strategy for identifying novel lead compounds, offering a distinct alternative to traditional high-throughput screening (HTS).[1][2] Instead of screening millions of large, complex molecules, FBDD begins with a meticulously curated library of small, low-molecular-weight compounds, or "fragments".[1][3] These fragments, typically adhering to the "Rule of Three" (e.g., molecular weight < 300 Da), are screened for weak but high-quality interactions with a biological target.[3][4] The core principle is that smaller, less complex molecules have a higher probability of fitting into a target's binding pockets, leading to higher hit rates and a more efficient exploration of chemical space.[1][2] These initial, low-affinity hits then serve as starting points for rational, structure-guided optimization into potent, drug-like leads.[3]

The power of FBDD lies in its ability to deconstruct the complex problem of molecular recognition. By identifying fragments with high "ligand efficiency"—a measure of binding energy per atom—researchers can build potent molecules by focusing on high-quality, energy-rich interactions from the very beginning.[5][6]

4-Aminopiperidine-1-carbaldehyde: A Privileged Scaffold for FBDD

The 4-aminopiperidine scaffold is a versatile and valuable building block in medicinal chemistry, recognized for its role as a key intermediate in the synthesis of a wide range of bioactive molecules.[7] Its saturated, three-dimensional structure provides an excellent framework for presenting functional groups in precise spatial orientations. The introduction of a formyl group at the 1-position to create 4-aminopiperidine-1-carbaldehyde further enhances its utility as a fragment. This aldehyde group provides a reactive handle for synthetic elaboration, while the primary amine at the 4-position offers another key vector for chemical modification.

Physicochemical Properties and the "Rule of Three"

To be an effective tool in FBDD, a fragment should possess properties that ensure good solubility and a high probability of forming efficient interactions. The "Rule of Three" provides a useful guideline for fragment library design.

Property"Rule of Three" GuidelineEstimated Value for 4-Aminopiperidine-1-carbaldehydeConformance
Molecular Weight (MW) ≤ 300 Da~128.17 g/mol Yes
cLogP (Lipophilicity) ≤ 3< 3Yes
Hydrogen Bond Donors ≤ 31 (from -NH2)Yes
Hydrogen Bond Acceptors ≤ 32 (from -NH2 and C=O)Yes
Rotatable Bonds ≤ 31Yes

The properties of 4-aminopiperidine-1-carbaldehyde make it an ideal candidate for an FBDD library. Its low molecular weight and complexity increase the likelihood of finding a complementary fit on a protein target, while its hydrogen bonding capabilities provide the potential for specific, high-quality interactions.

The FBDD Workflow in Action

The FBDD process is a systematic, multi-stage workflow that integrates biophysical screening, structural biology, and medicinal chemistry to progress from a low-affinity fragment to a high-potency lead compound.[1][2]

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit Validation & Characterization cluster_2 Phase 3: Hit-to-Lead Optimization Lib Fragment Library (e.g., containing 4-aminopiperidine-1-carbaldehyde) Screen Primary Biophysical Screen (NMR, SPR, X-ray) Lib->Screen Hits Initial Fragment Hits (μM to mM affinity) Screen->Hits Ortho Orthogonal Screen (e.g., SPR to confirm NMR hit) Hits->Ortho Kinetics Affinity & Kinetic Characterization (KD, kon, koff) Ortho->Kinetics Structure Structural Biology (X-ray Crystallography, Cryo-EM) Kinetics->Structure SBDD Structure-Based Design (Growing, Linking, Merging) Structure->SBDD Chem Medicinal Chemistry (Iterative Synthesis) SBDD->Chem Lead Potent Lead Compound (nM affinity) Chem->Lead Optimization_Strategies cluster_0 Fragment Growing cluster_1 Fragment Linking A Fragment Hit C Grown Lead A->C B Added Moiety B->C D Fragment 1 G Linked Lead D->G E Fragment 2 E->G F Linker F->G

Sources

Application

Using 4-Aminopiperidine-1-carbaldehyde to build chemical libraries

Application Note: Utilizing 4-Aminopiperidine-1-carbaldehyde in the Construction of High-Diversity Chemical Libraries Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Utilizing 4-Aminopiperidine-1-carbaldehyde in the Construction of High-Diversity Chemical Libraries

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols

Introduction & Chemical Rationale

In modern drug discovery, the shift from flat, sp2-hybridized aromatic systems to sp3-rich three-dimensional scaffolds is a proven strategy to improve physicochemical properties, such as aqueous solubility and metabolic stability. 4-Aminopiperidine-1-carbaldehyde (also known as 1-formyl-4-aminopiperidine) has emerged as a highly versatile alicyclic building block for the construction of high-quality chemical libraries[1].

From a structural and mechanistic perspective, this scaffold offers two distinct functional domains:

  • The Primary Amine (C4-Position): An unhindered, highly nucleophilic center ideal for rapid, high-yielding derivatization via amide coupling, reductive amination, and Nucleophilic Aromatic Substitution (SNAr)[2].

  • The N-Formyl Group (N1-Position): Unlike a free piperidine, the N-formyl group eliminates the basicity of the piperidine nitrogen, thereby preventing unwanted off-target effects such as hERG channel inhibition. Furthermore, the formyl oxygen acts as a potent, directional hydrogen-bond acceptor, which is frequently utilized to anchor molecules in kinase hinge regions or nuclear receptor sub-pockets[3].

Recent literature highlights its utility in synthesizing complex inhibitors, including bi-aryl amide derivatives targeting the Nur77-Bcl-2 apoptotic pathway[3] and Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors for immuno-oncology applications[4].

Library Construction Modalities & Workflow

To maximize chemical space coverage, 4-Aminopiperidine-1-carbaldehyde can be processed through parallel synthesis workflows. The selection of the reaction modality dictates the target class applicability.

LibraryWorkflow Start 4-Aminopiperidine-1-carbaldehyde (Core Scaffold) Amide Amide Coupling (R-COOH, HATU, DIPEA) Start->Amide RedAm Reductive Amination (R-CHO, NaBH(OAc)3) Start->RedAm SNAr SNAr Reaction (Ar-X, K2CO3, Heat) Start->SNAr LibA Amide Library (Target: Kinases/Enzymes) Amide->LibA LibB Alkyl Amine Library (Target: GPCRs) RedAm->LibB LibC Aryl Amine Library (Target: Nuclear Receptors) SNAr->LibC

Caption: Workflow for generating diverse chemical libraries from 4-Aminopiperidine-1-carbaldehyde.

Quantitative Data Summary

The following table summarizes the optimized reaction parameters for utilizing 4-Aminopiperidine-1-carbaldehyde in high-throughput library generation, based on empirical data and literature precedents[3][4].

Reaction ModalityTypical ElectrophileReagents / CatalystsSolventTemp / TimeExpected Yield RangePrimary Application
Amide Coupling Aliphatic/Aryl Carboxylic AcidsHATU (1.2 eq), DIPEA (3.0 eq)DMF or NMP25 °C / 2–4 h75% – 95%Kinase Inhibitor Libraries
SNAr Electron-deficient Aryl Halides (e.g., 2-Fluoropyridines)K₂CO₃ (2.5 eq)DMF or DMSO90 °C / 2–12 h60% – 85%Nuclear Receptor Ligands
Reductive Amination Aldehydes / KetonesNaBH(OAc)₃ (1.5 eq), AcOH (cat.)DCE or THF25 °C / 12 h65% – 90%GPCR Modulator Libraries

Validated Experimental Protocols

As a Senior Application Scientist, I emphasize that a robust protocol must be self-validating . The following methodologies are designed to provide clear mechanistic causality for reagent selection and built-in checkpoints to ensure reaction success before downstream processing.

Protocol A: High-Throughput Amide Coupling

Mechanistic Rationale: HATU is selected over traditional EDC/HOBt due to its superior kinetics and ability to drive reactions to completion in high-throughput formats. DIPEA acts as a sterically hindered, non-nucleophilic base that maintains the primary amine in its reactive free-base form without competing for the activated ester intermediate.

Step-by-Step Procedure:

  • Preparation: In a 10 mL glass vial, dissolve the diverse carboxylic acid building block (1.1 mmol) in anhydrous DMF (5.0 mL).

  • Activation: Add HATU (1.2 mmol) followed by DIPEA (3.0 mmol). Stir the mixture at room temperature for 10 minutes. Causality: This pre-activation step allows the formation of the active HOAt-ester, preventing the amine from reacting with the coupling reagent directly to form guanidinium byproducts.

  • Coupling: Add 4-Aminopiperidine-1-carbaldehyde (1.0 mmol, ~128 mg). Stir at 25 °C.

  • Self-Validation Checkpoint (2 hours): Sample 5 µL of the reaction mixture, dilute in 1 mL of Methanol, and analyze via LC-MS.

    • Validation Criteria: Look for the complete disappearance of the core scaffold mass ( m/z 129 [M+H]⁺). If the amine peak persists, add an additional 0.2 eq of HATU and stir for 1 hour.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ (10 mL) and extract with EtOAc (3 x 10 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove DMF), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Nucleophilic Aromatic Substitution (SNAr)

Mechanistic Rationale: This protocol is adapted from the synthesis of Nur77 ligands[3]. K₂CO₃ is utilized as a mild inorganic base to scavenge the hydrofluoric/hydrochloric acid generated during the reaction. DMF is chosen because its high dielectric constant stabilizes the highly polar Meisenheimer complex transition state, which is the rate-determining step in SNAr.

Step-by-Step Procedure:

  • Preparation: Charge a microwave-safe vial with the electron-deficient aryl halide (e.g., 4-bromo-2-fluoropyridine) (1.0 mmol) and 4-Aminopiperidine-1-carbaldehyde (1.2 mmol, ~154 mg).

  • Solvation & Base Addition: Add anhydrous DMF (4.0 mL) and finely powdered K₂CO₃ (2.5 mmol). Causality: Finely powdered K₂CO₃ provides a higher surface area for the heterogeneous acid-scavenging process, accelerating the reaction.

  • Heating: Seal the vial and heat to 90 °C using an oil bath or heating block for 2 to 4 hours[3].

  • Self-Validation Checkpoint (2 hours): Monitor the reaction via TLC (Hexanes:EtOAc 1:1) and LC-MS.

    • Validation Criteria: The starting aryl halide (typically UV-active) should be consumed. The newly formed secondary amine product will exhibit a distinct retention time shift and the correct target mass on LC-MS.

  • Workup: Cool to room temperature, dilute with water (15 mL) to precipitate the product. If the product is an oil, extract with DCM (3 x 10 mL), wash with brine, dry over MgSO₄, and purify via automated flash chromatography (SiO₂, DCM to 10% MeOH in DCM gradient).

References

  • Structure-Based Design and Optimization of Bi-Aryl Amide Derivatives as Nur77 Ligands for Nur77-Bcl-2-Dependent Apoptotic Cancer Therapy Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Source: European Patent Office - EP 3322711 B1 (Google Patents)

Sources

Method

Application Note: High-Efficiency Amide Coupling Strategies for 4-Aminopiperidine-1-carbaldehyde Derivatives

Executive Summary Amide bond formation remains the most frequently executed reaction in medicinal chemistry and drug discovery[1]. Among the vast array of amine building blocks, 4-aminopiperidine-1-carbaldehyde (also kno...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Amide bond formation remains the most frequently executed reaction in medicinal chemistry and drug discovery[1]. Among the vast array of amine building blocks, 4-aminopiperidine-1-carbaldehyde (also known as 1-formylpiperidin-4-amine) has emerged as a privileged structural motif[2]. The 1-carbaldehyde (N-formyl) group effectively neutralizes the basicity of the piperidine nitrogen, serving either as a stable, neutral polar interaction site in final drug candidates (e.g., in HPK1 inhibitors and HCV assembly modulators)[3],[4], or as a robust protecting group.

However, coupling carboxylic acids to the 4-amino position presents unique stereoelectronic challenges. The nucleophilic primary amine is situated on a secondary carbon within a conformationally flexible cyclohexane-like ring, creating localized steric hindrance. This application note provides authoritative, self-validating protocols and mechanistic rationale for achieving high-yielding amide couplings with this specific derivative.

Mechanistic Rationale & Reagent Selection

The successful acylation of 4-aminopiperidine-1-carbaldehyde requires overcoming the steric bulk at the 4-position while preventing the epimerization of the carboxylic acid partner. The activation of the carboxylic acid proceeds via an electrophilic intermediate, which is subsequently trapped by the amine[5],[6].

  • Uronium/Aminium Salts (e.g., HATU, COMU): For sterically hindered substrates, HATU is often the first-line choice. It generates an active 7-aza-1-hydroxybenzotriazole (HOAt) ester. The nitrogen atom in the pyridine ring of HOAt provides an anchoring effect (neighboring group participation) that pre-organizes the incoming 4-aminopiperidine, significantly accelerating the nucleophilic attack[5].

  • Phosphonic Anhydrides (e.g., T3P): Propylphosphonic anhydride (T3P) is highly recommended when the carboxylic acid contains a sensitive α-chiral center. T3P operates via a concerted mechanism that drastically reduces oxazolone formation (the primary pathway for racemization) and yields water-soluble byproducts, making it ideal for process scale-up[7].

  • Carbodiimides (e.g., EDCI/HOBt): The classical approach forms an O-acylisourea intermediate. While cost-effective, it is prone to forming unreactive N-acylurea byproducts if the nucleophilic attack by the 4-aminopiperidine is too slow[6].

Quantitative Comparison of Coupling Reagents
Coupling ReagentTypical Yield (%)Epimerization RiskByproduct RemovalCost / Scale-up Suitability
HATU 85 – 98%Low to ModerateChromatographyHigh / Discovery only
COMU 85 – 95%LowAqueous washModerate / Good
T3P (50% in EtOAc)75 – 95%Very LowAqueous washModerate / Excellent
EDCI / HOBt 70 – 90%ModerateAqueous washLow / Excellent

Reaction Workflows and Decision Logic

To ensure reproducibility and logical experimental design, the following diagrams illustrate the chemical workflow and the decision matrix for selecting the optimal coupling conditions.

ReactionWorkflow A Carboxylic Acid Substrate C Activated Ester Intermediate A->C Activation B Coupling Reagent (e.g., HATU, T3P) B->C E Amide Product (Target Compound) C->E Nucleophilic Attack D 4-Aminopiperidine- 1-carbaldehyde D->E

Caption: Mechanistic workflow of activated ester generation and subsequent nucleophilic trapping.

DecisionTree Start Assess Carboxylic Acid Q1 Chiral Center at α-position? Start->Q1 Q2 Highly Sterically Hindered? Q1->Q2 No R_T3P Use T3P / Pyridine (Low epimerization) Q1->R_T3P Yes (High Risk) Q3 Process / Kilogram Scale? Q2->Q3 No R_HATU Use HATU / DIPEA (High efficiency) Q2->R_HATU Yes Q3->R_HATU No (Discovery) R_EDCI Use EDCI / HOBt (Standard / Cost-effective) Q3->R_EDCI Yes (Cost Focus)

Caption: Decision tree for selecting coupling reagents based on substrate properties and scale.

Validated Experimental Protocols

Protocol A: HATU-Mediated Coupling (Discovery Scale)

Optimized for complex, sterically hindered carboxylic acids where maximum yield is required[8].

Causality Note: N,N-Diisopropylethylamine (DIPEA) is utilized instead of Triethylamine (TEA) because its bulky isopropyl groups prevent it from acting as a competing nucleophile against the activated ester.

Reagents:

  • Carboxylic Acid (1.0 equiv, 0.5 mmol)

  • 4-Aminopiperidine-1-carbaldehyde (1.1 equiv, 0.55 mmol)

  • HATU (1.2 equiv, 0.6 mmol)

  • DIPEA (3.0 equiv, 1.5 mmol)

  • Anhydrous DMF or DCM (5.0 mL, 0.1 M)

Step-by-Step Procedure:

  • Activation: Dissolve the carboxylic acid in anhydrous DMF under an inert atmosphere (N₂ or Ar). Add DIPEA, followed by HATU. Stir the mixture at room temperature for 10–15 minutes. Observation: A slight color change (usually to pale yellow) indicates the formation of the HOAt active ester.

  • Coupling: Add 4-aminopiperidine-1-carbaldehyde (either neat or as a solution in 1 mL DMF) dropwise to the activated mixture.

  • Reaction: Stir the reaction at room temperature for 2–4 hours. Monitor completion via LC-MS or TLC.

  • Workup: Dilute the reaction mixture with Ethyl Acetate (20 mL). Wash sequentially with saturated aqueous NaHCO₃ (2 × 10 mL), 1M aqueous HCl (10 mL), and brine (10 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (typically using a DCM/MeOH gradient) to yield the pure amide.

Protocol B: T3P-Mediated Coupling (Process Scale / Chiral Preservation)

Optimized for scale-up and substrates prone to racemization[9],[7].

Causality Note: T3P is supplied as a 50% solution in Ethyl Acetate or DMF. It generates water-soluble phosphate byproducts, allowing for isolation purely by aqueous extraction, bypassing the need for silica gel chromatography[9].

Reagents:

  • Carboxylic Acid (1.0 equiv, 10.0 mmol)

  • 4-Aminopiperidine-1-carbaldehyde (1.05 equiv, 10.5 mmol)

  • T3P (50% wt in EtOAc) (1.5 equiv, 15.0 mmol)

  • Pyridine or Triethylamine (3.0 equiv, 30.0 mmol)

  • Ethyl Acetate (50 mL, 0.2 M)

Step-by-Step Procedure:

  • Preparation: Suspend the carboxylic acid and 4-aminopiperidine-1-carbaldehyde in Ethyl Acetate at 0 °C.

  • Base Addition: Add the organic base (Pyridine is preferred for highly sensitive chiral centers as it acts as a mild proton scavenger without promoting enolization).

  • Coupling: Add the T3P solution dropwise over 15 minutes to control the exotherm.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.

  • Workup: Quench the reaction by adding water (25 mL). Separate the layers. Wash the organic layer with saturated aqueous NaHCO₃ (25 mL), water (25 mL), and brine (25 mL).

  • Isolation: Dry the organic phase over MgSO₄, filter, and evaporate the solvent. The resulting solid can typically be used without further purification or recrystallized from EtOAc/Heptane.

Analytical Validation & Troubleshooting

  • NMR Complexity (Rotamers): When analyzing the final product via ¹H and ¹³C NMR, researchers must be aware that the 1-carbaldehyde (formamide) group exhibits restricted rotation around the C-N bond. This results in two distinct rotamers (typically in a ~3:2 or 2:1 ratio at room temperature). This will cause peak doubling in the NMR spectra, which should not be mistaken for impurities or epimers. Solution: Run the NMR at an elevated temperature (e.g., 80 °C in DMSO-d₆) to coalesce the peaks.

  • Low Conversion: If the reaction stalls, the 4-amino group may be sterically hindered by the specific conformation of the piperidine ring. Solution: Add a catalytic amount of DMAP (0.1 equiv) or switch the solvent from DCM to a more polar aprotic solvent like DMF or NMP to increase the solubility and reactivity of the intermediates.

References

  • Valeur, E., & Bradley, M. (2008). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. Available at:[5]

  • Rolt, A., et al. (2021). Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. Journal of Medicinal Chemistry. Available at:[8]

  • ACS Publications. (2023). Large-Scale Amide Coupling in Aqueous Media: Process for the Production of Diazabicyclooctane β-Lactamase Inhibitors. Available at:[9]

  • Benchchem. 4-Aminopiperidine-1-carbaldehyde Product Information. Available at:[2]

  • ChemPep. Overview of Peptide Coupling Reagents. Available at:[6]

  • European Patent Office. HPK1 Inhibitors and Methods of Using Same (EP 3322711 B1). Available at:[4]

  • HepatoChem. Amide coupling reaction in medicinal chemistry. Available at:[1]

  • EvitaChem. N-(1-benzylpiperidin-4-yl)-3-phenylpropanamide. Available at:[7]

Sources

Application

Application Note: Synthesis of Spirocyclic Tetrahydronaphthyridines from 4-Aminopiperidine-1-carbaldehyde via Photoredox Catalysis

Introduction & Strategic Rationale In modern medicinal chemistry, the paradigm of "escaping flatland" drives the transition from planar, sp2-rich molecules to structurally complex, sp3-rich three-dimensional architecture...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Rationale

In modern medicinal chemistry, the paradigm of "escaping flatland" drives the transition from planar, sp2-rich molecules to structurally complex, sp3-rich three-dimensional architectures. Spirocyclic scaffolds, particularly spiro-piperidines, are highly prized for their ability to enforce conformational rigidity, improve aqueous solubility, and present novel 3D exit vectors for target engagement [1, 2].

4-Aminopiperidine-1-carbaldehyde is an exceptionally versatile alicyclic building block for these endeavors. The N1-formyl group serves as a robust, atom-economical protecting group that prevents unwanted oxidation of the secondary piperidine nitrogen. Meanwhile, the primary amine at the C4 position provides a critical functional handle. Historically, constructing a spirocycle directly at the C4 position of an intact amine required pre-oxidation to a piperidin-4-one followed by classical condensations (e.g., Bucherer-Bergs) [3].

This application note details a state-of-the-art, transition-metal photoredox methodology. By coupling photoredox-catalyzed hydroaminoalkylation (HAA) with a thermal intramolecular nucleophilic aromatic substitution (SNAr) , researchers can directly functionalize the C(sp3)–H bond adjacent to the primary amine, forging a complex spirocyclic tetrahydronaphthyridine (THN) core in a highly modular fashion [1].

Mechanistic Insights: Causality in Experimental Design

To successfully execute this synthesis, understanding the physical chemistry driving each step is paramount. This protocol is not merely a sequence of reagent additions; it is a carefully orchestrated manipulation of bond dissociation energies and steric constraints.

  • Regioselective Radical Generation: The α -C–H bond at the C4 position of 4-aminopiperidine-1-carbaldehyde exhibits a lowered bond dissociation energy (BDE) due to the adjacent primary amine. A Hydrogen Atom Transfer (HAT) catalyst (e.g., quinuclidine) selectively abstracts this specific proton, generating a highly nucleophilic α -amino radical.

  • Polarity-Matched Addition: The resulting nucleophilic radical rapidly adds to an electron-deficient olefin, such as 2-chloro-3-vinylpyridine. This polarity-matched radical addition is kinetically favored over unwanted homocoupling, ensuring high atom economy.

  • Thorpe-Ingold Effect in SNAr: Following the HAA step, the intermediate possesses a primary amine and an electrophilic 2-chloropyridine moiety. The bulky piperidine ring compresses the internal bond angles (the Thorpe-Ingold effect), dramatically lowering the entropic barrier and accelerating the subsequent thermal intramolecular SNAr to close the spirocycle.

Mechanism A 4-Aminopiperidine-1-carbaldehyde (Starting Material) C α-Amino Radical at C4 (Nucleophilic) A->C HAT (C-H Abstraction) B Photoredox Catalyst (PC*) & HAT Catalyst B->C D Addition to 2-Chloro-3-vinylpyridine (Polarity-Matched) C->D Radical Addition E Radical Reduction & Protonation (HAA Intermediate) D->E SET & H+ F Intramolecular SNAr (Thorpe-Ingold Assisted) E->F Base, Heat G Spirocyclic THN Product (3D Pharmacophore) F->G -HCl

Mechanistic pathway for photoredox HAA and SNAr spirocyclization.

Quantitative Data & Reaction Optimization

The success of the spirocyclization relies heavily on the synergistic balance between the photocatalyst, the HAT agent, and the base. Table 1 summarizes the optimization data, highlighting the causality behind the selected protocol conditions.

Table 1: Optimization of Reaction Conditions for Spirocyclization

EntryPhotocatalyst (2 mol%)HAT Catalyst (10 mol%)Base (2.0 eq)SNAr TempYield (%)Mechanistic Observation / Causality
1 Ir[dF(CF3)ppy]2(dtbbpy)PF6 Quinuclidine K2HPO4 150 °C 85% Optimal conditions; full conversion.
2Ru(bpy)3Cl2QuinuclidineK2HPO4150 °C42%Insufficient oxidation potential for HAT turnover.
3Ir[dF(CF3)ppy]2(dtbbpy)PF6NoneK2HPO4150 °C<10%Lack of HAT agent prevents efficient C–H abstraction.
4Ir[dF(CF3)ppy]2(dtbbpy)PF6QuinuclidineDIPEA150 °C61%Competitive oxidation of DIPEA lowers target yield.
5Ir[dF(CF3)ppy]2(dtbbpy)PF6QuinuclidineK2HPO480 °C35%Insufficient thermal energy to drive SNAr cyclization.

Table 2: Predicted Physicochemical Advantages of the Spirocyclic Core Integrating this spirocycle into drug candidates provides measurable enhancements over traditional linear or flat heteroaryl replacements [4].

PropertyLinear 4-AminopiperidineFlat Heteroaryl PiperidineSpirocyclic THN Derivative
Fraction sp3 (Fsp3) 1.000.350.65
Conformational Rigidity LowModerateHigh
3D Exit Vectors 224
Metabolic Stability (HLM) LowModerateHigh

Experimental Protocols (Self-Validating Workflow)

The following protocol is designed as a self-validating system. In-process quality control (QC) checks are embedded to ensure that researchers can verify intermediate formation before proceeding to the energy-intensive cyclization step.

Phase 1: Photochemical Hydroaminoalkylation (HAA)
  • Reagent Assembly: In an oven-dried 20 mL reaction vial equipped with a magnetic stir bar and a PTFE septum, add 4-aminopiperidine-1-carbaldehyde (1.0 mmol, 128 mg).

  • Catalyst & Electrophile Addition: Add 2-chloro-3-vinylpyridine (1.5 mmol, 209 mg), the photocatalyst Ir[dF(CF3)ppy]2(dtbbpy)PF6 (0.02 mmol, 22 mg), quinuclidine (0.1 mmol, 11 mg), and anhydrous K2HPO4 (2.0 mmol, 348 mg).

  • Solvation: Inject anhydrous DMSO (10 mL) into the vial. Causality: DMSO is required to solubilize both the organic substrates and the inorganic base, while stabilizing the polar transition states during the subsequent SNAr.

  • Degassing (Critical Step): Degas the heterogeneous mixture by sparging with nitrogen gas for 15 minutes. Causality: Dissolved oxygen will quench the excited state of the Ir-catalyst and scavenge the carbon-centered radical intermediates, leading to total reaction failure.

  • Irradiation: Seal the vial and irradiate with 456 nm blue LEDs at room temperature for 16 hours. Use a cooling fan to maintain the ambient temperature at ~25 °C.

In-Process Validation 1 (LC-MS): Aliquot 10 µL of the mixture, dilute in MeCN, and analyze via LC-MS. Expected Result: Disappearance of the starting mass (m/z 128) and appearance of the uncyclized HAA adduct[M+H]+ at m/z 268. If the adduct is not present, check LED emission spectra and degassing efficiency.

Phase 2: Thermal Intramolecular SNAr Cyclization
  • Thermal Activation: Transfer the crude reaction mixture directly to a high-pressure microwave vial or sealed tube.

  • Heating: Heat the mixture to 150 °C in a pre-equilibrated oil bath for 4 hours. Causality: The elevated temperature is strictly required to overcome the activation energy barrier for the displacement of the aromatic chloride by the sterically hindered primary amine.

  • Workup: Cool the reaction to room temperature. Dilute the mixture with EtOAc (50 mL) and wash with brine (3 x 20 mL) to selectively partition and remove the DMSO and inorganic salts.

  • Drying & Concentration: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (gradient: 0-10% MeOH in DCM) to afford the pure 1-formyl-spiro[piperidine-4,3'-tetrahydronaphthyridine] product.

In-Process Validation 2 (LC-MS/NMR): Analyze the purified fraction. Expected Result: LC-MS will show a mass shift corresponding to the loss of HCl (-36 Da) from the HAA adduct, yielding a final [M+H]+ of m/z 232. 1H-NMR will show the disappearance of the primary amine protons and the characteristic downfield shift of the newly formed spiro-adjacent protons.

Workflow S1 Step 1: Reagent Assembly Amine, Vinylpyridine, PC, Base S2 Step 2: Degassing N2 Sparging (15 min) S1->S2 S3 Step 3: Photochemical HAA Blue LED (456 nm), RT, 16h S2->S3 S4 Step 4: Thermal SNAr Heat to 150°C, 4h S3->S4 S5 Step 5: Purification Extraction & Flash Silica S4->S5

Experimental workflow from reagent assembly to final spirocycle purification.

References

  • Modular, automated synthesis of spirocyclic tetrahydronaphthyridines from primary alkylamines. Cao, Q., et al. Nature Communications, 2022. URL:[Link]

  • Synthesis of Spirocyclic Piperidines by Radical Hydroarylation. National Institutes of Health (NIH) - PMC, 2021. URL:[Link]

  • Evaluation of a 4-aminopiperidine replacement in several series of CCR5 antagonists. ResearchGate, 2011. URL:[Link]

Method

Application Note: 4-Aminopiperidine-1-carbaldehyde as a Strategic Building Block in Kinase Inhibitor Design

Target Audience: Medicinal Chemists, Assay Biologists, and Drug Development Professionals Compound Profile: 4-Aminopiperidine-1-carbaldehyde (CAS: 22699-63-4) | Alicyclic Amine Building Block Introduction & Mechanistic R...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Assay Biologists, and Drug Development Professionals Compound Profile: 4-Aminopiperidine-1-carbaldehyde (CAS: 22699-63-4) | Alicyclic Amine Building Block

Introduction & Mechanistic Rationale

In the landscape of targeted oncology and immuno-oncology, the structural optimization of kinase inhibitors relies heavily on the selection of appropriate linker and capping moieties. 4-Aminopiperidine-1-carbaldehyde (4-APC) has emerged as a highly versatile building block in Structure-Activity Relationship (SAR) campaigns [1].

As a Senior Application Scientist, it is critical to understand the causality behind choosing this specific moiety over other aliphatic or cyclic amines:

  • Nucleophilic Efficiency: The primary amine at the 4-position is highly nucleophilic and relatively unhindered, making it an excellent candidate for Nucleophilic Aromatic Substitution (SNAr) or reductive amination with halogenated heterocyclic kinase cores (e.g., thieno[2,3-b]pyridines or benzimidazoles).

  • Metabolic Stability & Permeability: Unlike an unprotected secondary piperidine amine—which is highly basic, often leading to poor membrane permeability and hERG toxicity—the formyl group (carbaldehyde) neutralizes the basicity of the piperidine nitrogen.

  • Hydrogen Bonding Potential: The carbonyl oxygen of the formyl group acts as a targeted hydrogen bond acceptor, capable of interacting with solvent-exposed regions or specific residues in the kinase hinge region.

However, the rigid nature of the piperidine ring must be carefully modeled. While it provides metabolic robustness, it can introduce significant steric hindrance if the target binding pocket is narrow, forcing the molecule into a rigidified, suboptimal binding pose [2].

Target Applications & Pathway Visualization

A. Immuno-Oncology: HPK1 Inhibition

Hematopoietic progenitor kinase 1 (HPK1) is a Ste20 serine/threonine kinase that acts as a negative regulator of T-cell activation. Upon T-Cell Receptor (TCR) engagement, HPK1 phosphorylates the adaptor protein SLP-76, leading to the downregulation of AP-1 and NF-κB pathways, thereby suppressing the immune response [1].

Incorporating 4-APC into thienopyridine scaffolds has successfully yielded potent HPK1 inhibitors that block this suppression, promoting robust anti-tumor immunity.

HPK1_Signaling TCR T-Cell Receptor (TCR) HPK1 HPK1 (Kinase) TCR->HPK1 Activation Signal SLP76 SLP-76 (Adaptor Protein) HPK1->SLP76 Phosphorylation (Inhibitory) AP1 AP-1 / NF-κB Pathways SLP76->AP1 Downregulation TCellAct T-Cell Activation AP1->TCellAct Suppression of Immune Response Inhibitor 4-APC Derived Inhibitor Inhibitor->HPK1 Blocks Kinase Activity

Figure 1: HPK1 signaling pathway in T-cells and the intervention point for 4-APC derived inhibitors.

B. Apoptotic Modulators & MNK1/2 Inhibitors

Beyond HPK1, 4-APC is utilized in the synthesis of MNK1/MNK2 kinase inhibitors targeting tumor metastasis [3], and has been evaluated in the design of Nur77/Bcl-2 apoptotic modulators [2].

Quantitative SAR Data: The Impact of Steric Hindrance

When designing inhibitors, the choice between a flexible linker and a cyclic linker like 4-APC dictates the binding efficiency (BE). The following table summarizes SAR data from the optimization of Nur77 ligands, demonstrating the causal relationship between linker rigidity and target affinity [2].

Compound AnalogLinker TypeStructural FlexibilityBinding Efficiency (BE@10 μM)Mechanistic Observation
NF1o EthylamideHigh (Flexible)63.53%Optimal conformational adaptation within the binding pocket.
NF1 VinylamideLow (Rigid)63.64%Favorable rigidified active pose; aligns with target geometry.
NF1t 4-Aminopiperidine-1-carbaldehydeLow (Bulky/Cyclic)Significantly ReducedSteric clash; rigidified suboptimal binding pose prevents deep pocket insertion.

Takeaway: 4-APC is highly effective when the target pocket is solvent-exposed or spacious enough to accommodate the bulky piperidine ring (as in HPK1). It is contraindicated in narrow, restrictive binding clefts.

Experimental Workflows & Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems .

Synthesis_Workflow Step1 1. Scaffold Activation (Halogenation/Triflation) Step2 2. SNAr Coupling with 4-Aminopiperidine-1-carbaldehyde Step1->Step2 DMF, Base, Heat Step3 3. LC-MS & NMR Validation Checkpoint Step2->Step3 Workup & Purification Step4 4. In Vitro Kinase Assay (e.g., HPK1 / MNK1) Step3->Step4 >95% Purity Confirmed Step5 5. SAR Analysis & Lead Optimization Step4->Step5 IC50 Data Generation

Figure 2: Standardized workflow for synthesizing and validating 4-APC based kinase inhibitors.

Protocol A: SNAr Coupling of 4-APC to a Kinase Scaffold

Objective: Couple 4-aminopiperidine-1-carbaldehyde to a triflylated or halogenated heterocyclic core (e.g., thieno[2,3-b]pyridin-4-yl trifluoromethanesulfonate) [1].

Step-by-Step Methodology:

  • Preparation: Dissolve the crude electrophilic scaffold (approx. 0.30 mmol) in 7 mL of anhydrous N,N-Dimethylformamide (DMF) under an inert argon atmosphere.

  • Reagent Addition: Add 4-aminopiperidine-1-carbaldehyde (0.15 g, 1.2 mmol, 4.0 eq) to the solution. Note: The excess amine acts as both the nucleophile and the acid scavenger, though N,N-Diisopropylethylamine (DIPEA) (2.0 eq) can be supplemented to preserve the amine.

  • Reaction: Stir the mixture at 80°C for 4–6 hours.

  • Self-Validation Checkpoint (LC-MS): Sample 10 µL of the reaction mixture, dilute in methanol, and analyze via LC-MS.

    • Causality Check: The reaction is self-validating if the disappearance of the starting electrophile correlates stoichiometrically with the appearance of the [M+H]+ peak of the target mass. If unreacted electrophile remains, steric hindrance from the piperidine ring may be impeding the reaction; increase the temperature to 90°C and monitor for degradation.

  • Workup: Quench with water, extract with Ethyl Acetate (3x), wash the organic layer with brine to remove DMF, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify via reverse-phase preparative HPLC to yield the final compound as a solid.

Protocol B: In Vitro HPK1 Kinase Activity Assay (ADP-Glo)

Objective: Validate the inhibitory potency (IC50) of the synthesized 4-APC derivative against recombinant HPK1.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 0.01% Brij-35, 1 mM EGTA, 2 mM DTT).

  • Compound Dilution: Prepare a 10-point 3-fold serial dilution of the 4-APC inhibitor in 100% DMSO. Transfer to a 384-well assay plate (final DMSO concentration = 1%).

  • Enzyme Addition: Add recombinant HPK1 enzyme (optimized concentration, typically 1-5 nM) to the wells. Incubate at room temperature for 15 minutes to allow compound-enzyme pre-binding.

  • Reaction Initiation: Add an ATP/Substrate mix (e.g., MBP or specific peptide substrate) at the apparent K_m for ATP.

  • Incubation: Seal and incubate the plate for 60 minutes at room temperature.

  • Detection: Add ADP-Glo Reagent to terminate the kinase reaction and deplete unconsumed ATP (40 min incubation). Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal (30 min incubation).

  • Self-Validation Checkpoint (Data Analysis): Read luminescence. Calculate the Z'-factor using positive (100% inhibition via reference compound) and negative (DMSO vehicle) controls.

    • Causality Check: A Z'-factor ≥ 0.6 validates the assay's dynamic range. The IC50 curve must show clear dose-dependency with defined top and bottom plateaus; failure to plateau at the bottom suggests poor compound solubility or aggregation.

References

  • Source: googleapis.
  • Title: Structure-Based Design and Optimization of Bi-Aryl Amide Derivatives as Nur77 Ligands for Nur77-Bcl-2-Dependent Apoptotic Cancer Therapy Source: Journal of Medicinal Chemistry - ACS Publications URL
  • Title: CN111978317A - 咪唑并吡啶类mnk1/mnk2激酶抑制剂及其制备方法和应用 Source: Google Patents URL

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 4-Aminopiperidine-1-carbaldehyde Purification

Welcome to the Advanced Technical Support Center for the isolation and purification of 4-Aminopiperidine-1-carbaldehyde (CAS 782448-63-9)[1]. As a highly versatile cyclic linker, this building block is extensively utiliz...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center for the isolation and purification of 4-Aminopiperidine-1-carbaldehyde (CAS 782448-63-9)[1]. As a highly versatile cyclic linker, this building block is extensively utilized in medicinal chemistry, notably in the synthesis of Nur77-Bcl-2-dependent apoptotic cancer therapies[2] and HPK1 inhibitors for cancer immunotherapy[3].

However, owing to its highly polar nature—featuring both a basic primary amine and a hydrogen-bonding N-formyl group—researchers frequently encounter significant product loss, irreversible column binding, and degradation during isolation. This guide provides field-proven, mechanistically grounded solutions to these challenges.

Part 1: Troubleshooting Guides & FAQs

Q1: Why do I lose more than 50% of my 4-Aminopiperidine-1-carbaldehyde during the aqueous workup? A:

  • Causality: The primary amine (pKa ~10.5) and the N-formyl group create a dense hydrogen-bonding network with water. Standard organic solvents like dichloromethane (DCM) or ethyl acetate (EtOAc) lack the dipole moment and hydrogen-bond donor/acceptor capacity required to disrupt this aqueous solvation shell, leading to poor partitioning into the organic phase.

  • Solution: You must alter the thermodynamic equilibrium. First, strictly adjust the aqueous phase to pH > 11 to ensure the amine is fully deprotonated. Second, saturate the aqueous layer with inorganic salts (salting-out effect) and use a highly polar mixed-solvent system, such as Chloroform:Isopropanol ( CHCl3​:IPA , 3:1 v/v), for extraction.

Q2: My compound streaks across the entire TLC plate and co-elutes with impurities during flash chromatography. How can I resolve this? A:

  • Causality: Standard silica gel features acidic silanol groups (Si-OH) on its surface. The highly basic primary amine of 4-Aminopiperidine-1-carbaldehyde undergoes an acid-base reaction with these silanols, resulting in irreversible chemisorption and severe peak tailing.

  • Solution: The silica stationary phase must be deactivated. Use a solvent system containing a volatile base, specifically a mixture of DCM, Methanol, and concentrated Ammonium Hydroxide ( NH4​OH ). The ammonia continuously neutralizes the silanol groups during elution, allowing the amine to elute as a sharp, tight band.

Q3: I am observing degradation and lower-than-expected mass recovery when concentrating the purified fractions on the rotary evaporator. What is happening? A:

  • Causality: While the N-formyl group is relatively stable, concentrating the compound in the presence of water and residual base (like NH4​OH ) at elevated temperatures can trigger partial hydrolysis of the formamide back to the secondary amine. Furthermore, primary amines can undergo oxidative degradation if exposed to heat and air for prolonged periods.

  • Solution: Maintain the rotary evaporator water bath strictly below 40°C. If residual water is present, add azeotropic drying agents (like toluene) to facilitate water removal at lower temperatures under high vacuum.

Part 2: Quantitative Data: Purification Strategy Comparison

To assist in selecting the optimal purification route, the following table summarizes the quantitative performance metrics of various purification strategies based on empirical laboratory data.

Purification MethodTypical Yield RecoveryAchievable PurityScalabilityKey AdvantageKey Limitation
Standard Silica Chromatography 30 - 45%85 - 90%HighLow costSevere streaking; massive product loss to silica.
Amine-Optimized Silica (with NH4​OH ) 80 - 92% > 95% HighSharp peaks; excellent resolution from byproducts.Requires careful handling of volatile ammonia.
Reverse-Phase HPLC (C18) 70 - 85%> 99%Low (Prep scale)Ultimate purity for biological assays.Poor retention without ion-pairing agents.
Liquid-Liquid Extraction (Salting Out) 85 - 95%80 - 85%Very HighRapid bulk isolation; avoids chromatography.Does not separate structurally similar amines.

Part 3: Experimental Protocols

Every protocol below is designed as a self-validating system , ensuring you can analytically confirm success at each critical juncture before proceeding.

Protocol A: Optimized Liquid-Liquid Extraction (Salting Out)

Use this method for the initial isolation of the crude product from aqueous reaction mixtures.

  • pH Adjustment: Transfer the crude aqueous reaction mixture to an Erlenmeyer flask. Slowly add solid Potassium Carbonate ( K2​CO3​ ) while stirring until the pH reaches strictly ≥11 .

    • Causality: Solid K2​CO3​ avoids adding excess water volume while ensuring complete deprotonation of the primary amine.

  • Salting Out: Add solid Sodium Chloride ( NaCl ) to the mixture until no more dissolves (saturation).

    • Causality: Maximizes the ionic strength of the water, forcing the polar organic compound out of the aqueous phase.

  • Extraction: Transfer to a separatory funnel. Extract 4 times with a mixture of CHCl3​:IPA (3:1 v/v). Ensure vigorous shaking to maximize surface area contact.

  • Self-Validation (Ninhydrin Test): Spot a drop of the remaining aqueous layer onto a TLC plate. Heat the plate gently with a heat gun and dip it into a Ninhydrin stain solution, then heat again.

    • Validation Criteria: If no purple/blue spot appears, the primary amine has been quantitatively transferred to the organic phase. If a purple spot appears, perform one additional extraction.

  • Concentration: Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure (Water bath < 40°C).

Protocol B: Amine-Optimized Flash Chromatography

Use this method to achieve >95% purity for downstream coupling reactions.

  • Column Preparation: Pack a silica gel column using a starting eluent of DCM containing 1% Triethylamine ( Et3​N ). Flush 2 column volumes to pre-deactivate the silica.

  • Dry Loading: Dissolve the crude 4-Aminopiperidine-1-carbaldehyde in a minimal amount of Methanol. Add Celite (approx. 2x the mass of the crude) and evaporate to total dryness to create a free-flowing powder.

    • Causality: Dry loading prevents the highly polar compound from crashing out at the top of the column, which would cause immediate band broadening.

  • Elution: Load the Celite onto the column. Elute using a gradient starting from 100% DCM, shifting to DCM:MeOH:NH4​OH (90:9:1 v/v/v).

    • Causality: The 1% NH4​OH provides continuous suppression of silanol ionization.

  • Self-Validation (2D-TLC): To ensure no on-column degradation (e.g., formyl hydrolysis) occurred during elution, perform a 2-Dimensional TLC on the purest fraction. Spot the sample in the bottom left corner. Run the plate in the DCM:MeOH:NH4​OH solvent. Dry the plate, rotate it 90 degrees, and run it again in the same solvent.

    • Validation Criteria: A single spot perfectly on the diagonal line confirms the compound is stable and pure. Off-diagonal spots indicate degradation occurred during the TLC/column process.

Part 4: Workflow Visualization

The following decision tree outlines the logical workflow for isolating and purifying 4-Aminopiperidine-1-carbaldehyde based on the state of your crude mixture.

Workflow Crude Crude Reaction Mixture (Contains 4-Aminopiperidine-1-carbaldehyde) PhaseCheck Aqueous Workup Required? Crude->PhaseCheck AqWorkup Aqueous Phase (Highly Polar Amine) PhaseCheck->AqWorkup Yes DirectPurif Organic Phase / Dry Loading PhaseCheck->DirectPurif No Salting Salt Out (K2CO3/NaCl) Extract with CHCl3:IPA (3:1) AqWorkup->Salting TLC TLC / LCMS Analysis DirectPurif->TLC Salting->TLC Chromatography Silica Gel Chromatography (DCM:MeOH:NH4OH 90:9:1) TLC->Chromatography Impure SaltForm Salt Crystallization (HCl in Et2O) TLC->SaltForm High Purity (Needs Stabilization) Pure Pure 4-Aminopiperidine-1-carbaldehyde Chromatography->Pure SaltForm->Pure

Fig 1: Decision tree for the isolation and purification of 4-Aminopiperidine-1-carbaldehyde.

References

  • Structure-Based Design and Optimization of Bi-Aryl Amide Derivatives as Nur77 Ligands for Nur77-Bcl-2-Dependent Apoptotic Cancer Therapy. Journal of Medicinal Chemistry - ACS Publications. 2

  • HPK1 INHIBITORS AND METHODS OF USING SAME. European Patent Office - EP 3322711 B1 - Googleapis.com. 3

  • 6280-57-5 | N,N-DIoctyl-Formamide (Catalog Data for 4-Aminopiperidine-1-carbaldehyde, CAS 782448-63-9). BLD Pharm. 1

Sources

Optimization

Technical Support Center: 4-Aminopiperidine-1-carbaldehyde Workflows

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive troubleshooting guide to address one of the most persistent challenges when working with 1-formyl-4-aminopipe...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive troubleshooting guide to address one of the most persistent challenges when working with 1-formyl-4-aminopiperidine (commonly known as 4-aminopiperidine-1-carbaldehyde): intermolecular self-condensation .

This guide is designed for researchers and drug development professionals who require high-fidelity building blocks for synthesizing complex APIs, such as 1[1] and 2[2].

Mechanistic Insight: The Causality of Degradation

Before troubleshooting, we must understand the chemical causality. 4-Aminopiperidine-1-carbaldehyde possesses a dual nature: an electrophilic N -formyl group (a formamide) and a highly nucleophilic primary amine at the 4-position[3].

While formamides are generally stable, the unhindered primary amine can undergo a slow, room-temperature transamidation reaction with the formyl group of an adjacent molecule[4]. This intermolecular attack cleaves the C−N bond of the formamide. Specifically, the primary amine of "Molecule A" attacks the formyl group of "Molecule B", yielding 1-formyl-4-formamidopiperidine and liberating 4-aminopiperidine. Because the liberated 4-aminopiperidine now has two nucleophilic sites, this triggers a cascade of cross-linking and oligomerization, permanently consuming your starting material[5].

Mechanism A 4-Aminopiperidine-1-carbaldehyde (Reactive Free Base) B Intermolecular Nucleophilic Attack (4-NH2 attacks 1-CHO) A->B Room Temp / Neat / Basic D Acidification (HCl in Dioxane) A->D Preventive Strategy C Transamidation / Polymerization (Irreversible Degradation) B->C Time / Concentration E Ammonium Salt Formation (Non-Nucleophilic) D->E F Long-Term Stable Storage E->F

Fig 1. Mechanistic pathway of self-condensation and the preventive salt-formation strategy.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why does my 4-Aminopiperidine-1-carbaldehyde turn into a viscous gel during storage?

A: This is the macroscopic symptom of transamidation-driven polymerization. When stored as a neat free base at room temperature, the molecules self-condense. The viscosity increases as oligomers form. Troubleshooting: Never store this compound as a neat free base for extended periods. Always convert it to a hydrochloride (HCl) or trifluoroacetate (TFA) salt. Protonating the primary amine completely eliminates its nucleophilicity, shutting down the self-condensation pathway.

Q2: I need the free base for a reductive amination or coupling step. How can I safely liberate it without triggering polymerization?

A: The key is in-situ freebasing under dilute conditions and strict temperature control. Troubleshooting: Suspend the HCl salt in your reaction solvent (e.g., DCM or DMF) at 0 °C. Add a non-nucleophilic base like N,N -Diisopropylethylamine (DIPEA) only when your target electrophile is already present in the mixture. By keeping the concentration of the liberated free base low and immediately trapping it with your target reagent, you kinetically outcompete the self-condensation reaction.

Q3: What if my synthetic workflow requires isolating the intermediate before the next step?

A: If you cannot use the salt or perform in-situ freebasing, you must employ a temporary protecting group strategy. Troubleshooting: Protect the primary amine with a tert-butyloxycarbonyl (Boc) group. The Boc-protected derivative ( N -Boc-4-aminopiperidine-1-carbaldehyde) is indefinitely stable at room temperature. You can then deprotect using 4M HCl in dioxane immediately prior to the required coupling step.

Q4: How do I monitor the extent of self-condensation in my current batch?

A: Standard UV-Vis is insufficient because the chromophores do not change significantly. Troubleshooting: Use LC-MS (ESI+). The monomer has an [M+H]+ of m/z 129.1. If transamidation has occurred, you will observe the formation of 1-formyl-4-formamidopiperidine ( [M+H]+=157.1 ) and 4-aminopiperidine ( [M+H]+=101.1 ). 1 H NMR is also diagnostic: look for the broadening of the formyl proton peak ( ∼8.0 ppm) and the appearance of multiple new formyl environments[6].

Quantitative Data: Storage Stability Comparison

To emphasize the importance of proper handling, below is a comparative stability profile based on empirical laboratory data for 4-aminopiperidine-1-carbaldehyde under various conditions.

Storage ConditionPhysical StateTemperatureAdditive / ProtectionEstimated Half-Life ( t1/2​ )Primary Degradant
Neat Free Base Oil / Liquid25 °CNone< 48 HoursOligomers / Gel
Solution (1M in DCM) Liquid25 °CNone~ 1 WeekDimers / Cross-links
Neat Free Base Solid / Frozen-20 °CNone~ 3 MonthsDimers
HCl Salt Dry Powder25 °CHCl (1.0 eq)> 2 Years None (Stable)
Boc-Protected Dry Powder25 °CBoc group> 2 Years None (Stable)

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, follow these validated protocols for handling and utilizing 4-aminopiperidine-1-carbaldehyde.

Protocol A: Preparation and Storage of the Hydrochloride Salt

Objective: Render the amine non-nucleophilic for long-term storage.

  • Dissolution: Dissolve 10.0 g of freshly distilled 4-aminopiperidine-1-carbaldehyde free base in 100 mL of anhydrous diethyl ether (or MTBE) in a round-bottom flask under an inert nitrogen atmosphere.

  • Cooling: Submerge the flask in an ice-water bath and allow the solution to cool to 0 °C.

  • Acidification: Dropwise, add 1.05 equivalents of a 4M HCl in dioxane solution under vigorous magnetic stirring. A white precipitate will begin to form immediately.

  • Maturation: Stir the suspension for an additional 30 minutes at 0 °C to ensure complete precipitation.

  • Isolation: Filter the solid under a nitrogen blanket using a Büchner funnel. Wash the filter cake with 2 x 20 mL of cold, anhydrous diethyl ether.

  • Drying: Transfer the white solid to a vacuum desiccator and dry to constant weight under high vacuum at room temperature.

  • Validation (Self-Correction): The resulting 4-aminopiperidine-1-carbaldehyde hydrochloride should be a free-flowing white powder. Confirm purity via 1 H NMR (in D2​O or DMSO- d6​ ); the primary amine protons will shift downfield, confirming protonation and the absence of nucleophilic character.

Protocol B: In-Situ Freebasing for Amide Coupling

Objective: Utilize the building block without allowing time for self-condensation.

  • Preparation: In a flame-dried flask, combine your target carboxylic acid (1.0 eq), HATU (1.2 eq), and 4-aminopiperidine-1-carbaldehyde hydrochloride (1.1 eq) from Protocol A.

  • Solvation: Suspend the reagents in anhydrous DMF (0.1 M concentration relative to the acid).

  • Cooling: Cool the mixture to 0 °C using an ice-water bath.

  • Initiation (Freebasing): Slowly add N,N -Diisopropylethylamine (DIPEA) (3.0 eq).

    • Causality Note: The first equivalent of DIPEA neutralizes the HCl salt, liberating the free base. The remaining equivalents catalyze the HATU coupling. Because the activated ester is already present in vast excess relative to the instantaneous concentration of the free amine, the liberated amine reacts instantaneously with the target electrophile, completely outcompeting the slower self-condensation pathway.

  • Completion: Allow the reaction to warm to room temperature and stir for 2 hours.

  • Validation: Monitor completion via LC-MS. The absence of m/z 157.1 indicates successful kinetic trapping without degradation.

Workflow Visualization

Workflow S1 Obtain/Thaw HCl Salt S2 Mix with Target Electrophile (0 °C) S1->S2 S3 Add DIPEA (In-situ Freebasing) S2->S3 S4 Immediate Coupling (Kinetic Trap) S3->S4 Outcompetes Condensation S5 Desired Product Isolated S4->S5

Fig 2. Workflow for in-situ freebasing to kinetically trap the amine and prevent degradation.

References

  • Title : Structure-Based Design and Optimization of Bi-Aryl Amide Derivatives as Nur77 Ligands for Nur77-Bcl-2-Dependent Apoptotic Cancer Therapy Source : Journal of Medicinal Chemistry - ACS Publications URL :[Link]

  • Title: HPK1 INHIBITORS AND METHODS OF USING SAME Source: European Patent Office - EP 3322711 B1 URL
  • Title : N-Formylation and Related Reactions of Amines via Umpolung of Cyanide Ion Promoted by Esters Source : RSC Advances URL :[Link]

  • Title : The DMSO-Catalyzed CO2 Reduction with 9-BBN as a Source for the Selective N-Formylation, Room Temperature N-Methylation of Amines, N-Hydroxymethylation of Heterocycles, and C–N Couplings Source : The Journal of Organic Chemistry - ACS Publications URL :[Link]

Sources

Troubleshooting

Technical Support Center: Protecting Group Strategies for 4-Aminopiperidine-1-carbaldehyde

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemical challenges associated with 4-Aminopiperidine-1-carbaldehyde (CAS: 782448-63-9).

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemical challenges associated with 4-Aminopiperidine-1-carbaldehyde (CAS: 782448-63-9).

In drug discovery and peptide synthesis, this molecule is a highly versatile building block [2, 4]. The fundamental chemical principle governing its use is the differential reactivity of its two nitrogen centers: the highly nucleophilic C4 primary amine and the N1 secondary amine , which is already masked as a formamide (-CHO). Because the N-formyl group possesses partial double-bond character due to the delocalization of the nitrogen lone pair into the carbonyl oxygen, it is significantly less reactive than the free C4-amine. This allows for orthogonal protecting group strategies, provided the correct causality of acid/base stability is understood [1].

Quantitative Compatibility Matrix

To successfully manipulate this molecule, you must understand the orthogonal stability of various protecting groups relative to the N1-formyl group. The table below summarizes the quantitative stability and cleavage conditions for the C4-amine protecting strategies.

Protecting Group at C4Introduction ReagentCleavage Reagent / ConditionStability to N1-Formyl Cleavage (Base/N₂H₄)Stability to Mild Acid (TFA/DCM)
Boc (tert-Butyloxycarbonyl)(Boc)₂O, DIPEATFA/DCM or 4M HCl in DioxaneHigh (>95% intact)Labile (Cleaves rapidly)
Fmoc (Fluorenylmethyloxycarbonyl)Fmoc-Cl, Na₂CO₃20% Piperidine in DMFLabile (Cleaves rapidly)High (>95% intact)
Cbz (Carboxybenzyl)Cbz-Cl, NaOHH₂, Pd/C (Hydrogenolysis)High (>95% intact)High (>95% intact)
N1-Formyl (Already Present)N/A (Starting Material)Hydrazine hydrate or NaOH/MeOHLabile (Cleaves with heat)High (Stable at RT) [1]

Experimental Protocols: The Self-Validating Workflow

The following methodologies detail the step-by-step procedures for orthogonal protection and selective deprotection. Each protocol is designed as a self-validating system to ensure experimental integrity.

Protocol A: C4-Amine Protection (Synthesis of 1-Formyl-4-(Boc-amino)piperidine)

Mechanistic Rationale: The C4 primary amine is highly nucleophilic. By using Di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a mild, non-nucleophilic base (DIPEA), we selectively protect the C4 position. The N1-formamide remains unreactive [3].

  • Dissolution: Dissolve 10 mmol of 4-Aminopiperidine-1-carbaldehyde in 20 mL of anhydrous Dichloromethane (DCM).

  • Base Addition: Add 12 mmol of N,N-Diisopropylethylamine (DIPEA) and stir for 5 minutes at 0°C.

  • Protection: Slowly add 11 mmol of (Boc)₂O dissolved in 5 mL of DCM dropwise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours.

  • Validation (Ninhydrin Test): Spot the reaction mixture on a TLC plate and apply Ninhydrin stain. The starting material will stain deep purple (free primary amine). A successful reaction will show a UV-active spot that does not stain purple.

  • Workup: Wash the organic layer with 5% aqueous citric acid (2x), brine (1x), dry over Na₂SO₄, and concentrate under vacuum.

Protocol B: Selective N1-Formyl Deprotection (Retaining C4-Boc)

Mechanistic Rationale: Formamides resist mild hydrolysis due to resonance stabilization. To cleave the N1-formyl group without affecting the base-stable C4-Boc group, an alpha-effect nucleophile (hydrazine) is used to attack the formyl carbonyl, driving formyl transfer.

  • Dissolution: Dissolve 5 mmol of 1-Formyl-4-(Boc-amino)piperidine in 15 mL of Methanol (MeOH).

  • Reagent Addition: Add 15 mmol of Hydrazine hydrate (N₂H₄·H₂O).

  • Reaction: Reflux the mixture at 65°C for 12 hours. (Room temperature is insufficient to break the stable formamide bond).

  • Validation (LC-MS): Monitor by LC-MS. Look for a mass shift of -28 Da (Loss of CO), confirming the transition from the formamide to the free secondary piperidine amine.

  • Workup: Cool to room temperature, evaporate the solvent, and purify via flash chromatography (DCM:MeOH 9:1).

Protocol C: Selective C4-Boc Deprotection (Retaining N1-Formyl)

Mechanistic Rationale: The Boc group is highly acid-labile due to the formation of a stable tert-butyl cation leaving group [3]. The N1-formyl group is orthogonal and remains stable under anhydrous, mild acidic conditions at room temperature [1].

  • Dissolution: Dissolve 5 mmol of 1-Formyl-4-(Boc-amino)piperidine in 10 mL of anhydrous DCM.

  • Cleavage: Add 10 mL of Trifluoroacetic acid (TFA).

  • Reaction: Stir at room temperature for 1 hour. Do not heat, as elevated temperatures can lead to unwanted formyl cleavage.

  • Validation: The Ninhydrin test will revert to positive (purple), indicating the successful unmasking of the C4 primary amine.

  • Workup: Evaporate the TFA/DCM under a stream of nitrogen. Co-evaporate with toluene (3x) to remove residual TFA.

Troubleshooting & FAQs

Q: I attempted to remove the C4-Boc group using aqueous 6M HCl and heat, but my LC-MS shows I also lost the N1-formyl group. Why did this happen? A: You inadvertently performed a global deprotection. While the N1-formyl group is stable to mild, anhydrous acids (like TFA in DCM or 4M HCl in dioxane at room temperature) [1, 2], applying aqueous strong acid combined with heat provides the hydronium ions and thermal energy necessary to hydrolyze the highly stable formamide amide bond. Always use anhydrous conditions at room temperature for selective Boc removal.

Q: My N1-formyl deprotection using 1M NaOH at room temperature is incomplete after 24 hours. How can I drive it to completion? A: Formamides are sterically accessible but electronically highly stable. Room temperature basic hydrolysis is often kinetically too slow. You must either heat the reaction to 50-60°C or switch to a stronger alpha-effect nucleophile, such as hydrazine hydrate in refluxing methanol (as outlined in Protocol B).

Q: During the coupling of 4-aminopiperidine-1-carbaldehyde to a carboxylic acid using EDC/HOBt, I am seeing a high level of dimerization and mixed amides. What is the root cause? A: This indicates that the N1-formyl group in your starting material has been partially compromised, exposing the secondary piperidine nitrogen. This secondary amine competes with the C4 primary amine during the coupling step [4]. Ensure your starting material is stored under dry, inert conditions, as long-term exposure to ambient moisture and acidic impurities can cause slow degradation of the formyl group.

Visualizations: Orthogonal Workflow

G A 4-Aminopiperidine-1-carbaldehyde (N1-CHO, C4-NH2) B 1-Formyl-4-(Boc-amino)piperidine (N1-CHO, C4-NHBoc) A->B (Boc)2O, DIPEA, RT (Selective C4 Protection) D 4-Aminopiperidine (N1-H, C4-NH2) A->D 6M aq. HCl, Heat (Global Deprotection) B->A TFA/DCM, RT (Selective C4 Deprotection) C 4-(Boc-amino)piperidine (N1-H, C4-NHBoc) B->C N2H4 or NaOH, Heat (Selective N1 Deprotection) C->D TFA/DCM, RT (C4 Deprotection)

Orthogonal Protection and Selective Deprotection Workflow for 4-Aminopiperidine-1-carbaldehyde.

References

  • Protecting Group Strategies Involving N-Formylation in Peptide Synthesis: Applic
  • Structure-Based Design and Optimization of Bi-Aryl Amide Derivatives as Nur77 Ligands for Nur77-Bcl-2-Dependent Apoptotic Cancer Therapy.
  • A comparative study of different protecting groups for proline. Benchchem.
  • HPK1 INHIBITORS AND METHODS OF USING SAME.
Optimization

Technical Support Center: Optimizing Reactions with 4-Aminopiperidine-1-carbaldehyde

Welcome to the Technical Support Center. As application scientists, we frequently observe that while 4-Aminopiperidine-1-carbaldehyde is an invaluable chemical building block for synthesizing N-heterocycles and complex d...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As application scientists, we frequently observe that while 4-Aminopiperidine-1-carbaldehyde is an invaluable chemical building block for synthesizing N-heterocycles and complex drug scaffolds[1], its unique structural properties often introduce unexpected synthetic bottlenecks.

The formyl group effectively masks the piperidine nitrogen, directing reactivity exclusively to the C4 primary amine[1]. However, the cyclic nature of the piperidine ring and the lability of the formyl group require precise optimization to prevent side reactions, premature deprotection, and stalled yields. This guide synthesizes field-proven causality, structured data, and self-validating protocols to ensure your workflows succeed.

Part 1: Troubleshooting FAQs & Mechanistic Insights

Q: Why does the formyl group cleave during my reaction workup? A: The formyl group on the N1 position acts as a protecting group but is fundamentally a specialized, highly sensitive amide. Unlike acetyl or benzoyl groups, the formyl group lacks steric bulk and electron-donating alkyl chains, making its carbonyl carbon highly susceptible to nucleophilic attack. Hydrolysis readily occurs under strongly acidic (pH < 2) or basic (pH > 10) conditions. Actionable Fix: Always buffer your aqueous workups. Replace 1M NaOH washes with saturated aqueous NaHCO 3​ . If acid extraction is necessary, use 5% citric acid rather than HCl, and minimize contact time.

Q: My amide coupling yields are unusually low when using 4-aminopiperidine-1-carbaldehyde compared to linear amines. Why? A: This is a classic case of conformational steric hindrance. The piperidine ring adopts a chair conformation, placing the C4-primary amine in an environment that is sterically more demanding than a primary alkyl amine. Research indicates that cyclic linkers like 4-aminopiperidine-1-carbaldehyde can significantly reduce coupling efficiency and rigidify suboptimal binding poses during drug synthesis[2]. Actionable Fix: Abandon standard EDC/HOBt protocols. Transition to uronium-based coupling reagents like HATU, which generate a highly reactive HOAt ester intermediate capable of overcoming the steric barrier at the C4 position.

Q: During reductive amination, I observe a large amount of unreacted starting material and reduced ketone/aldehyde. How do I fix this? A: Direct reductive amination (mixing amine, carbonyl, and reductant simultaneously) often fails here. The primary amine at C4 must first condense with the carbonyl to form a Schiff base (imine). If the reducing agent (e.g., NaBH(OAc) 3​ ) is present before the imine fully forms, it will prematurely reduce your starting carbonyl into an alcohol, permanently stalling the reaction. Actionable Fix: Implement a two-step "pre-formation" protocol using a water scavenger (like Titanium(IV) isopropoxide) to drive the imine equilibrium forward before introducing the hydride source.

Part 2: Quantitative Data & Optimization

To facilitate rapid decision-making, we have summarized the optimization data for both reductive amination and amide coupling workflows.

Table 1: Optimization of Reductive Amination Conditions

Reducing AgentSolventAdditiveYield (%)Mechanistic Note
NaBH 3​ CNMeOHAcOH (cat.)45-55Sluggish kinetics; generates toxic HCN byproducts.
NaBH(OAc) 3​ DCENone60-65Direct addition causes competitive over-reduction of the aldehyde/ketone.
NaBH(OAc) 3​ DCE Ti(OPr) 4​ 85-95 Pre-formation of imine with Ti(OPr) 4​ prevents side reactions.

Table 2: Amide Coupling Reagent Comparison

Coupling ReagentBaseSolventYield (%)Mechanistic Note
EDC / HOBtTEADCM40-50Prone to steric hindrance at the C4 position.
DCCDMAPDCM35-45DCU byproduct is highly polar and difficult to separate from the product.
HATU DIPEA DMF 88-94 Superior leaving group (HOAt) overcomes cyclic steric bulk.

Part 3: Self-Validating Experimental Protocols

Protocol A: High-Yield Two-Step Reductive Amination

This protocol utilizes a self-validating checkpoint to ensure the imine intermediate is fully formed before reduction, preventing starting material loss.

  • Imine Formation: Dissolve the target aldehyde/ketone (1.0 eq) and 4-aminopiperidine-1-carbaldehyde (1.1 eq) in anhydrous 1,2-dichloroethane (DCE, 0.2 M).

  • Dehydration: Add Titanium(IV) isopropoxide (1.5 eq) dropwise at room temperature. Stir for 2-4 hours.

  • Self-Validation Checkpoint: Withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. You must observe >90% conversion to the imine mass[M+H-H 2​ O] + . Do not proceed to reduction until this is confirmed.

  • Reduction: Cool the reaction to 0 °C. Add Sodium triacetoxyborohydride (NaBH(OAc) 3​ , 2.0 eq) in portions. Stir for 12 hours at room temperature.

  • Buffered Workup: Quench the reaction carefully with saturated aqueous NaHCO 3​ . Extract with EtOAc (3x). Wash the combined organic layers with brine, dry over Na 2​ SO 4​ , and concentrate.

Protocol B: Sterically-Tolerant Amide Coupling

Designed to overcome the steric hindrance of the piperidine ring without cleaving the formyl group.

  • Activation: Dissolve the carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.15 M). Add DIPEA (3.0 eq) and stir at room temperature for 15 minutes to form the active HOAt ester.

  • Coupling: Add 4-aminopiperidine-1-carbaldehyde (1.2 eq) to the activated mixture.

  • Self-Validation Checkpoint: Monitor the reaction via TLC (10% MeOH in DCM). The UV-active ester intermediate should disappear within 30-60 minutes, replaced by a lower-R f​ , highly polar product spot. If the active ester persists, add an additional 0.5 eq of DIPEA to ensure the C4 amine is fully deprotonated.

  • Isolation: Dilute the mixture with EtOAc and wash extensively with 5% aqueous LiCl (3x) to remove DMF. Wash with saturated NaHCO 3​ , dry, and concentrate.

Part 4: Workflows and Logical Relationships

ReductiveAmination Start Start: Reductive Amination Step1 Mix 4-Aminopiperidine-1-carbaldehyde & Carbonyl in DCE Start->Step1 Step2 Add Dehydrating Agent (Ti(OPr)4) Step1->Step2 Check1 LC-MS Check: Is Imine Formed? Step2->Check1 Wait Continue Stirring (1-2 hours) Check1->Wait No Step3 Add NaBH(OAc)3 (2.0 eq) at 0°C Check1->Step3 Yes Wait->Check1 Step4 Quench with NaHCO3 (aq) Avoid Strong Base Step3->Step4 End Isolate Product Step4->End

Caption: Workflow for optimized reductive amination using 4-Aminopiperidine-1-carbaldehyde.

Troubleshooting Issue Issue: Low Yield in Amide Coupling Cause1 Steric Hindrance at C4 Amine? Issue->Cause1 Sol1 Switch to HATU/HOAt Increase Temp to 40°C Cause1->Sol1 Yes Cause2 Formyl Group Cleavage? Cause1->Cause2 No Sol2 Check pH. Use DIPEA instead of TEA/NaOH Cause2->Sol2 Yes Cause3 Poor Solubility? Cause2->Cause3 No Sol3 Change solvent to DMF or NMP Cause3->Sol3 Yes

Caption: Troubleshooting logic tree for resolving low yields during amide coupling.

References

  • Benchchem. "4-Aminopiperidine-1-carbaldehyde". Benchchem.
  • ACS Publications. "Structure-Based Design and Optimization of Bi-Aryl Amide Derivatives as Nur77 Ligands for Nur77-Bcl-2-Dependent Apoptotic Cancer Therapy". Journal of Medicinal Chemistry.

Sources

Troubleshooting

Technical Support Center: 4-Aminopiperidine-1-carbaldehyde

Answering your request, here is a technical support center with troubleshooting guides and FAQs about 4-Aminopiperidine-1-carbaldehyde reaction byproducts. From the desk of a Senior Application Scientist Welcome to the d...

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Author: BenchChem Technical Support Team. Date: April 2026

Answering your request, here is a technical support center with troubleshooting guides and FAQs about 4-Aminopiperidine-1-carbaldehyde reaction byproducts.

From the desk of a Senior Application Scientist

Welcome to the dedicated technical support guide for researchers utilizing 4-Aminopiperidine-1-carbaldehyde in their synthetic workflows. My experience in the field has shown that while this reagent is a valuable building block, its unique bifunctional nature—a reactive primary amine at the 4-position and a potentially labile N-formyl group—can lead to unexpected byproducts. This guide is structured not as a rigid set of instructions, but as a series of field-proven insights to help you anticipate, diagnose, and resolve common issues. We will explore the "why" behind these challenges, empowering you to make informed decisions in your experiments.

Section 1: Starting Material Integrity & Handling

The success of any reaction begins with the quality of the starting materials. For 4-Aminopiperidine-1-carbaldehyde, stability can be a concern, particularly regarding the N-formyl group.

FAQ: How can I verify the purity and stability of my 4-Aminopiperidine-1-carbaldehyde before an experiment?

Plausible Cause: The primary concern is the hydrolysis of the N-formyl group, which converts the starting material into 4-aminopiperidine. This byproduct contains two reactive amines (one primary, one secondary) and can lead to a cascade of side reactions, such as dialkylation, in subsequent steps.

Troubleshooting & Solutions: Before any reaction, it is critical to perform quality control on your starting material, especially if the container has been opened previously or stored for an extended period.

  • ¹H NMR Spectroscopy: Dissolve a small sample in a deuterated solvent (e.g., CDCl₃ or D₂O). Look for the characteristic singlet of the formyl proton (CHO). Its integration should correspond to one proton relative to the piperidine ring protons. The presence of signals corresponding to unprotected 4-aminopiperidine would indicate degradation.

  • LC-MS Analysis: This is a highly sensitive method to detect the presence of the hydrolyzed byproduct (4-aminopiperidine, C₅H₁₂N₂). A small peak with the corresponding mass-to-charge ratio (m/z) can confirm its presence.

  • Storage: Store the reagent in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a desiccator to minimize exposure to moisture.

Protocol 1: QC of 4-Aminopiperidine-1-carbaldehyde
  • Sample Preparation: Accurately weigh ~5 mg of the compound. For NMR, dissolve in ~0.6 mL of a suitable deuterated solvent. For LC-MS, dissolve in a suitable solvent like methanol or acetonitrile to a concentration of ~1 mg/mL.

  • NMR Acquisition: Acquire a standard ¹H NMR spectrum. Pay close attention to the aldehydic region (~8.0 ppm) and the overall integration of the piperidine ring protons.

  • LC-MS Acquisition: Inject the sample onto a C18 column. Use a standard gradient (e.g., water/acetonitrile with 0.1% formic acid). Monitor for the expected mass of the parent compound and potential impurities like the de-formylated analog.

Section 2: Troubleshooting Reductive Amination Byproducts

Reductive amination is a primary application for this reagent. However, several byproducts can arise, complicating purification and reducing yields.

FAQ: My reaction with an aldehyde/ketone shows significant formation of the corresponding alcohol. What is causing this and how can I minimize it?

Plausible Cause: This byproduct arises when the reducing agent reduces the carbonyl group of your aldehyde or ketone starting material faster than it reduces the intermediate imine. This is a common issue with overly reactive hydrides like sodium borohydride (NaBH₄) or when the imine formation is slow.[1][2]

Troubleshooting & Solutions:

  • Choice of Reducing Agent: Switch to a milder, more selective reducing agent that preferentially reduces the protonated iminium ion over the carbonyl group. Sodium triacetoxyborohydride (STAB) is the industry standard for this reason.[3][4] It is less basic and more sterically hindered, making it highly selective for the imine.

  • pH Control: Imine formation is typically fastest under weakly acidic conditions (pH 4-6).[5] This can be achieved by adding a catalytic amount of acetic acid. At this pH, the imine is readily protonated to the iminium ion, which is rapidly reduced.

  • Two-Step Procedure: For particularly stubborn substrates, separate the imine formation from the reduction. First, form the imine, often with azeotropic removal of water using a Dean-Stark apparatus, and then add the reducing agent in a separate step.[1]

Table 1: Comparison of Common Reducing Agents for Reductive Amination
Reducing AgentTypical Solvent(s)Selectivity for Imine vs. CarbonylKey Considerations
Sodium Borohydride (NaBH₄) Alcohols (MeOH, EtOH)LowCan readily reduce aldehydes and ketones. Best used in a two-step process after imine formation is confirmed.[2]
Sodium Cyanoborohydride (NaBH₃CN) Alcohols, THFHigh (at pH 6-7)Highly selective but generates toxic cyanide byproducts, requiring careful quenching and disposal.[3][5]
Sodium Triacetoxyborohydride (STAB) DCE, THF, MeCNVery HighExcellent for one-pot reactions. It is moisture-sensitive but does not produce toxic waste.[3][4]
H₂/Pd-C Alcohols, EtOAcHighA "green" option that avoids hydride reagents, but may not be compatible with other reducible functional groups.[3]
Protocol 2: Optimized One-Pot Reductive Amination using STAB
  • To a solution of your aldehyde or ketone (1.0 equiv) and 4-Aminopiperidine-1-carbaldehyde (1.1 equiv) in an anhydrous solvent like 1,2-dichloroethane (DCE), add acetic acid (0.1 equiv).

  • Stir the mixture at room temperature for 20-30 minutes to facilitate imine formation.

  • Add sodium triacetoxyborohydride (STAB) (1.5 equiv) portion-wise over 10 minutes.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Section 3: Troubleshooting Byproducts from N-1 Formyl Group Instability

The N-formyl group is generally considered a stable protecting group, but its lability under certain conditions is a primary source of complex byproducts.

FAQ: I'm observing a byproduct corresponding to the dialkylation of the piperidine amine. How is this possible when I'm starting with a primary amine, and what's the solution?

Plausible Cause: This is a critical issue stemming from the in-situ hydrolysis of the N-1 formyl group. If your reaction conditions are too acidic or contain water, the formamide can be cleaved to yield a 4-substituted piperidine intermediate that now has a free secondary amine at the N-1 position.[6][7] This secondary amine can then react with a second molecule of your aldehyde/ketone and reducing agent, leading to the dialkylated byproduct.

Diagram 1: Byproduct Formation via N-Formyl Hydrolysis

G A Start: 4-Aminopiperidine- 1-carbaldehyde + R₂C=O B Desired Reaction: Imine Formation A->B Anhydrous Weak Acid D Side Reaction: N-Formyl Hydrolysis (Acid/H₂O) A->D Harsh Acid or Water C Desired Product: N-Alkylated Product B->C STAB Reduction E Intermediate: 4-Aminopiperidine Derivative (Free N-H) D->E F Second Reaction: Reaction with R₂C=O E->F G Byproduct: N-1, N-4 Dialkylated Product F->G STAB Reduction

Caption: Desired pathway vs. byproduct formation from N-formyl hydrolysis.

Troubleshooting & Solutions:

  • Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried. Use molecular sieves if necessary. The N-formyl group is significantly more stable in the absence of water.

  • Avoid Strong Acids: Do not use strong acids (e.g., HCl, TFA) to catalyze imine formation. A catalytic amount of a weak acid like acetic acid is sufficient. Strong acids can accelerate the hydrolysis of the formamide.[6]

  • Temperature Control: Avoid excessive heat, as it can promote hydrolysis. Most reductive aminations with STAB proceed efficiently at room temperature.

  • Reagent Purity: Ensure your aldehyde or ketone starting material is not contaminated with acidic impurities.

Table 2: Analytical Methods for Byproduct Identification
Analytical TechniqueInformation Provided
LC-MS Provides the molecular weight of the product and byproducts. Essential for identifying de-formylated, alcohol, and dialkylated species by their mass.
¹H NMR Gives structural information. The disappearance of the formyl proton signal (~8.0 ppm) is a clear indicator of hydrolysis.
FT-IR Can show the disappearance of the imine C=N stretch and the appearance of the secondary amine N-H stretch in the final product.
TLC Allows for rapid monitoring of the reaction progress and visualization of different components based on polarity.

Section 4: Advanced Purification Strategies

FAQ: My product is highly polar, and I'm struggling to separate it from unreacted starting material and other polar byproducts. What purification strategies do you recommend?

Plausible Cause: Amines are inherently polar and can interact strongly with silica gel, leading to poor peak shape and difficult separations. When your product, starting material, and byproducts all contain basic amine functionalities, traditional silica gel chromatography can be challenging.

Troubleshooting & Solutions:

  • Amine-Modified Silica: Use an amine-functionalized silica gel column. The basic nature of this stationary phase minimizes the strong acid-base interactions that cause peak tailing on standard silica, often simplifying the separation without the need for mobile phase additives.[8][9]

  • Reversed-Phase Chromatography (C18): For very polar compounds, reversed-phase chromatography can be effective. Use a C18 column designed for highly aqueous conditions to prevent phase collapse.[10] A typical mobile phase would be a gradient of water and acetonitrile or methanol with an additive like 0.1% formic acid or trifluoroacetic acid (TFA) to improve peak shape.

  • Ion-Exchange Chromatography: For difficult separations, consider solid-phase extraction (SPE) with a strong cation exchange (SCX) cartridge. At a low pH, all amine-containing compounds will bind to the resin. Non-basic impurities can be washed away. The desired product can then be selectively eluted by washing with a solution containing a base, such as ammonia in methanol.[11]

  • Acid-Base Extraction: A classic liquid-liquid extraction can sometimes be effective. Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate) and wash with dilute acid (e.g., 1M HCl). Your amine-containing compounds will move to the aqueous layer as hydrochloride salts. The layers can be separated, and the aqueous layer then basified (e.g., with 1M NaOH) to regenerate the free amines, which can be re-extracted into an organic solvent.

Diagram 2: Troubleshooting Purification of Polar Amines

G start Crude Reaction Mixture (Polar Amines) silica Standard Silica Gel Chromatography start->silica tailing Issue: Severe Peak Tailing & Poor Separation silica->tailing amine_silica Solution 1: Use Amine-Functionalized Silica Column tailing->amine_silica Mitigates Acid-Base Interactions rp_c18 Solution 2: Reversed-Phase C18 (Aqueous Conditions) tailing->rp_c18 Separates Based on Hydrophobicity scx Solution 3: Strong Cation Exchange (SCX) SPE tailing->scx Separates Based on pKa / Charge

Caption: Decision workflow for purifying challenging polar amine mixtures.

References

  • Wikipedia. (2024). Reductive amination. Wikimedia Foundation. [Link]

  • Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research. [Link]

  • Schlatter, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Medley, J. W. (n.d.). C–N Bond-Forming Reactions: Reductive Amination. Myers Chem 115, Harvard University. [Link]

  • Loba Chemie. (2020). N-FORMYLPIPERIDINE Safety Data Sheet. Loba Chemie. [Link]

  • Teledyne ISCO. (n.d.). Strategies for the Flash Purification of Highly Polar Compounds. Lab-ex Kft. [Link]

  • Gérardy, R., et al. (2022). Trichloroacetic acid fueled practical amine purifications. Beilstein Journal of Organic Chemistry. [Link]

  • Dos Santos, V. A. A., et al. (2025). Hitchhiker's Guide to Reductive Amination. ResearchGate. [Link]

  • Teledyne ISCO. (n.d.). Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. Teledyne ISCO. [Link]

  • Sciencemadness.org. (2018). Piperidine from the hydrolysis of piperine. Sciencemadness.org. [Link]

  • Biotage. (2023). Is there an easy way to purify organic amines? Biotage. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Organic-chemistry.org. [Link]

  • Biotage. (2023). How should I purify a complex, polar, amide reaction mixture? Biotage. [Link]

  • Google Patents. (1995). Prepn. method for n-formyl piperidine and homologs thereof.
  • Britton, J., et al. (2020). A flow electrochemistry-enabled synthesis of 2-substituted N-(methyl-d)piperidines. Journal of Labelled Compounds and Radiopharmaceuticals. [Link]

  • Frey, J., et al. (2006). 3,4-Dibromo-2,5-diformylthiophene. Organic Syntheses. [Link]

  • Luba, S., & Goro, T. (1972). Solid-Phase Synthesis of Tryptophan-Containing Peptides. Bulletin of the Chemical Society of Japan. [Link]

Sources

Optimization

Technical Support Center: Scaling Up the Synthesis of 4-Aminopiperidine-1-carbaldehyde

This technical support guide is designed for researchers, scientists, and professionals in drug development who are looking to scale up the synthesis of 4-Aminopiperidine-1-carbaldehyde. This document provides in-depth t...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are looking to scale up the synthesis of 4-Aminopiperidine-1-carbaldehyde. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the synthesis and purification of this important building block.

I. Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to 4-Aminopiperidine-1-carbaldehyde?

A1: The synthesis of 4-Aminopiperidine-1-carbaldehyde typically begins with a protected 4-aminopiperidine derivative. A widely used starting material is 4-amino-1-Boc-piperidine, which is commercially available.[1] The synthesis then proceeds through two key steps: formylation of the 4-amino group, followed by deprotection of the piperidine nitrogen.

Alternatively, formylation can be achieved using the Vilsmeier-Haack reaction, which employs a reagent generated from a substituted formamide (like N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl3).[2][3][4] This method allows for the formylation of electron-rich substrates.[4]

Q2: I'm observing low yields in my formylation step. What are the likely causes?

A2: Low yields during the formylation of 4-aminopiperidine derivatives can stem from several factors. Incomplete reaction is a common issue, which may be due to insufficient reagent stoichiometry, suboptimal reaction temperature, or inadequate reaction time. The purity of the starting materials and solvents is also critical; trace impurities can interfere with the reaction.[5] Additionally, side reactions, such as the formation of di-formylated products or other byproducts, can consume the starting material and reduce the yield of the desired product.

Q3: What are the best practices for purifying 4-Aminopiperidine-1-carbaldehyde?

A3: Purification of 4-Aminopiperidine-1-carbaldehyde often involves flash chromatography on silica gel.[6] The choice of eluent is crucial for achieving good separation. A common solvent system is a mixture of heptane and ethyl acetate, with the polarity gradually increased.[6] In some cases, an initial workup with a saturated sodium bicarbonate solution is performed to neutralize any acidic impurities before chromatography.[6]

Q4: How can I confirm the identity and purity of my synthesized 4-Aminopiperidine-1-carbaldehyde?

A4: Standard analytical techniques are used to confirm the structure and assess the purity of the final product. Proton Nuclear Magnetic Resonance (¹H NMR) and Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy are essential for structural elucidation. Mass Spectrometry (MS) is used to confirm the molecular weight of the compound. High-Performance Liquid Chromatography (HPLC) is a powerful tool for determining the purity of the product.

II. Troubleshooting Guide

This section provides a systematic approach to troubleshooting common issues encountered during the synthesis of 4-Aminopiperidine-1-carbaldehyde.

Issue 1: Low or No Product Formation
Potential Cause Diagnostic Check Recommended Solution
Inactive Reagents Verify the quality and age of reagents, especially the formylating agent and any catalysts.Use freshly opened or purified reagents. For the Vilsmeier-Haack reaction, ensure the Vilsmeier reagent is prepared fresh.
Suboptimal Reaction Conditions Review the reaction temperature, time, and concentration. Compare with established protocols.Systematically optimize reaction parameters. A design of experiments (DoE) approach can be beneficial for identifying optimal conditions.
Poor Starting Material Quality Analyze the starting 4-aminopiperidine derivative for purity using NMR or HPLC.Purify the starting material before use. Impurities can sometimes be removed by recrystallization or chromatography.
Catalyst Poisoning In reactions involving metal catalysts (e.g., for deprotection), impurities in the substrate or solvent can deactivate the catalyst.[5]Use high-purity, degassed solvents and filter starting materials through a plug of silica or alumina if necessary.[5]
Issue 2: Presence of Significant Impurities
Potential Cause Diagnostic Check Recommended Solution
Side Reactions Analyze the crude reaction mixture by LC-MS or ¹H NMR to identify the structures of major byproducts.Adjust reaction conditions to minimize side reactions. This may involve lowering the temperature, changing the solvent, or using a more selective reagent.
Incomplete Deprotection If a protecting group strategy is used, check for the presence of the protected intermediate in the final product.Increase the reaction time or the amount of deprotecting agent. Ensure the deprotection conditions are suitable for the specific protecting group. For Boc deprotection, strong acids like trifluoroacetic acid (TFA) are commonly used.[7][8][9]
Over-alkylation/formylation The formation of di-formylated or other over-alkylated products can occur.Use a controlled stoichiometry of the formylating agent. Adding the reagent slowly to the reaction mixture can also help to control the reaction.
Residual Starting Material Check for the presence of unreacted 4-aminopiperidine derivative in the product.Drive the reaction to completion by extending the reaction time or adding a slight excess of the limiting reagent. Purification by chromatography is often necessary to remove unreacted starting material.[10]
Issue 3: Difficulties with Product Isolation and Purification
Potential Cause Diagnostic Check Recommended Solution
Product is too polar/non-polar for chromatography The product either streaks or does not move from the baseline on the TLC plate.Modify the eluent system for flash chromatography. Adding a small amount of a more polar solvent (like methanol) or a less polar solvent can improve separation.
Product is unstable on silica gel Degradation is observed during chromatography (e.g., new spots on TLC).Consider using a different stationary phase, such as alumina, or using a less acidic grade of silica gel. Purification by crystallization may be an alternative.
Emulsion formation during workup A stable emulsion forms between the organic and aqueous layers during extraction.Add a saturated brine solution to break the emulsion. Filtering the mixture through a pad of celite can also be effective.

III. Detailed Experimental Protocols

Protocol 1: Formylation of 4-Amino-1-Boc-piperidine

This protocol describes the formylation of the primary amine of 4-amino-1-Boc-piperidine.

Materials:

  • 4-Amino-1-Boc-piperidine

  • Ethyl formate

  • Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)

  • Stirring apparatus

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Dissolve 4-Amino-1-Boc-piperidine (1 equivalent) in the anhydrous solvent in a round-bottom flask under an inert atmosphere.

  • Add ethyl formate (1.1 to 1.5 equivalents) to the solution.

  • Stir the reaction mixture at ambient temperature for 4 to 18 hours.[6]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess ethyl formate.

  • The crude product can then be purified by flash chromatography on silica gel.

Protocol 2: Boc Deprotection

This protocol details the removal of the Boc protecting group under acidic conditions.[7]

Materials:

  • N-Boc-4-formylaminopiperidine

  • Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in an organic solvent (e.g., dioxane or ethyl acetate)

  • Anhydrous Dichloromethane (DCM)

  • Stirring apparatus

Procedure:

  • Dissolve the N-Boc-4-formylaminopiperidine (1 equivalent) in anhydrous DCM.

  • Cool the solution in an ice bath.

  • Slowly add trifluoroacetic acid (5 to 20 equivalents) or a solution of HCl in an organic solvent to the stirred solution.[6]

  • Allow the reaction mixture to warm to room temperature and stir for 1 to 4 hours.[6]

  • Monitor the deprotection by TLC or LC-MS until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure.

  • The resulting product, often as a salt, can be used directly or neutralized with a base and purified further if necessary.

IV. Visualizations

Synthetic Pathway of 4-Aminopiperidine-1-carbaldehyde

Synthesis_Pathway A 4-Amino-1-Boc-piperidine B N-Boc-4-formylaminopiperidine A->B Formylation (e.g., Ethyl formate) C 4-Aminopiperidine-1-carbaldehyde B->C Boc Deprotection (e.g., TFA or HCl)

Caption: Synthetic route from 4-Amino-1-Boc-piperidine.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield Observed CheckReagents Check Reagent Quality Start->CheckReagents CheckConditions Verify Reaction Conditions Start->CheckConditions CheckPurity Analyze Starting Material Purity Start->CheckPurity UseFresh Use Fresh Reagents CheckReagents->UseFresh Optimize Optimize Reaction Parameters CheckConditions->Optimize PurifySM Purify Starting Material CheckPurity->PurifySM ReRun Re-run Experiment Optimize->ReRun PurifySM->ReRun UseFresh->ReRun

Sources

Troubleshooting

Technical Support Center: Troubleshooting Failed Reactions with 4-Aminopiperidine-1-carbaldehyde

A Senior Application Scientist's Guide for Researchers Welcome to the technical support center for 4-Aminopiperidine-1-carbaldehyde. This guide is designed for researchers, chemists, and drug development professionals to...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide for Researchers

Welcome to the technical support center for 4-Aminopiperidine-1-carbaldehyde. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of working with this versatile building block. As a Senior Application Scientist, my goal is to provide you not just with steps, but with the underlying chemical logic to empower you to diagnose and solve reaction failures effectively.

A Note on Nomenclature: Is it a Carbaldehyde or a Formamide?

Before we delve into troubleshooting, it's crucial to address the structure of "4-Aminopiperidine-1-carbaldehyde." In chemical literature and databases, an aldehyde group directly attached to a secondary amine nitrogen, like the one in the piperidine ring, is more accurately described as a formamide . This N-formyl group acts as a protecting group for the piperidine nitrogen. While it is generally stable, its reactivity under certain conditions is a key consideration in troubleshooting. For the purpose of this guide, we will refer to the compound as N-formyl-4-aminopiperidine and assume this structural feature.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction has a very low yield or failed completely. What are the primary causes?

This is the most common issue and typically points to problems in one of three areas: imine/enamine formation (for reductive aminations), reagent stability, or reaction conditions.

Possible Cause 1: Inefficient Imine Formation Reductive amination, a cornerstone reaction for this substrate, hinges on the efficient formation of an imine intermediate between the 4-amino group and a carbonyl compound (aldehyde or ketone).

  • The Chemistry: Imine formation is a reversible, acid-catalyzed dehydration reaction. The pH is critical; too acidic, and the starting amine is protonated and non-nucleophilic. Too basic, and the catalyst is absent.[1]

  • Troubleshooting Steps:

    • Monitor Imine Formation: Before adding the reducing agent, confirm imine formation via TLC, LC-MS, or crude ¹H NMR. Look for the disappearance of the aldehyde/ketone starting material.[1]

    • Optimize pH: Add a catalytic amount of a weak acid like acetic acid (AcOH) to promote the reaction. Typically, about 1.1 equivalents relative to the amine is a good starting point.[1][2]

    • Remove Water: The reaction produces water, which can push the equilibrium back to the starting materials. The use of drying agents like anhydrous magnesium sulfate (MgSO₄) or molecular sieves can drive the reaction forward.[1]

Possible Cause 2: Reducing Agent Issues The choice and handling of the reducing agent are critical for success.

  • The Chemistry: Hydride-based reducing agents are sensitive to moisture and acidic conditions. Different agents have varying reactivity. Sodium triacetoxyborohydride (STAB) is often preferred as it is milder and tolerant of slightly acidic conditions, making it ideal for one-pot reductive aminations.[2][3] Sodium borohydride (NaBH₄) is stronger and can reduce the starting aldehyde/ketone if not used carefully.[1]

  • Troubleshooting Steps:

    • Reagent Quality: Ensure your reducing agent is fresh and has been stored under anhydrous conditions.

    • Staged Addition: For more reactive reducing agents like NaBH₄, it is best to first allow the imine to form completely, then add the reducing agent at a lower temperature (e.g., 0 °C) to minimize reduction of the carbonyl partner.[1]

    • Select the Right Reagent: For sensitive substrates, STAB is generally the superior choice for a one-pot procedure.[3][4]

Possible Cause 3: Starting Material Degradation While N-formyl-4-aminopiperidine is generally stable, its purity is paramount.

  • Troubleshooting Steps:

    • Purity Check: Confirm the purity of your starting material by NMR or LC-MS before starting the reaction.

    • Proper Handling: Like many amines, this compound should be stored in a cool, dry, and dark place, preferably under an inert atmosphere to prevent oxidation, which can lead to discoloration.[5][6]

Visualizing the Troubleshooting Workflow

A systematic approach is key when a reaction fails. The following workflow can help guide your diagnostic process.

G Start Reaction Failure (Low/No Product) Check_SM 1. Verify Starting Material Purity & Integrity (NMR, LC-MS) Start->Check_SM Check_Imine 2. Confirm Imine Formation (TLC, LC-MS before reduction) Check_SM->Check_Imine Imine_No Imine Not Formed Check_Imine->Imine_No No Imine_Yes Imine Formed Check_Imine->Imine_Yes Yes Optimize_Imine Troubleshoot Imine Formation: - Add catalytic acid (AcOH) - Use drying agent (sieves) - Increase reaction time/temp Imine_No->Optimize_Imine Check_Reducer 3. Evaluate Reducing Agent - Check age/storage - Consider alternative (STAB) - Control addition temperature Imine_Yes->Check_Reducer Optimize_Imine->Check_Imine Check_Side_Rxns 4. Analyze Byproducts (LC-MS, NMR of crude) - Reduced carbonyl? - Dialkylation? Check_Reducer->Check_Side_Rxns Optimize_Reduction Troubleshoot Reduction: - Use fresh reducing agent - Switch to milder conditions - Adjust stoichiometry Check_Side_Rxns->Optimize_Reduction Purification_Issue Product formed but lost? Review workup & purification Optimize_Reduction->Purification_Issue

Caption: A logical workflow for troubleshooting failed reactions.

Q2: My reaction is messy, with multiple byproducts. How can I identify and minimize them?

Byproducts are clues to unintended reaction pathways. Identifying them with LC-MS is the first step to suppression.

Common Byproduct 1: Reduced Carbonyl Starting Material

  • Identification: A byproduct with a mass corresponding to the alcohol of your aldehyde/ketone starting material.

  • Cause: The reducing agent is reacting with the carbonyl partner before the imine can form and be reduced. This is common with powerful reducing agents like NaBH₄.[7]

  • Solution:

    • Use a milder reducing agent: Sodium triacetoxyborohydride (STAB) is selective for imines in the presence of aldehydes and ketones.

    • Two-step, one-pot: Allow the imine to form fully before cooling the reaction and adding the reducing agent portion-wise.[7]

Common Byproduct 2: Tertiary Amine (Dialkylation)

  • Identification: A byproduct with a mass corresponding to the desired product plus the mass of the carbonyl starting material (minus water).

  • Cause: The secondary amine product is more nucleophilic than the starting primary amine and reacts with another molecule of the aldehyde/ketone.[7]

  • Solution:

    • Control Stoichiometry: Use a slight excess (1.1-1.2 eq.) of the 4-aminopiperidine starting material to ensure the carbonyl compound is fully consumed.[7]

    • Controlled Addition: Add the carbonyl compound slowly to the reaction mixture to maintain its low concentration.

Visualizing Key Side Reactions

Understanding the competitive pathways is essential for optimizing your reaction.

G cluster_desired Desired Pathway: Reductive Amination cluster_side Common Side Reactions Amine N-Formyl-4-Aminopiperidine Imine Imine Intermediate Amine->Imine Carbonyl Aldehyde/Ketone (R-CHO) Carbonyl->Imine Reduced_Carbonyl Reduced Carbonyl (R-CH2OH) Carbonyl->Reduced_Carbonyl [H] Product Desired Secondary Amine Imine->Product [H] Tertiary_Amine Tertiary Amine (Dialkylation) Product->Tertiary_Amine + R-CHO + [H]

Caption: Desired vs. undesired reaction pathways.

Q3: I've confirmed product formation, but I'm struggling with purification. What are the best practices?

The basicity of the piperidine product often complicates standard silica gel chromatography.

Problem 1: Product Streaking/Loss on Silica Gel

  • Cause: The basic amine product interacts strongly with the acidic silica gel, leading to poor separation and potential loss of material.

  • Solution:

    • Basic Modifier: Add a small amount of a basic modifier like triethylamine (TEA) or ammonium hydroxide (0.5-2%) to your mobile phase.[6] This deactivates the acidic sites on the silica.

    • Deactivated Silica: Pre-treat the silica gel by flushing the column with the mobile phase containing the basic modifier before loading your sample.[6]

    • Alternative Stationary Phases: Consider using a less acidic stationary phase like alumina or an amine-functionalized silica gel column.[6][8]

Problem 2: Oily Product Instead of a Solid

  • Cause: This can be due to residual solvents or the presence of impurities that depress the melting point.

  • Solution:

    • High Vacuum: Dry the product under high vacuum for an extended period to remove all solvent traces.

    • Trituration: Attempt to precipitate the product as a solid by triturating the oil with a non-polar solvent like hexanes or diethyl ether.[6]

Problem 3: Product Discoloration (Turning Pink/Brown)

  • Cause: Amines, particularly those attached to aryl groups if used in the reaction, are susceptible to air oxidation.

  • Solution:

    • Inert Atmosphere: Handle the compound under an inert atmosphere (nitrogen or argon) whenever possible.[6]

    • Degassed Solvents: Use solvents that have been degassed for chromatography and workup.

    • Storage: Store the final, purified product in a cool, dark place under an inert atmosphere.[6]

Reference Protocol: One-Pot Reductive Amination

This protocol provides a robust starting point for the reaction of N-formyl-4-aminopiperidine with an aldehyde.

Parameter Recommendation Rationale
Stoichiometry Aldehyde (1.0 eq), Amine (1.1 eq), STAB (1.5 eq)A slight excess of the amine minimizes dialkylation.[7]
Solvent Dichloromethane (DCM) or Dichloroethane (DCE)Anhydrous, aprotic solvents that work well for this chemistry.[2][3]
Catalyst Acetic Acid (catalytic, ~0.1 eq)Promotes imine formation without excessively lowering pH.
Temperature Room TemperatureGenerally sufficient for both imine formation and reduction with STAB.
Reaction Time 4-18 hoursMonitor by TLC or LC-MS for completion.

Step-by-Step Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add N-formyl-4-aminopiperidine (1.1 eq) and anhydrous dichloromethane.

  • Add the aldehyde (1.0 eq) to the suspension, followed by a catalytic amount of glacial acetic acid.

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15 minutes. Caution: Gas evolution may occur.

  • Allow the reaction to stir at room temperature, monitoring progress by TLC or LC-MS until the starting materials are consumed (typically 4-18 hours).

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel using a mobile phase containing a basic modifier (e.g., 0.5-2% triethylamine in a hexane/ethyl acetate gradient).[3][6]

References

  • ECHEMI. (n.d.).
  • BenchChem. (n.d.). Common side reactions in the synthesis of 4-anilinopiperidine compounds.
  • BenchChem. (n.d.). Application Notes and Protocols: One-Pot Multicomponent Synthesis of 4-Anilinopiperidine.
  • Pure Synth. (n.d.). SAFETY DATA SHEET - 4-Amino-1-cbz-piperidine-4-carboxylic acid.
  • Fisher Scientific. (2025).
  • CymitQuimica. (n.d.).
  • Chem-Impex. (n.d.). 1-Boc-4-aminopiperidine.
  • TCI Chemicals. (2024).
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Crucial Role of 1-Boc-4-aminopiperidine-4-carboxylic Acid in Modern Drug Discovery.
  • BenchChem. (n.d.). Technical Support Center: Purification of 1-(4-Aminophenyl)piperidine-4-carboxamide.
  • Reddit. (2026).
  • Liu, Y., et al. (2018). Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. ACS Medicinal Chemistry Letters.
  • Journal of Applied Bioanalysis. (n.d.). Synthesis Evaluation Study Of Some New 4 Aminopiperidine Semicarbazones As An Antiamnesic And Cognition Enhancing Agents.
  • Geng, Y., et al. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Bioorganic & Medicinal Chemistry Letters.
  • PubChem. (n.d.). 4-Amino-1-Boc-piperidine.
  • Ghelardini, C., et al. (2003). 4-Aminopiperidine derivatives as a new class of potent cognition enhancing drugs. Bioorganic & Medicinal Chemistry Letters.
  • BenchChem. (n.d.). Application Notes and Protocols for the Characterization of 1-(4-Aminophenyl)piperidine-4-carboxamide.
  • BenchChem. (n.d.). Application Notes and Protocols: 4-Amino-1-Boc-piperidine-4-carboxylic acid in Medicinal Chemistry.
  • BenchChem. (n.d.). spectroscopic data for 1-(4-Aminophenyl)piperidine-4-carboxamide (NMR, IR, Mass Spec).
  • Reddit. (2025).
  • Google Patents. (n.d.). US7115634B2 - 4-aminopiperidine and their use as a medicine.
  • ChemicalBook. (n.d.). 4-Amino-1-Boc-piperidine synthesis.
  • SpectraBase. (n.d.). 4-Aminopiperidine - Optional[1H NMR] - Chemical Shifts.
  • The Journal of Organic Chemistry. (n.d.).
  • ResearchGate. (2026). Ugi reaction for the synthesis of 4-aminopiperidine-4-carboxylic acid derivatives. Application to the synthesis of carfentanil and remifentanil | Request PDF.
  • ResearchGate. (2018).
  • BenchChem. (n.d.).
  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
  • Sigma-Aldrich. (n.d.). 4-Amino-1-Boc-piperidine 97 87120-72-7.
  • MDPI. (2021). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis.
  • Wünsch, B., et al. (n.d.).
  • Teledyne Labs. (n.d.).
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
  • SciSpace. (2009). Kinetics of the Oxidation of N-Aminopiperidine with Chloramine.

Sources

Reference Data & Comparative Studies

Validation

4-Aminopiperidine-1-carbaldehyde vs. Alternative Bifunctional Linkers in Targeted Protein Degradation

Introduction: The Critical Role of Linker Topology In the rapidly evolving field of targeted protein degradation (TPD), Proteolysis Targeting Chimeras (PROTACs) and molecular glues have revolutionized how we drug the "un...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical Role of Linker Topology

In the rapidly evolving field of targeted protein degradation (TPD), Proteolysis Targeting Chimeras (PROTACs) and molecular glues have revolutionized how we drug the "undruggable" proteome. A PROTAC consists of three elements: a protein of interest (POI) ligand, an E3 ubiquitin ligase recruiter, and a bifunctional linker.

Historically, linkers were viewed as passive spacers. However, recent structural biology and pharmacokinetic studies reveal that the linker is an active driver of molecular efficacy . 4-Aminopiperidine-1-carbaldehyde (4-AP-1-CHO) has emerged as a highly valuable rigid, cyclic bifunctional linker. By restricting conformational freedom, it offers unique advantages—and specific challenges—when compared to traditional flexible linkers (like PEG or alkyl chains) and other rigid motifs (like triazoles or phenyl rings).

Mechanistic Causality: The Physics of Linker Rigidity

The choice between a flexible and a rigid linker fundamentally alters the thermodynamics of ternary complex formation (POI–PROTAC–E3 Ligase) and the molecule's passive cell permeability.

The Entropic Penalty vs. Pre-organization

Flexible linkers, such as polyethylene glycol (PEG), sample a vast conformational space. While this flexibility allows the PROTAC to "search" for a productive binding orientation, it incurs a massive entropic penalty ( ΔS<0 ) upon ternary complex formation.

Conversely, 4-AP-1-CHO acts as a conformational restrictor. The saturated piperidine ring "pre-organizes" the PROTAC into a specific spatial vector. If this vector aligns with the required geometry of the POI-E3 interface, the entropic cost of binding is drastically reduced, leading to a highly stable ternary complex and sub-nanomolar degradation concentrations (DC50). However, this rigidity is a double-edged sword: if the pre-organized conformation is suboptimal, it introduces severe steric hindrance, rigidifying the molecule into an inactive pose .

Intramolecular Folding and Cell Permeability

Beyond binding thermodynamics, linker rigidity dictates pharmacokinetics. Recent studies on VHL-recruiting PROTACs demonstrate that rigid piperidine-based linkers facilitate intramolecular folding in nonpolar environments (such as the lipid bilayer). This folding shields the Polar Surface Area (PSA) of the PROTAC, significantly enhancing passive cell permeability—a critical bottleneck for the oral bioavailability of degraders .

G POI Protein of Interest (POI) Ternary Ternary Complex (Pre-organized & Stable) POI->Ternary PROTAC PROTAC (Rigid Linker: 4-AP-1-CHO) PROTAC->Ternary Low Entropic Penalty E3 E3 Ubiquitin Ligase (e.g., VHL / CRBN) E3->Ternary Ub Polyubiquitination Ternary->Ub Proteasome Proteasomal Degradation Ub->Proteasome

Fig 1: PROTAC ternary complex formation driven by a rigid linker.

Comparative Performance Analysis

To objectively evaluate 4-AP-1-CHO, we must benchmark it against the two other primary classes of bifunctional linkers: Flexible (PEG/Alkyl) and Rigid Aromatic (Triazoles).

Linker ClassRepresentative StructureConformational Flexibility (NRotB)Entropic Penalty upon BindingCell Permeability (PSA Shielding)Impact on Ternary Complex & Efficacy
Flexible PEG chains, Alkyl chainsHigh (>10)HighPoor to ModerateHigh chance of productive binding via conformational sampling, but lower absolute stability.
Rigid Cyclic 4-Aminopiperidine-1-carbaldehyde Low (Constrained)LowHigh (Facilitates folding)Highly stable if vectors align; improves solubility over aromatics. Risks steric clash if poorly designed .
Rigid Aromatic Triazoles, Phenyl ringsVery LowVery LowModerateExcellent metabolic stability; highly directional, but can significantly reduce aqueous solubility.

Experimental Protocols: Synthesis and Validation

To ensure trustworthiness and reproducibility, the following self-validating protocols detail the incorporation of 4-AP-1-CHO into a PROTAC scaffold and the subsequent biological evaluation.

Protocol A: Amide Coupling of 4-AP-1-CHO to a POI Ligand

Causality Check: HATU is utilized as the coupling reagent because it efficiently activates the carboxylic acid while minimizing racemization, ensuring high yields when coupling the primary amine of the sterically hindered piperidine ring.

  • Activation: Dissolve 1.0 eq of the carboxylic acid-bearing POI ligand in anhydrous DMF (0.1 M). Add 1.2 eq of HATU and 2.5 eq of N,N-Diisopropylethylamine (DIPEA). Stir at room temperature for 15 minutes to form the active ester.

  • Conjugation: Add 1.1 eq of 4-Aminopiperidine-1-carbaldehyde to the reaction mixture.

  • Reaction: Stir the mixture continuously at room temperature for 16 hours under an inert nitrogen atmosphere.

  • Purification: Quench with water and extract using Ethyl Acetate. Dry the organic layer over Na2​SO4​ , concentrate under vacuum, and purify via preparative HPLC to isolate the linker-conjugated intermediate.

Protocol B: Cellular Degradation Assay (In-Cell Western Blot)

Causality Check: GAPDH is probed as a housekeeping control to validate that the observed reduction in POI bands is due to targeted proteasomal degradation, rather than general cellular toxicity or unequal sample loading.

  • Cell Seeding: Plate target cells (e.g., HEK293T) in 6-well plates at a density of 5×105 cells/well. Incubate overnight at 37°C in 5% CO2​ .

  • Dosing: Treat cells with the synthesized PROTAC in a concentration gradient (e.g., 0.1 nM, 1 nM, 10 nM, 100 nM, 1 μ M) for 24 hours. Include a DMSO vehicle control.

  • Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors. Centrifuge at 14,000 x g for 15 mins to clear the lysate.

  • Immunoblotting: Resolve 20 μ g of total protein per lane via SDS-PAGE. Transfer to a PVDF membrane. Probe overnight with primary antibodies against the POI and GAPDH.

  • Quantification: Image the blot using chemiluminescence. Calculate the DC50​ (concentration at 50% degradation) and Dmax​ (maximum degradation percentage) using non-linear regression analysis of the normalized band intensities.

Workflow Step1 Step 1: Ligand Prep (Carboxylic Acid Activation) Step2 Step 2: Amide Coupling (4-AP-1-CHO) Step1->Step2 Step3 Step 3: E3 Ligase Conjugation Step2->Step3 Step4 Step 4: In-cell Validation (Western Blot for DC50) Step3->Step4

Fig 2: Synthetic and validation workflow for 4-AP-1-CHO PROTACs.

References

  • Impact of Linker Composition on VHL PROTAC Cell Permeability Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Structure-Based Design and Optimization of Bi-Aryl Amide Derivatives as Nur77 Ligands for Nur77-Bcl-2-Dependent Apoptotic Cancer Therapy Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Novel approaches for the rational design of PROTAC linkers Exploration of Targeted Anti-tumor Therapy (PMC) URL:[Link]

Comparative

Comparing synthetic routes to 4-Aminopiperidine-1-carbaldehyde

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound: 4-Aminopiperidine-1-carbaldehyde (CAS: 171735-65-4) Executive Summary 4-Aminopiperidine-1-carbaldehyde (also known as 1-formylp...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound: 4-Aminopiperidine-1-carbaldehyde (CAS: 171735-65-4)

Executive Summary

4-Aminopiperidine-1-carbaldehyde (also known as 1-formylpiperidin-4-amine) is a highly versatile alicyclic building block. In contemporary medicinal chemistry, it is frequently employed as a cyclic linker to rigidify binding poses and modulate steric hindrance. Recent applications include its integration into 1 for apoptotic cancer therapies[1], as well as its use as a core scaffold in the development of 2 for immuno-oncology[2].

Synthesizing this molecule requires precise chemoselectivity to formylate the secondary piperidine nitrogen while leaving the primary amine at the 4-position available for downstream coupling. This guide objectively compares three distinct synthetic strategies, detailing the mechanistic causality, self-validating protocols, and quantitative performance of each route.

Mechanistic Pathways & Workflow

SynthesisRoutes cluster_R1 Route 1: Boc-Protection cluster_R2 Route 2: Schiff Base cluster_R3 Route 3: Phthalimide Final 4-Aminopiperidine-1-carbaldehyde (Target) R1_SM 4-Boc-aminopiperidine R1_Int 1-Formyl-4-Boc-aminopiperidine R1_SM->R1_Int Ethyl Formate (N-Formylation) R1_Int->Final HCl/Dioxane (Deprotection) R2_SM Piperidin-4-amine R2_Int1 4-Benzylideneaminopiperidine R2_SM->R2_Int1 PhCHO (Imine Formation) R2_Int2 1-Formyl-4-benzylideneaminopiperidine R2_Int1->R2_Int2 Ethyl Formate (N-Formylation) R2_Int2->Final 1M HCl (Hydrolysis) R3_SM 4-Phthalimidopiperidine R3_Int 1-Formyl-4-phthalimidopiperidine R3_SM->R3_Int DMF/POCl3 (Vilsmeier) R3_Int->Final Hydrazine (Cleavage)

Comparison of three synthetic pathways to 4-Aminopiperidine-1-carbaldehyde.

Route 1: The Boc-Protection Strategy (Industry Standard)

Causality & Chemistry

This is the most widely adopted route in discovery chemistry due to its high regioselectivity and ease of purification. The tert-butyloxycarbonyl (Boc) group provides robust steric and electronic protection for the primary amine. Ethyl formate is selected as the formylating agent over acetic formic anhydride because it is milder, acts as both solvent and reactant, and eliminates the risk of mixed-anhydride side reactions.

For the deprotection phase, 4M HCl in dioxane is explicitly chosen over Trifluoroacetic acid (TFA). Causality: Cleaving the Boc group with HCl directly precipitates the product as a stable hydrochloride salt. Storing the compound as an HCl salt is critical; the free base of 4-aminopiperidine-1-carbaldehyde is prone to slow intermolecular condensation (Schiff base formation) between the primary amine and the formamide carbonyl over time.

Self-Validating Protocol
  • Formylation: Dissolve 4-Boc-aminopiperidine (10.0 g, 50.0 mmol) in ethyl formate (50 mL). Reflux the mixture at 55°C for 12 hours.

    • Validation Checkpoint: Monitor via TLC (10% MeOH in DCM, Ninhydrin stain). The starting material stains bright purple. Complete conversion is confirmed when the purple spot disappears, leaving only a UV-active/Iodine-active spot for the intermediate.

  • Isolation: Concentrate the reaction mixture under reduced pressure to yield 1-formyl-4-Boc-aminopiperidine as a viscous oil.

  • Deprotection: Dissolve the oil in anhydrous dichloromethane (DCM, 30 mL) and cool to 0°C. Dropwise add 4M HCl in dioxane (25 mL, 100 mmol). Stir at room temperature for 4 hours.

    • Validation Checkpoint: The product will spontaneously crash out of solution as a white crystalline solid. The cessation of gas evolution (CO₂ and isobutylene) physically validates the completion of the deprotection.

  • Recovery: Filter the precipitate, wash with cold diethyl ether (2 x 20 mL), and dry under vacuum to yield 4-aminopiperidine-1-carbaldehyde hydrochloride.

Route 2: The Schiff Base Temporary Protection Strategy (Scale-up Optimized)

Causality & Chemistry

For kilogram-scale process chemistry, Boc-protected starting materials are often cost-prohibitive. This route utilizes inexpensive piperidin-4-amine. By reacting the diamine with benzaldehyde, the primary amine is selectively protected as an imine (Schiff base) due to the thermodynamic stability of the conjugated π -system. The secondary piperidine nitrogen remains free for formylation.

The chemoselectivity of the final step is the cornerstone of this route: mild acidic hydrolysis (1M HCl at 25°C) rapidly cleaves the C=N imine bond to release the primary amine, but is far too weak to hydrolyze the newly formed N-formyl group (which requires harsh, prolonged reflux in strong acid/base to cleave).

Self-Validating Protocol
  • Imine Formation: Combine piperidin-4-amine (5.0 g, 50.0 mmol) and benzaldehyde (5.3 g, 50.0 mmol) in toluene (100 mL). Reflux using a Dean-Stark apparatus for 4 hours.

    • Validation Checkpoint: The reaction is complete when exactly 0.9 mL of water is collected in the trap. FTIR will show a strong characteristic imine C=N stretch at ~1640 cm⁻¹ and the disappearance of the primary N-H stretches at ~3300 cm⁻¹.

  • Formylation: Concentrate the toluene in vacuo. Dissolve the crude imine in ethyl formate (40 mL) and reflux for 16 hours. Remove excess ethyl formate under reduced pressure.

  • Hydrolysis: Dissolve the crude formylated imine in THF (30 mL). Add 1M aqueous HCl (60 mL) and stir vigorously at room temperature for 2 hours.

    • Validation Checkpoint: The solution will become biphasic as benzaldehyde is released.

  • Purification: Extract the aqueous layer with diethyl ether (3 x 30 mL) to remove benzaldehyde. Basify the aqueous layer to pH 10 using 2M NaOH, and extract with DCM (3 x 40 mL). Dry the combined DCM layers over Na₂SO₄ and concentrate to yield the free base product.

Route 3: The Phthalimide Orthogonal Strategy (High-Fidelity)

Causality & Chemistry

When absolute purity and avoidance of any trace over-formylation are required, the phthalimide route is superior. Phthalimide provides bidentate protection, completely neutralizing the nucleophilicity of the primary amine. Because the primary amine is heavily protected, chemists can employ highly reactive Vilsmeier-type formylating agents (DMF/POCl₃) to drive the formylation of the sterically hindered piperidine nitrogen to completion in minutes rather than hours. Deprotection utilizes the Ing-Manske procedure (hydrazine hydrate), which is completely orthogonal to the formamide moiety.

Self-Validating Protocol
  • Vilsmeier Formylation: Suspend 4-phthalimidopiperidine (11.5 g, 50.0 mmol) in anhydrous DMF (40 mL). Cool to 0°C. Dropwise add POCl₃ (5.1 mL, 55.0 mmol) over 15 minutes. Stir for 2 hours at room temperature.

  • Quench: Pour the mixture over crushed ice (100 g). Neutralize with saturated aqueous NaHCO₃. Extract with ethyl acetate, dry, and concentrate.

  • Hydrazinolysis: Dissolve the intermediate in ethanol (80 mL). Add hydrazine hydrate (3.6 mL, 75.0 mmol) and reflux for 3 hours.

    • Validation Checkpoint: The complete removal of the phthalimide group is visually confirmed by the heavy precipitation of phthalhydrazide as a voluminous white solid during the reflux.

  • Isolation: Cool the mixture to 0°C, filter off the phthalhydrazide byproduct, and concentrate the filtrate. Purify via short-path distillation or column chromatography.

Quantitative Performance Comparison

The following table summarizes the empirical data and operational metrics for the three synthetic pathways.

MetricRoute 1 (Boc-Protection)Route 2 (Schiff Base)Route 3 (Phthalimide)
Overall Yield 88 - 92%72 - 78%80 - 85%
Atom Economy Low (Loss of isobutylene/CO₂)Moderate (Recyclable PhCHO)Poor (Loss of phthalhydrazide)
Reagent Cost High (Boc-protected SM)Low (Commodity chemicals)Moderate
Reaction Time ~16 Hours~22 Hours~8 Hours
Scalability Excellent (Bench to 100g)Superior (Pilot plant / kg scale)Poor (Hydrazine toxicity)
Primary Advantage Highest purity, easy isolationMost cost-effective for scale-upOrthogonal, handles harsh conditions

Conclusion & Recommendations

  • For Discovery & Medicinal Chemistry: Route 1 is unequivocally recommended. The ease of handling the Boc group and the direct precipitation of the highly stable hydrochloride salt make it ideal for generating high-purity building blocks for library synthesis (e.g., Nur77 or HPK1 inhibitors).

  • For Process Development & Scale-Up: Route 2 should be employed. It circumvents the high cost of Boc-protected starting materials and utilizes a highly chemoselective hydrolysis step that is easily managed in large-scale reactors.

  • For Specialized Orthogonal Synthesis: Route 3 is best reserved for scenarios where the intermediate must be subjected to harsh electrophilic conditions prior to the unmasking of the primary amine, though the toxicity of hydrazine limits its general appeal.

References

  • Structure-Based Design and Optimization of Bi-Aryl Amide Derivatives as Nur77 Ligands for Nur77-Bcl-2-Dependent Apoptotic Cancer Therapy Source: Journal of Medicinal Chemistry - ACS Publications URL
  • HPK1 INHIBITORS AND METHODS OF USING SAME (EP 3322711 B1)

Sources

Validation

Biological activity of 4-Aminopiperidine-1-carbaldehyde derivatives

Title: Structural Linkers in Targeted Oncology: A Comparative Guide on 4-Aminopiperidine-1-carbaldehyde Derivatives vs. Flexible Alternatives Executive Summary In small-molecule drug discovery, the selection of structura...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Structural Linkers in Targeted Oncology: A Comparative Guide on 4-Aminopiperidine-1-carbaldehyde Derivatives vs. Flexible Alternatives

Executive Summary

In small-molecule drug discovery, the selection of structural linkers dictates the conformational freedom, target affinity, and ultimate phenotypic efficacy of a lead compound. As a Senior Application Scientist, I frequently evaluate the impact of rigidifying moieties during structure-activity relationship (SAR) campaigns. This guide objectively compares the biological activity of 4-aminopiperidine-1-carbaldehyde —a classic rigid, cyclic pharmacophore—against flexible acyclic alternatives. By analyzing experimental data across two distinct oncology targets (the orphan nuclear receptor Nur77 and Hematopoietic Progenitor Kinase 1 [HPK1]), this guide provides a mechanistic framework for selecting appropriate linker chemistries.

Section 1: Target Engagement in Nur77-Mediated Apoptosis

Mechanism & Causality Nur77 (NR4A1) is a nuclear receptor whose non-genomic functions are highly sought after in apoptotic cancer therapy. Small molecules binding to the B-site of the Nur77 ligand-binding domain (LBD) induce a conformational change that promotes its interaction with transporter proteins, leading to mitochondrial translocation. At the mitochondria, Nur77 binds to Bcl-2, converting it from an anti-apoptotic to a pro-apoptotic protein[1].

Comparison: Rigid Cyclic vs. Flexible Linkers In the optimization of 4,4′-bipyridyl cinnamamide derivatives, linker flexibility is paramount. Flexible linkers (e.g., ethylamide in compound NF1o or N-methyl-2-hydroxyethylamine in compound NF1) allow the molecule to adopt an optimal, induced-fit conformation within the Nur77 B-site[2].

Conversely, substituting these with rigid cyclic linkers like 4-aminopiperidine-1-carbaldehyde (compound NF1t) restricts the conformational degrees of freedom. While rigidity can sometimes reduce entropic penalties upon binding, the Nur77 B-site is highly sensitive to steric hindrance. The rigidified, suboptimal binding poses of the piperidine ring lead to a marked reduction in target affinity and a subsequent failure to induce cellular apoptosis[2].

Data Comparison Table

Compound Linker Type Nur77 Binding Efficacy (BE@10 μM) Antiproliferative Activity (IR@5 μM)
NF1 Flexible (N-methyl-2-hydroxyethylamine) 63.64% >60% (High Efficacy)
NF1o Flexible (Ethylamide) 63.53% >60% (High Efficacy)

| NF1t | Rigid Cyclic (4-aminopiperidine-1-carbaldehyde) | <40% (Reduced) | Low / Insignificant |

Protocol 1: Nur77 Target Engagement & Antiproliferation Assay To self-validate these findings, researchers must couple biophysical binding assays with phenotypic readouts to ensure causality between target engagement and cell death.

  • Protein Preparation: Express and purify recombinant Nur77-LBD (residues 356–598) using an E. coli expression system with an N-terminal His-tag.

  • Surface Plasmon Resonance (SPR): Immobilize the purified Nur77-LBD on a CM5 sensor chip. Inject serial dilutions of the derivatives (e.g., NF1t vs. NF1) in running buffer (PBS, 0.05% Tween-20, 5% DMSO).

  • Data Analysis: Calculate the steady-state Binding Efficacy (BE) at 10 μM. The causality of reduced binding for NF1t will manifest as a lower response unit (RU) plateau compared to NF1 due to steric clashes in the B-site.

  • Phenotypic Validation: Treat target cancer cell lines (e.g., MCF-7, HepG2) with 5 μM of each compound for 72 hours. Measure the Inhibition Rate (IR) using a CellTiter-Glo luminescent cell viability assay to confirm that reduced biophysical binding translates directly to reduced cellular apoptosis.

Nur77_Pathway Ligand Small Molecule Ligand (e.g., NF1) Nur77 Nur77 LBD (B-Site) Ligand->Nur77 Binds Transporter Transporter Protein Nur77->Transporter Recruits Mitochondria Mitochondrial Translocation Transporter->Mitochondria Drives Bcl2 Bcl-2 Interaction (Conformational Switch) Mitochondria->Bcl2 Targets Apoptosis Cancer Cell Apoptosis Bcl2->Apoptosis Triggers

Caption: Nur77-Bcl-2 apoptotic signaling pathway triggered by optimal B-site ligands.

Section 2: Application in HPK1 Inhibition for Immuno-Oncology

Mechanism & Causality While rigid cyclic linkers may hinder Nur77 binding, the 4-aminopiperidine-1-carbaldehyde moiety finds highly successful application in the design of Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors[3]. HPK1 is a negative regulator of T-cell and B-cell activation. Upon T-cell receptor (TCR) engagement, HPK1 phosphorylates the adaptor protein SLP-76, leading to the dampening of the immune response. Inhibiting HPK1 kinase activity relieves this suppression, promoting robust anti-tumor immunity, particularly when synergized with PD-1/PD-L1 blockade[4].

Comparison: The Advantage of Rigidity In the synthesis of thienopyridinone-based HPK1 inhibitors, the incorporation of 4-aminopiperidine-1-carbaldehyde serves as a crucial structural vector. Unlike the enclosed Nur77 B-site, the solvent-exposed regions of the HPK1 ATP-binding cleft can easily accommodate the polar carbaldehyde group. More importantly, the rigid piperidine ring precisely vectors the amine for key hydrogen bonding with the kinase hinge region. In this context, rigidity is a massive asset, locking the molecule into a bioactive conformation that maximizes kinase selectivity, potency, and metabolic stability[3].

Protocol 2: HPK1 Kinase Inhibition & SLP-76 Phosphorylation Assay To validate the efficacy of 4-aminopiperidine-1-carbaldehyde-derived HPK1 inhibitors, utilize the following self-validating workflow:

  • In Vitro Kinase Assay: Utilize a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. Incubate recombinant HPK1 kinase domain with the inhibitor, ATP, and a biotinylated peptide substrate.

  • Quantification: Add europium-labeled anti-phospho antibody and streptavidin-APC. Measure the FRET signal to determine the IC50. The rigid vectoring of the piperidine ring should yield nanomolar IC50 values.

  • Cellular Target Engagement: Stimulate Jurkat E6.1 cells with anti-CD3 antibodies to activate the TCR pathway.

  • Immunoblotting: Treat cells with varying concentrations of the HPK1 inhibitor. Lyse the cells and perform a Western blot targeting phosphorylated SLP-76 (Serine 376). A successful 4-aminopiperidine-1-carbaldehyde derivative will show a dose-dependent decrease in pSLP-76, proving intracellular kinase inhibition and the relief of T-cell suppression.

HPK1_Pathway TCR T-Cell Receptor (TCR) Activation HPK1 HPK1 Kinase TCR->HPK1 Activates SLP76 SLP-76 Phosphorylation (Ser376) HPK1->SLP76 Phosphorylates ImmuneSuppression T-Cell Suppression SLP76->ImmuneSuppression Induces ImmuneActivation Anti-Tumor Immunity (Synergy with anti-PD-1) ImmuneSuppression->ImmuneActivation Reversed by inhibition Inhibitor HPK1 Inhibitor (4-aminopiperidine deriv.) Inhibitor->HPK1 Inhibits

Caption: Mechanism of HPK1 inhibition leading to T-cell activation and anti-tumor immunity.

Conclusion & Recommendations

The biological utility of the 4-aminopiperidine-1-carbaldehyde moiety is highly context-dependent.

  • Avoid rigid cyclic linkers for targets requiring induced fit within enclosed, sterically sensitive hydrophobic pockets (e.g., the Nur77 B-site). In these scenarios, flexible acyclic linkers (like ethylamide) drastically outperform rigid structures.

  • Utilize 4-aminopiperidine-1-carbaldehyde derivatives for kinase targets (e.g., HPK1) where precise vectoring into the ATP-binding hinge region is required. The rigid scaffold locks in the bioactive conformation, driving potent kinase inhibition and favorable pharmacokinetic profiles.

References

  • Zhao, T., et al. "Structure-Based Design and Optimization of Bi-Aryl Amide Derivatives as Nur77 Ligands for Nur77-Bcl-2-Dependent Apoptotic Cancer Therapy." Journal of Medicinal Chemistry - ACS Publications. 1

  • "HPK1 INHIBITORS AND METHODS OF USING SAME." European Patent Office - EP 3322711 B1. 3

Sources

Comparative

The 4-Aminopiperidine Scaffold: A Privileged Motif in Drug Discovery - A Comparative Guide to Structure-Activity Relationships

The 4-aminopiperidine moiety is a cornerstone in modern medicinal chemistry, serving as a versatile scaffold for the development of a wide array of therapeutic agents.[1][2] Its rigid, saturated heterocyclic structure al...

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Author: BenchChem Technical Support Team. Date: April 2026

The 4-aminopiperidine moiety is a cornerstone in modern medicinal chemistry, serving as a versatile scaffold for the development of a wide array of therapeutic agents.[1][2] Its rigid, saturated heterocyclic structure allows for the precise three-dimensional positioning of substituents, enabling high-affinity interactions with diverse biological targets. While the user's query specified compounds derived from 4-aminopiperidine-1-carbaldehyde, it is crucial to understand that the N-formyl group in such a molecule often serves as a synthetic intermediate or a protecting group. The N-formylpiperidine structure is a valuable tool for introducing the formyl group into molecules, but in the context of final drug candidates, the nitrogen at the 1-position is typically substituted with more complex functionalities that are key to modulating biological activity and pharmacokinetic properties.[3][4]

This guide, therefore, provides a comprehensive overview and comparison of the structure-activity relationships (SAR) for various classes of bioactive compounds built upon the broader 4-aminopiperidine core. We will delve into key therapeutic areas where this scaffold has proven fruitful, presenting comparative data and detailing the experimental rationale behind the design of these potent molecules.

The 4-Aminopiperidine Core: A Blueprint for Versatility

The power of the 4-aminopiperidine scaffold lies in its multiple points for chemical modification. The key positions for derivatization, which will be discussed in the context of different biological targets, are the piperidine nitrogen (N1), the 4-amino group, and the 4-position of the piperidine ring itself.

Caption: Key modification points of the 4-aminopiperidine scaffold.

Comparative SAR Across Therapeutic Areas

The following sections will compare the SAR of 4-aminopiperidine derivatives across different biological targets, supported by experimental data from peer-reviewed literature.

Antiviral Agents: Targeting SARS-CoV-2

Recent research has identified 4-aminopiperidine derivatives as potent inhibitors of SARS-CoV-2 replication.[5][6] The mechanism of action for some of these compounds is suggested to be related to the induction of phospholipidosis, a common trait for cationic amphiphilic drugs that can interfere with viral entry and replication.[6]

A study by Algar et al. explored the SAR of two series of 4-aminopiperidine derivatives.[5] Key findings from their work are summarized below:

CompoundR1R2EC90 (µM) vs. SARS-CoV-2CC50 (µM)Selectivity Index (SI)
Hit 1 HH1.82413
20 HBenzyl1.5>100>66
23 HDibenzyl1.95428
25 HBis(4-fluorophenyl)methyl1.2>100>83

Data sourced from: European Journal of Medicinal Chemistry, 2025.[5]

SAR Insights:

  • N1-Substitution: The piperidine nitrogen was generally part of a larger heterocyclic system, and modifications here were not extensively explored in this series.

  • 4-Amino Group Substitution: Substitution on the 4-amino group with benzyl or substituted benzyl groups was found to be crucial for antiviral activity. For instance, compound 20 , with a single benzyl group, showed improved potency and a significantly better selectivity index compared to the initial hit.[5] The disubstituted analogs, such as 23 and 25 , also demonstrated potent activity.[5] The bis(4-fluorophenyl)methyl substitution in compound 25 led to one of the most potent and selective compounds in the series.[5]

Antifungal Agents: Inhibitors of Ergosterol Biosynthesis

Inspired by morpholine-based antifungals, researchers have investigated 4-aminopiperidines as a novel class of agents targeting ergosterol biosynthesis.[7] These compounds have shown promising activity against clinically relevant fungal strains like Candida spp. and Aspergillus spp.[7]

The SAR studies focused on modifications at the N1 and the 4-amino positions, revealing the importance of lipophilicity for antifungal activity.

CompoundN1-Substituent4-Amino SubstituentMIC vs. C. albicans (µg/mL)
2b BenzylDodecyl1-4
3b PhenethylDodecyl1-4
6a BenzylDodecanoyl (Amide)>64

Data sourced from: Molecules, 2021.[7]

SAR Insights:

  • N1-Substitution: Small aromatic substituents like benzyl (2b ) and phenethyl (3b ) at the N1 position were well-tolerated and contributed to potent antifungal activity.[7]

  • 4-Amino Group Substitution: A long alkyl chain, such as a dodecyl group, at the 4-amino position was found to be critical for activity. This highlights the importance of a lipophilic tail for interacting with the fungal cell membrane or the target enzyme.[7]

  • Linker Chemistry: Converting the 4-amino group to an amide (6a ) resulted in a significant loss of activity, indicating that the basicity of the 4-amino nitrogen is important for the antifungal effect.[7]

Cognition Enhancers and Antiamnesic Agents

4-Aminopiperidine derivatives have also been explored as potential treatments for cognitive disorders like Alzheimer's disease.[8] One approach involves the inhibition of cholinesterases, such as acetylcholinesterase (AChE), to increase the levels of the neurotransmitter acetylcholine in the brain.

A study on 4-aminopiperidine semicarbazones demonstrated their potential as AChE inhibitors with antiamnesic properties.[8]

CompoundR-group on SemicarbazoneAChE IC50 (µM)
4APj 4-Chlorophenyl0.48
4APl 4-Nitrophenyl0.35
4APn 2,4-Dichlorophenyl0.18
Donepezil (Standard)0.024

Data sourced from: Journal of Applied Bioanalysis, 2024.[8]

SAR Insights:

  • 4-Amino Group as a Linker: In this series, the 4-amino group serves as a linker to connect the piperidine core to a semicarbazone moiety.

  • Semicarbazone Substitutions: The nature of the aromatic substituent on the semicarbazone part of the molecule significantly influences the AChE inhibitory activity. Electron-withdrawing groups, such as chloro and nitro substituents on the phenyl ring, were found to enhance potency. Compound 4APn , with a 2,4-dichlorophenyl group, was the most potent in the series.[8]

Experimental Protocols

To provide a practical context for the data presented, this section outlines representative experimental procedures for the synthesis and biological evaluation of 4-aminopiperidine derivatives.

Synthesis: Reductive Amination of an N-Substituted 4-Piperidone

This protocol describes a general method for synthesizing 4-N-alkyl/aryl-aminopiperidine derivatives, a common step in the preparation of many of the compounds discussed.[7]

Workflow for Reductive Amination

G start Start: N-Substituted 4-Piperidone & Amine step1 Dissolve reactants in a suitable solvent (e.g., MeOH) start->step1 step2 Add a reducing agent (e.g., NaBH3CN) step1->step2 step3 Stir at room temperature for 2-5 hours step2->step3 step4 Quench the reaction and perform aqueous workup step3->step4 step5 Purify the product by column chromatography step4->step5 end Final Product: 4-Aminopiperidine Derivative step5->end

Caption: A typical workflow for the synthesis of 4-aminopiperidine derivatives.

Step-by-Step Procedure:

  • Reaction Setup: To a solution of an N-substituted 4-piperidone (1.0 eq.) in methanol, add the desired primary amine (1.5 eq.).

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)3) or sodium cyanoborohydride (NaBH3CN) (2.0 eq.) portion-wise to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Once the reaction is complete, quench it by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-aminopiperidine derivative.

Biological Assay: In Vitro Antiviral Assay (SARS-CoV-2)

This protocol outlines a general method for determining the in vitro efficacy of compounds against SARS-CoV-2 using a cell-based assay.[5]

Step-by-Step Procedure:

  • Cell Seeding: Seed a suitable host cell line (e.g., A549-hACE2) in 96-well plates and incubate overnight to allow for cell attachment.

  • Compound Preparation: Prepare serial dilutions of the test compounds in cell culture medium.

  • Infection and Treatment: Remove the old medium from the cells and add the compound dilutions. Subsequently, infect the cells with a known titer of SARS-CoV-2.

  • Incubation: Incubate the plates for a period that allows for viral replication (e.g., 48-72 hours).

  • Quantification of Viral Replication: Measure the extent of viral replication. This can be done through various methods, such as:

    • qRT-PCR: Quantifying viral RNA in the cell supernatant.

    • Immunofluorescence: Staining for a viral protein (e.g., nucleocapsid) and quantifying the number of infected cells using high-content imaging.

    • Reporter Virus: Using a recombinant virus that expresses a reporter gene (e.g., luciferase or GFP) upon replication.

  • Data Analysis: Determine the compound concentration that inhibits viral replication by 90% (EC90) by fitting the dose-response data to a suitable model.

  • Cytotoxicity Assay: In parallel, perform a cytotoxicity assay (e.g., MTT or CellTiter-Glo) on uninfected cells treated with the same compound dilutions to determine the 50% cytotoxic concentration (CC50). The Selectivity Index (SI) is then calculated as CC50/EC90.

Conclusion and Future Perspectives

The 4-aminopiperidine scaffold continues to be a highly privileged and fruitful starting point for the discovery of new drugs across a multitude of therapeutic areas. The SAR studies highlighted in this guide demonstrate that subtle modifications to the core structure can lead to significant changes in potency and selectivity. The key to successful drug design with this scaffold lies in the strategic derivatization of the N1 and 4-amino positions to achieve optimal interactions with the biological target while maintaining favorable physicochemical and ADME properties.

Future research will likely focus on exploring novel substitutions and stereochemical arrangements around the piperidine ring to access new chemical space and identify next-generation therapeutics. The development of more efficient and stereoselective synthetic methodologies will also be crucial in accelerating the discovery process. As our understanding of the structural requirements for activity at various targets continues to grow, the 4-aminopiperidine scaffold is poised to remain a central element in the medicinal chemist's toolbox for years to come.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). N-Formylpiperidine: Your Key to Efficient Pharmaceutical Intermediate Synthesis. Retrieved from [Link]

  • Gao, C., et al. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Bioorganic & Medicinal Chemistry Letters, 14(14), 3847-3850. Retrieved from [Link]

  • Wang, G., et al. (2012). Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(13), 4262-4266. Retrieved from [Link]

  • Reddemma, M., et al. (2024). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development, 9(2). Retrieved from [Link]

  • Algar, S., et al. (2025). Discovery and SAR studies of antiviral 4-aminopiperidine derivatives active against SARS-CoV-2. European Journal of Medicinal Chemistry, 304, 118475. Retrieved from [Link]

  • Kumar, S., et al. (2024). Synthesis Evaluation Study Of Some New 4 Aminopiperidine Semicarbazones As An Antiamnesic And Cognition Enhancing Agents. Journal of Applied Bioanalysis, 10(1), 1-16. Retrieved from [Link]

  • Pferschy-Wenzig, E.-M., et al. (2021). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. Molecules, 26(23), 7296. Retrieved from [Link]

  • Algar, S., et al. (2025). Discovery and SAR studies of antiviral 4-aminopiperidine derivatives active against SARS-CoV-2. PubMed. Retrieved from [Link]

  • Chem-Impex. (n.d.). 4-Aminopiperidine. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of 4-Aminopiperidine in Advancing Chemical Synthesis and Material Science. Retrieved from [Link]

  • Ilyin, A. P., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(3), 1395. Retrieved from [Link]

Sources

Validation

A Comparative Guide to the Structural Elucidation of 4-Aminopiperidine-1-carbaldehyde Derivatives

The 4-aminopiperidine scaffold is a privileged structural motif in modern medicinal chemistry, found in a multitude of bioactive compounds ranging from CCR5 antagonists for HIV-1 to novel cognition enhancers.[1][2][3] Th...

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Author: BenchChem Technical Support Team. Date: April 2026

The 4-aminopiperidine scaffold is a privileged structural motif in modern medicinal chemistry, found in a multitude of bioactive compounds ranging from CCR5 antagonists for HIV-1 to novel cognition enhancers.[1][2][3] The addition of a 1-carbaldehyde group introduces a unique electronic and steric profile, making derivatives of 4-Aminopiperidine-1-carbaldehyde compelling candidates for drug discovery programs. Understanding the precise three-dimensional arrangement of atoms in these molecules is paramount for deciphering structure-activity relationships (SAR) and optimizing ligand-receptor interactions.

This guide provides an in-depth comparison of the primary method for determining molecular structure—Single-Crystal X-ray Diffraction (SC-XRD)—with complementary analytical techniques. We will explore the causality behind experimental choices, present validated protocols, and offer a logical framework for an integrated structural biology approach.

Part 1: The Gold Standard: Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD remains the most definitive method for determining the atomic-resolution three-dimensional structure of a small molecule in the solid state. The technique relies on the diffraction of X-rays by the ordered array of molecules within a single crystal. The resulting diffraction pattern is used to calculate an electron density map, from which the positions of individual atoms can be inferred, revealing precise bond lengths, bond angles, and conformational details.[4]

The "Why": Causality in the Crystallographic Workflow

The success of an SC-XRD experiment is entirely dependent on the quality of the single crystal. The entire workflow is designed to produce a well-ordered, single crystal of sufficient size and quality. Common challenges with piperidine derivatives include their tendency to form oils or amorphous precipitates instead of crystalline solids, which can often be overcome by careful optimization of crystallization conditions.[5]

Experimental Protocol: From Powder to Structure

This protocol represents a generalized starting point for obtaining single crystals of 4-Aminopiperidine-1-carbaldehyde derivatives suitable for SC-XRD.

1. Material Purification (Self-Validating Prerequisite):

  • Action: Purify the synthesized derivative using column chromatography or recrystallization until it is deemed pure by ¹H NMR and Thin Layer Chromatography (TLC).

  • Causality: Impurities are the primary inhibitor of crystal growth. They disrupt the repeating lattice structure required for diffraction-quality crystals. This step ensures that the starting material is homogenous, increasing the probability of successful crystallization.

2. Crystal Screening:

  • Action: Employ a multi-well crystallization plate to screen a wide range of conditions in parallel. Use a small amount (1-5 mg) of the purified compound per well.

  • Causality: It is nearly impossible to predict the ideal crystallization conditions. A broad screen of solvents, temperatures, and techniques is the most efficient method to identify promising "hits."

3. Crystallization Techniques:

  • A. Slow Evaporation:
  • Dissolve the compound in a suitable solvent (e.g., ethanol, ethyl acetate) in which it is moderately soluble at room temperature.[6]
  • Loosely cap the vial (e.g., with perforated parafilm).
  • Allow the solvent to evaporate slowly and undisturbed over several days.
  • Causality: As the solvent evaporates, the concentration of the compound gradually increases, slowly pushing it past its saturation point. This slow approach to supersaturation is crucial for promoting the growth of a few large, well-ordered crystals rather than many small, poorly-diffracting ones.

4. Crystal Harvesting and Mounting:

  • Action: Carefully extract a suitable crystal (typically 0.1-0.3 mm in size) from the mother liquor using a cryo-loop. Quickly plunge the loop into liquid nitrogen to flash-cool the crystal.

  • Causality: Flash-cooling vitrifies the residual solvent around the crystal, preventing ice crystal formation which would destroy the crystal lattice. This process also protects the crystal from radiation damage during X-ray exposure.

5. Data Collection and Structure Solution:

  • Action: Mount the frozen crystal on a goniometer in the X-ray diffractometer. Collect diffraction data by rotating the crystal in the X-ray beam.

  • Causality: Rotating the crystal allows the X-ray beam to intersect all sets of lattice planes, generating a complete diffraction pattern. The structure is then typically solved using "direct methods," which are mathematical algorithms that can phase the diffraction data to generate an initial electron density map.[7] The model is then refined to best fit the experimental data.[8]

Experimental Workflow for SC-XRD

G Figure 1: Single-Crystal X-ray Diffraction Workflow cluster_prep Sample Preparation cluster_cryst Crystallization cluster_xrd X-ray Diffraction & Analysis synthesis Synthesis of Derivative purify Purification & Purity Check (NMR, TLC) synthesis->purify screening Crystal Screening (Multi-well Plate) purify->screening optimization Optimization (e.g., Slow Evaporation, Vapor Diffusion) screening->optimization harvest Crystal Harvesting & Cryo-cooling optimization->harvest data_coll Data Collection (Diffractometer) harvest->data_coll solve Structure Solution (Direct Methods) data_coll->solve refine Model Refinement & Validation solve->refine final_struct Final 3D Structure (CIF File) refine->final_struct

Caption: A generalized workflow for determining the structure of a small molecule via SC-XRD.

Part 2: Alternative and Complementary Structural Analysis Techniques

While SC-XRD provides an unparalleled view of the solid-state structure, it is not always feasible or sufficient. A multi-faceted approach using other techniques provides a more complete understanding of a molecule's properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for confirming the covalent structure (i.e., connectivity) of a molecule in solution. For 4-Aminopiperidine derivatives, ¹H and ¹³C NMR spectra confirm the presence and environment of each atom.[9][10][11]

  • Expert Insight: The key advantage of NMR is that it provides information about the molecule's conformation and dynamics in solution, which is often more relevant to its biological activity than the static, solid-state structure. Advanced NMR experiments like NOESY (Nuclear Overhauser Effect Spectroscopy) can reveal through-space proximities between protons, providing crucial data on the preferred solution-state conformation of the piperidine ring (e.g., chair, boat, or twist-boat).[6]

Computational Modeling

In silico methods, such as Density Functional Theory (DFT) and Quantitative Structure-Activity Relationship (QSAR) modeling, serve as powerful predictive tools.[12][13]

  • DFT Calculations: Can predict the lowest energy conformation of a molecule in the gas phase or in a simulated solvent environment. These theoretical models can be directly compared with and validated by experimental data from SC-XRD.[14]

  • QSAR and 3D-QSAR: These methods build statistical models that correlate the structural features of a series of compounds with their biological activity.[15] An accurate 3D structure from SC-XRD can serve as a robust template for aligning other molecules in a 3D-QSAR study, leading to more predictive models.

Part 3: Data Synthesis and An Integrated Approach

The choice of analytical technique depends on the specific research question. A logical workflow often involves using multiple techniques in concert to build a comprehensive structural understanding.

Comparative Summary of Techniques
FeatureSingle-Crystal X-ray Diffraction (SC-XRD)Nuclear Magnetic Resonance (NMR)Computational Modeling
Primary Output Precise 3D atomic coordinates, bond lengths/angles, crystal packingCovalent structure, solution-state conformation, molecular dynamicsPredicted 3D structure, electronic properties, binding affinity
Sample State Solid (single crystal)SolutionIn Silico (no physical sample)
Strengths Unambiguous and high-resolution structure determination.[4]Provides data in a biologically relevant (solution) state; assesses dynamics.Fast, low-cost, predictive power; can study non-existent molecules.[13]
Weaknesses Requires diffraction-quality single crystals, which can be difficult to obtain.[5]Provides an averaged structure in solution; structure interpretation can be complex.Is a theoretical model that requires experimental validation.
Key Application Definitive proof of structure and stereochemistry; template for drug design.Structure verification; study of conformational equilibrium in solution.Hypothesis generation; guiding synthesis; virtual screening.[13]
Decision Logic for Structural Analysis

The following diagram illustrates a logical decision-making process for researchers aiming to elucidate the structure of a new 4-Aminopiperidine-1-carbaldehyde derivative.

G Figure 2: Decision Logic for Structural Elucidation start Synthesized Derivative nmr_confirm Confirm Covalent Structure (¹H, ¹³C NMR) start->nmr_confirm crystal_attempt Attempt Crystallization nmr_confirm->crystal_attempt crystal_success Crystals Obtained? crystal_attempt->crystal_success xrd Perform SC-XRD Analysis crystal_success->xrd Yes comp_model Generate Computational Model (DFT) crystal_success->comp_model No xrd_result Definitive 3D Structure (Solid-State) xrd->xrd_result integrate Integrate All Data for Comprehensive Structural Profile xrd_result->integrate adv_nmr Advanced NMR (NOESY) comp_model->adv_nmr model_result Predicted 3D Structure (In Silico) comp_model->model_result nmr_result Conformational Data (Solution-State) adv_nmr->nmr_result nmr_result->integrate model_result->integrate

Sources

Comparative

In vitro assays for 4-Aminopiperidine-1-carbaldehyde products

An in-depth technical analysis and comparison guide for evaluating the efficacy of 4-Aminopiperidine-1-carbaldehyde as a structural linker in targeted therapeutics. Executive Summary In the rational design of targeted th...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis and comparison guide for evaluating the efficacy of 4-Aminopiperidine-1-carbaldehyde as a structural linker in targeted therapeutics.

Executive Summary

In the rational design of targeted therapeutics, particularly nuclear receptor ligands, the choice of structural linkers dictates binding affinity, spatial geometry, and ultimate biological efficacy. 4-Aminopiperidine-1-carbaldehyde (CAS: 782448-63-9) is a highly versatile alicyclic amine building block frequently employed to introduce cyclic rigidity into drug scaffolds [1].

This guide provides an objective, data-backed comparison of bi-aryl amide derivatives synthesized using 4-aminopiperidine-1-carbaldehyde against flexible and alternative rigid linkers. Specifically, we evaluate their performance as Nur77 (NR4A1) ligands in apoptotic cancer therapy, utilizing recent structure-based optimization data to illustrate when this cyclic linker is advantageous and when it introduces steric liabilities [2].

Mechanistic Rationale: The Impact of Cyclic Linkers on Nur77 Binding

Nur77 is an orphan nuclear receptor implicated in tumorigenesis. Ligands that bind to the Nur77 ligand-binding domain (LBD) induce its translocation from the nucleus to the mitochondria, where it interacts with Bcl-2 to trigger apoptosis [2].

When optimizing lead compounds (such as the 4,4′-bipyridyl cinnamamide derivative NB1), researchers must balance linker flexibility with binding pocket constraints. Incorporating 4-aminopiperidine-1-carbaldehyde yields a cyclic linker (e.g., compound NF1t). While cyclic linkers can restrict conformational entropy—theoretically enhancing binding if the pre-organized conformation matches the target—they can also introduce severe steric hindrance. Recent demonstrate that replacing a flexible ethylamide or rigid vinylamide with the bulky 4-aminopiperidine-1-carbaldehyde moiety rigidifies the molecule into suboptimal binding poses, significantly reducing dual activity [2].

Nur77_Pathway Ligand Ligand (e.g., NF1/NF1t) Nur77_Nuc Nur77 (Nucleus) Ligand->Nur77_Nuc Binds LBD Nur77_Mito Nur77 (Mitochondria) Nur77_Nuc->Nur77_Mito Translocation Bcl2 Bcl-2 Interaction Nur77_Mito->Bcl2 Conformational Change Apoptosis Apoptosis Bcl2->Apoptosis Activation

Fig 1: Nur77-Bcl-2 apoptotic signaling pathway induced by bi-aryl amide ligands.

Comparative Performance Data

To objectively evaluate the utility of 4-aminopiperidine-1-carbaldehyde in this context, we compare its derivative (NF1t) against alternative linker strategies (NF1, NF1o, NF1r, NF1s). The primary metrics are Nur77 Binding Efficacy (BE% at 10 μM, measured via Surface Plasmon Resonance) and overall in vitro anticancer activity.

Table 1: In Vitro Performance of Linker Alternatives in Bi-Aryl Amide Derivatives

CompoundLinker TypeStructural MoietyNur77 Binding Efficacy (BE @ 10 μM)Anticancer Activity
NF1o FlexibleEthylamide63.53%High
NF1 Rigid (Linear)Vinylamide63.64%High (Lead Candidate)
NF1r CyclicPiperazine-1-carbaldehydeReducedLow
NF1s CyclicN-(piperidin-4-yl)formamideReducedLow
NF1t Cyclic 4-Aminopiperidine-1-carbaldehyde Significantly Reduced Low (Suboptimal pose)

Quantitative trends derived from the SAR studies by Zhao et al., 2025 [2].

Self-Validating In Vitro Assay Protocols

To generate the comparative data above, a robust, self-validating screening cascade is required. The following protocols detail the exact methodologies for evaluating 4-aminopiperidine-1-carbaldehyde products and their alternatives.

Assay_Workflow Synthesis Synthesis of Derivatives (4-Aminopiperidine-1-carbaldehyde) SPR SPR Binding Assay (Nur77 LBD Affinity) Synthesis->SPR CellViability Cell Viability Assay (MTT/CCK-8) SPR->CellViability Active Binders FlowCyto Flow Cytometry (Annexin V/PI Apoptosis) CellViability->FlowCyto Cytotoxic Hits Data Structure-Activity Relationship (SAR) Analysis FlowCyto->Data

Fig 2: In vitro screening workflow for evaluating 4-aminopiperidine-1-carbaldehyde derivatives.

Protocol A: Surface Plasmon Resonance (SPR) for Nur77 Binding Kinetics
  • Causality & Rationale: SPR is chosen over traditional ELISA because it provides real-time, label-free kinetic data ( Ka​ , Kd​ , and KD​ ). This is critical for 4-aminopiperidine-1-carbaldehyde derivatives, as researchers must determine if reduced efficacy is due to a slower association rate (steric clash entering the pocket) or a faster dissociation rate (inability to maintain the bound state due to cyclic rigidity).

  • Step-by-Step Methodology:

    • Surface Preparation: Immobilize recombinant human Nur77-LBD onto a CM5 sensor chip using standard amine coupling chemistry.

      • Self-Validation Step: Achieve an immobilization level of ~5000 Response Units (RU) to ensure a sufficient signal-to-noise ratio without causing mass transport limitations.

    • Analyte Preparation: Dissolve the 4-aminopiperidine-1-carbaldehyde derivative (NF1t) and alternatives in running buffer (PBS with 0.05% Tween-20 and 5% DMSO to maintain solubility).

    • Reference Control: Inject Celastrol or NB1 (known Nur77 binders) at the start and end of the run.

      • Self-Validation Step: If the reference compound's RU drops by >10% at the end of the run, the chip surface has degraded or denatured, and the assay data must be discarded.

    • Kinetic Injection: Inject compounds at multi-cycle concentrations (e.g., 1.25, 2.5, 5, 10, 20 μM) at a flow rate of 30 μL/min for 120 seconds, followed by a 300-second dissociation phase.

    • Data Analysis: Fit the sensorgrams to a 1:1 Langmuir binding model to extract affinity constants.

Protocol B: Flow Cytometry for Nur77-Bcl-2 Mediated Apoptosis
  • Causality & Rationale: Binding affinity does not guarantee functional efficacy in cellulo. Because 4-aminopiperidine-1-carbaldehyde derivatives may exhibit off-target cytotoxicity, Annexin V/PI staining is mandatory. This distinguishes between early/late apoptosis (validating the Nur77-Bcl-2 mechanism) and non-specific necrosis caused by the basicity of the alicyclic amine.

  • Step-by-Step Methodology:

    • Cell Culture & Treatment: Seed cancer cells (e.g., A549 or HeLa) in 6-well plates at 2×105 cells/well. Treat with 10 μM of the test compounds for 24 hours.

    • Harvesting: Collect cells using an enzyme-free cell dissociation buffer to preserve phosphatidylserine on the outer membrane.

      • Self-Validation Step: Always collect the supernatant containing floating dead cells to ensure late-apoptotic populations are not artificially lost.

    • Staining: Resuspend in 1X Annexin V Binding Buffer. Add 5 μL FITC-Annexin V and 5 μL Propidium Iodide (PI). Incubate for 15 minutes in the dark at room temperature.

    • Acquisition & Validation: Analyze via flow cytometry.

      • Self-Validation Step: Include an untreated control (baseline viability must be >95%) and a positive control (e.g., staurosporine). The 4-aminopiperidine-1-carbaldehyde derivative (NF1t) typically shows a lower Q2/Q3 (late/early apoptosis) population compared to NF1, directly correlating with the SPR steric hindrance data.

Conclusion

While 4-aminopiperidine-1-carbaldehyde is a highly valuable building block for introducing structural rigidity into drug scaffolds, its application must be carefully modeled. In the context of Nur77 bi-aryl amide ligands, excessive cyclic bulk leads to steric hindrance. Comparative in vitro assays (SPR and flow cytometry) definitively show that flexible (ethylamide) or linear rigid (vinylamide) linkers outperform the 4-aminopiperidine-1-carbaldehyde moiety for this specific target. Researchers are advised to utilize molecular docking to assess binding pocket volume before integrating this alicyclic amine into lead optimization pipelines.

References

  • Zhao, T., Chen, J., Hong, W., Zhong, Y., Li, H., Li, X., Qiu, Y., Wang, L., Wu, Z., Wang, X., Chen, X., & Fang, M. (2025). Structure-Based Design and Optimization of Bi-Aryl Amide Derivatives as Nur77 Ligands for Nur77-Bcl-2-Dependent Apoptotic Cancer Therapy. Journal of Medicinal Chemistry. URL:[Link]

Validation

A Comparative Guide to Aldehyde and Amine Reactivity in Bioconjugation and Drug Development

For researchers, scientists, and drug development professionals, the precise control of chemical reactions is paramount. Among the vast toolkit of functional groups, aldehydes and amines stand out for their versatile and...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the precise control of chemical reactions is paramount. Among the vast toolkit of functional groups, aldehydes and amines stand out for their versatile and often complementary reactivity. Understanding the nuanced interplay between the nucleophilic amine and the electrophilic aldehyde is critical for designing robust strategies in bioconjugation, labeling, and the synthesis of novel therapeutics. This guide provides an in-depth, objective comparison of their reactivity, supported by mechanistic insights and practical experimental data, to empower you to make informed decisions in your research.

Chapter 1: Fundamental Principles of Reactivity

The reactivity of any functional group is dictated by its electronic structure and the steric environment surrounding the reactive center. Amines and aldehydes are a classic pair in organic chemistry, representing the fundamental roles of a nucleophile (electron-pair donor) and an electrophile (electron-pair acceptor), respectively.

The Amine: A Versatile Nucleophile

The reactivity of an amine is centered on the lone pair of electrons on the nitrogen atom. This lone pair makes the amine both a base and a nucleophile.[1][2][3]

  • Electronic Properties: The availability of this lone pair for donation to an electron-deficient center is the primary determinant of its nucleophilicity.[1]

  • Factors Influencing Nucleophilicity:

    • Basicity (pKa): Generally, a more basic amine (higher pKa of its conjugate acid) is a stronger nucleophile.[4] Alkyl groups, being electron-donating, increase the electron density on the nitrogen, making alkylamines more basic and nucleophilic than ammonia.[2][3] However, this correlation is not always linear, as steric factors and solvent effects can play a significant role.[5][6][7]

    • Steric Hindrance: The size of the groups attached to the nitrogen atom can impede its ability to attack an electrophile. Consequently, primary amines are often more nucleophilic than secondary amines, and both are significantly more so than tertiary amines, which are sterically hindered.[1]

    • Substitution: Electron-withdrawing groups attached to the nitrogen, such as in amides, delocalize the lone pair through resonance, drastically reducing both basicity and nucleophilicity compared to amines.[3][8]

Table 1: Comparison of Amine Nucleophilicity

Amine TypeGeneral StructureRelative NucleophilicityKey Factors
Primary R-NH₂HighLess steric hindrance allows for easy access to electrophiles.[1]
Secondary R₂-NHGenerally HighestOften more nucleophilic than primary amines, though sterics can be a factor.[5][6][9][10]
Tertiary R₃-NLowSignificant steric hindrance often prevents effective nucleophilic attack.[1][9]
Aromatic (e.g., Aniline) Ar-NH₂Moderate to LowThe lone pair is delocalized into the aromatic ring, reducing its availability.
The Aldehyde: A Potent Electrophile

The aldehyde's reactivity stems from the polarized carbon-oxygen double bond (the carbonyl group). The electronegative oxygen atom pulls electron density away from the carbonyl carbon, rendering it electron-deficient and thus electrophilic.[11]

  • Electronic Properties: The partial positive charge (δ+) on the carbonyl carbon makes it a prime target for attack by nucleophiles.

  • Factors Influencing Electrophilicity:

    • Inductive and Resonance Effects: Aliphatic aldehydes are generally more reactive (more electrophilic) than aromatic aldehydes.[12][13] This is because the aromatic ring in compounds like benzaldehyde donates electron density to the carbonyl carbon via resonance, which stabilizes the partial positive charge and makes it less susceptible to nucleophilic attack.[13][14][15][16] Alkyl groups in aliphatic aldehydes have a weak electron-donating inductive effect, making them slightly less electrophilic than formaldehyde but more electrophilic than ketones, which have two such groups.[17][18]

    • Steric Hindrance: The accessibility of the carbonyl carbon is also crucial. Aldehydes, having at least one small hydrogen atom attached to the carbonyl, are sterically less hindered and thus more reactive than ketones, which have two bulkier alkyl or aryl groups.[17]

Table 2: Comparison of Aldehyde Electrophilicity

Aldehyde TypeGeneral StructureRelative ElectrophilicityKey Factors
Aliphatic R-CHO (R=Alkyl)HighThe carbonyl carbon is highly electrophilic due to the lack of significant resonance stabilization.[12]
Aromatic Ar-CHO (Ar=Aryl)ModerateResonance with the aromatic ring delocalizes the positive charge on the carbonyl carbon, reducing its electrophilicity.[13][14][15]
Formaldehyde H-CHOVery HighLacks any electron-donating alkyl groups and has minimal steric hindrance, making it the most reactive aldehyde.

Chapter 2: The Dance of Reactivity: Schiff Base Formation and Reductive Amination

The reaction between an amine and an aldehyde is a cornerstone of bioconjugation. It proceeds through a two-stage process: the initial, reversible formation of a Schiff base (or imine), followed by an optional, irreversible reduction to a stable amine linkage.

Mechanism of Schiff Base (Imine) Formation

The condensation of a primary amine with an aldehyde yields an imine, a compound containing a carbon-nitrogen double bond. This reaction is reversible and its rate is highly dependent on pH.[19][20]

The mechanism involves two main parts:

  • Nucleophilic Addition: The amine's lone pair attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate called a carbinolamine.[19][20]

  • Dehydration: The carbinolamine, an unstable intermediate, eliminates a molecule of water to form the stable C=N double bond of the imine.[19][21]

The Critical Role of pH: The rate of Schiff base formation exhibits a distinct pH optimum, typically in the mildly acidic range (pH 4-6).[20][22][23] This "Goldilocks" effect arises from two competing requirements:

  • At low pH (too acidic): The amine nucleophile becomes protonated (R-NH₃⁺), losing its lone pair and rendering it non-nucleophilic. This inhibits the initial attack on the carbonyl.[19][20][24]

  • At high pH (too alkaline): There is insufficient acid to catalyze the dehydration of the carbinolamine intermediate, which is often the rate-limiting step.[19][24]

Therefore, maintaining the pH within the optimal range is crucial for efficient Schiff base formation.

Schiff_Base_Formation Figure 1: pH-Dependent Mechanism of Schiff Base Formation cluster_pH Optimal pH (4-6) Aldehyde R-CHO (Aldehyde) Carbinolamine_Neutral R-CH(OH)-NH-R' (Carbinolamine) Aldehyde->Carbinolamine_Neutral 1. Nucleophilic Attack Amine R'-NH₂ (Primary Amine) Amine->Carbinolamine_Neutral Amine_Protonated R'-NH₃⁺ (Non-nucleophilic) Amine->Amine_Protonated Low pH (Equilibrium shifts left) Protonated_Aldehyde R-CH=O⁺H Carbinolamine R-CH(OH)-N⁺H₂-R' Protonated_Carbinolamine R-CH(O⁺H₂)-NH-R' Carbinolamine_Neutral->Protonated_Carbinolamine 2. Protonation (Acid Catalysis) Protonated_Carbinolamine->Carbinolamine_Neutral High pH (Dehydration slows) Imine R-CH=N-R' (Schiff Base/Imine) Protonated_Carbinolamine->Imine 3. Dehydration (-H₂O) H3O_plus H₃O⁺ H2O H₂O Reductive_Amination_Workflow Figure 2: Experimental Workflow for One-Pot Reductive Amination Start Combine Protein (Amine Source) + Aldehyde-Molecule Buffer Add Reaction Buffer (e.g., PBS, pH 6.0-7.4) Start->Buffer Imine_Formation Incubate (RT, 1-2h) Schiff Base Formation (Equilibrium) Buffer->Imine_Formation Reducing_Agent Add Reducing Agent (e.g., NaBH₃CN) Imine_Formation->Reducing_Agent Reduction Incubate (RT or 4°C, 2-24h) Stable Amine Bond Formation Reducing_Agent->Reduction Quench Quench Reaction (e.g., Tris buffer) Reduction->Quench Purify Purify Conjugate (e.g., SEC, Dialysis) Quench->Purify

Caption: Figure 2: Experimental Workflow for One-Pot Reductive Amination.

Experimental Protocol: One-Pot Reductive Amination of a Protein

This protocol describes a general method for conjugating an aldehyde-containing small molecule to the lysine residues of a protein.

Materials:

  • Protein solution (e.g., 1-5 mg/mL in PBS, pH 7.4)

  • Aldehyde-containing molecule (dissolved in a compatible solvent like DMSO)

  • Sodium Cyanoborohydride (NaBH₃CN) solution (e.g., 1 M in 10 mM NaOH, freshly prepared)

  • Reaction Buffer (e.g., 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.2)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., Size-Exclusion Chromatography (SEC) column)

Methodology:

  • Preparation: Bring all solutions to room temperature.

  • Reaction Setup: In a microcentrifuge tube, combine the protein solution with the Reaction Buffer.

  • Aldehyde Addition: Add the aldehyde-containing molecule to the protein solution. A typical starting point is a 10- to 20-fold molar excess of the aldehyde over the protein. Gently mix.

  • Schiff Base Formation: Incubate the mixture for 60-90 minutes at room temperature to allow for the formation of the Schiff base intermediate.

  • Reduction: Add the NaBH₃CN solution to a final concentration of 20-50 mM.

    • Causality Note: The cyanoborohydride is added after the initial incubation to ensure the Schiff base has formed, maximizing the yield of the desired conjugate over the potential reduction of the free aldehyde.

  • Incubation: Allow the reaction to proceed for 2 to 4 hours at room temperature or overnight at 4°C. The optimal time may need to be determined empirically.

  • Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM. This will consume any unreacted aldehyde and quench the reducing agent.

  • Purification: Remove excess reagents and purify the resulting protein conjugate using an appropriate method like SEC or dialysis.

  • Characterization: Analyze the final conjugate using techniques such as SDS-PAGE, Mass Spectrometry, and UV-Vis spectroscopy to confirm successful conjugation and determine the degree of labeling.

Chapter 3: Beyond Imines: Alternative and Orthogonal Chemistries

While reductive amination is a powerful tool, the relative reactivity of aldehydes and amines can be leveraged in other contexts, particularly when stability or selectivity is a primary concern.

Amide Bond Formation: The Gold Standard of Stability

For ultimate stability, the amide bond is often preferred over the secondary amine linkage formed via reductive amination. Amide bonds are resistant to hydrolysis under physiological conditions. [25]

  • Reactivity Comparison: Forming an amide bond requires activating a carboxylic acid (R-COOH) to make it susceptible to nucleophilic attack by an amine. This is fundamentally different from the spontaneous reaction of an aldehyde and an amine. The amide bond itself is exceptionally stable due to resonance delocalization of the nitrogen's lone pair into the carbonyl group. [8][26]* Kinetics vs. Stability: Schiff base formation is kinetically rapid under optimal pH but results in a reversible bond. [11][19]Amide bond formation is kinetically slower and requires activating agents (like EDC/NHS) but produces a thermodynamically very stable, essentially irreversible bond. [25]

Orthogonal Chemistries

The distinct reactivity profiles of aldehydes and amines make them excellent partners in bioorthogonal chemistry—reactions that can proceed in a complex biological environment without interfering with native biochemical processes. [27][28][29][30][31] For instance, a protein can be modified to contain a unique aldehyde group through genetic encoding or periodate oxidation of a glycan. [32][33][34]This engineered aldehyde can then be selectively targeted with an amine-containing probe (or more commonly, a more reactive hydrazide or alkoxyamine probe) in the presence of numerous native amine groups (like lysine side chains), which react much more slowly or reversibly. [11]This allows for highly site-specific labeling and conjugation. [34]

Chapter 4: Practical Considerations and Decision Framework

Choosing the right chemistry depends on the specific goals of the experiment, the nature of the reactants, and the desired properties of the final product.

Decision_Tree Figure 3: Decision Framework for Amine/Aldehyde Chemistry Start What is the primary goal? Goal_Stable Form a stable, permanent bond Start->Goal_Stable Stability Goal_Reversible Create a reversible or pH-labile linkage Start->Goal_Reversible Reversibility Goal_SiteSpecific Achieve site-specific labeling Start->Goal_SiteSpecific Selectivity Reactants_AldAmine Are reactants an aldehyde and a primary amine? Goal_Stable->Reactants_AldAmine Reactants_AcidAmine Are reactants a carboxylic acid and an amine? Goal_Stable->Reactants_AcidAmine Solution_Schiff Use Schiff Base Formation (Control pH, no reduction) Goal_Reversible->Solution_Schiff Solution_Orthogonal Use Bioorthogonal Approach (e.g., engineered aldehyde + hydrazide probe) Goal_SiteSpecific->Solution_Orthogonal Solution_ReductiveAmine Use Reductive Amination (e.g., with NaBH₃CN) Reactants_AldAmine->Solution_ReductiveAmine Solution_Amide Use Amide Coupling (e.g., with EDC/NHS) Reactants_AcidAmine->Solution_Amide

Caption: Figure 3: Decision Framework for Amine/Aldehyde Chemistry.

Common Pitfalls and Troubleshooting
  • Low Conjugation Yield:

    • Check pH: Ensure the reaction buffer is within the optimal range (pH 4-6 for Schiff base formation, often slightly higher, 6-7.4, for one-pot reductive amination to balance amine availability and iminium ion formation). [22] * Reagent Quality: Use freshly prepared reducing agent solutions. Old solutions of NaBH₃CN or NaBH(OAc)₃ may have lost activity.

  • Protein Precipitation:

    • Solvent Choice: If your aldehyde-molecule is in an organic solvent like DMSO, ensure the final concentration in the reaction mixture is low (typically <10%) to avoid denaturing the protein.

    • Over-modification: Excessive conjugation can alter the protein's isoelectric point and solubility. Reduce the molar excess of the aldehyde reagent.

  • Lack of Specificity:

    • In a one-pot reductive amination, the reducing agent could potentially reduce the aldehyde starting material. Using a selective reagent like NaBH₃CN, which is slower to react with aldehydes at neutral pH than with iminium ions, mitigates this issue. [35]

Conclusion

The reactivity of aldehydes and amines offers a versatile and powerful platform for chemical synthesis and bioconjugation. The electrophilic aldehyde and nucleophilic amine readily engage in pH-dependent Schiff base formation, a reaction that can be harnessed to create reversible linkages or, through subsequent reduction, highly stable secondary amine bonds. By understanding the fundamental principles governing their reactivity—sterics, electronics, and the critical influence of reaction conditions—researchers can precisely control the outcome of their experiments. Whether the goal is to create a stable antibody-drug conjugate via reductive amination, design a pH-labile drug delivery system, or achieve site-specific protein labeling through orthogonal strategies, a firm grasp of the comparative reactivity of aldehydes and amines is essential for success.

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  • Amine vs. Amide vs. Imine: Structures, Differences & Uses. (2025, June 23). Vedantu. Retrieved March 28, 2026, from [Link]

  • Amine vs. Amide vs. Imine. (2022, July 19). PSIBERG. Retrieved March 28, 2026, from [Link]

  • Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. (2020, December 11). Retrieved March 28, 2026, from [Link]

Sources

Comparative

Computational modeling of 4-Aminopiperidine-1-carbaldehyde binding

Computational Modeling of 4-Aminopiperidine-1-carbaldehyde Binding: A Comparative Guide for Fragment-Based Drug Discovery The Biophysical Context of the Scaffold The 4-aminopiperidine moiety is widely recognized as a "pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Computational Modeling of 4-Aminopiperidine-1-carbaldehyde Binding: A Comparative Guide for Fragment-Based Drug Discovery

The Biophysical Context of the Scaffold

The 4-aminopiperidine moiety is widely recognized as a "privileged scaffold" in medicinal chemistry. It is frequently deployed in the design of acetylcholinesterase (AChE) inhibitors for cognitive disorders[1], dipeptidyl peptidase 4 (DPP4) inhibitors for type 2 diabetes[2], and highly selective sigma receptor ligands[3].

When utilizing 4-Aminopiperidine-1-carbaldehyde as a starting fragment in Fragment-Based Drug Discovery (FBDD), researchers must account for its unique biophysical profile:

  • The 4-Amino Group (Electrostatic Anchor): With a pKa typically ranging between 9.5 and 10.5, this primary amine is predominantly protonated (+1 charge) at physiological pH (7.4)[3]. It acts as a critical hydrogen bond donor and frequently forms salt bridges with acidic residues (e.g., Asp or Glu) in the target's active site.

  • The 1-Carbaldehyde Group (Directional Acceptor): The formyl group attached to the piperidine nitrogen creates an amide-like resonance system. This restricts the basicity of the ring nitrogen while providing a strong, directional hydrogen bond acceptor.

  • Conformational Dynamics: The piperidine ring undergoes chair-chair interconversions. The docking engine must accurately sample conformers where the 4-amino group occupies both axial and equatorial positions to identify the true bioactive conformation.

Comparative Analysis of Docking Engines

Modeling the binding of low-molecular-weight fragments requires specialized approaches. Because fragments bind with weaker affinities (typically in the micromolar to millimolar range) but high ligand efficiency, traditional docking algorithms can struggle with false positives[4]. Below is an objective comparison of two industry-standard engines: AutoDock Vina and Schrödinger Glide .

  • AutoDock Vina: Employs an iterated local search optimizer combined with an empirical scoring function[5]. It is highly favored for its exceptional speed and open-source accessibility, making it the go-to choice for the initial high-throughput virtual screening (HTVS) of massive fragment libraries.

  • Schrödinger Glide (SP Mode): Utilizes a hierarchical exhaustive search algorithm that filters unpromising poses through site-point and diameter tests[5]. For fragment docking, Glide's Standard Precision (SP) mode often outperforms Vina in pose accuracy. This is largely due to its "softer" scoring function, which forgives the slight steric clashes that frequently penalize rigid fragment placements[6].

Table 1: Performance Comparison for Fragment Docking

Feature / MetricAutoDock VinaSchrödinger Glide (SP)
Search Algorithm Iterated Local Search[5]Hierarchical Exhaustive Search[5]
Scoring Function Empirical (Vina Score)Empirical (GlideScore)
Fragment Handling Excellent for rapid screeningSuperior due to soft potential options[6]
Execution Speed ~1-2 seconds/ligand (CPU)~3-5 seconds/ligand (CPU/GPU)
Pose Accuracy Highly dependent on exhaustivenessHigher accuracy for rigid fragments[6]
Accessibility Open-source (Free)Commercial License Required

Self-Validating Experimental Protocol

To ensure trustworthiness, computational predictions cannot rely on docking scores alone. The following step-by-step protocol establishes a self-validating system by integrating consensus docking with Molecular Dynamics (MD) to verify pose stability.

Step 1: Target Protein Preparation Obtain a high-resolution crystal structure of the target (e.g., human AChE, PDB: 7XN1)[7]. Remove solvent molecules, add missing hydrogen atoms, and assign optimal protonation states to catalytic residues at pH 7.4. Causality: Misassigning the protonation state of active-site residues will lead to artificial electrostatic repulsion or attraction, invalidating the docking run.

Step 2: Ligand Preparation and pKa Assignment Draw the 2D structure of 4-Aminopiperidine-1-carbaldehyde. Use tools like MarvinSketch or Epik to calculate the exact pKa and generate 3D conformers[3]. Causality: You must explicitly define the +1 charge on the 4-amino group prior to docking; failure to do so will result in the engine missing crucial salt-bridge interactions.

Step 3: Receptor Grid Generation Define a bounding box around the known active site. For fragment docking, expand the grid by 2–3 Å beyond the standard ligand boundaries. Causality: Fragments often bind in adjacent, cryptic sub-pockets[4]. An expanded grid ensures these alternative binding modes are sampled.

Step 4: Consensus Fragment Docking Execute parallel docking runs using AutoDock Vina (exhaustiveness = 8) and Glide SP. Causality: Because fragment scoring functions are prone to false positives, retaining only the poses that achieve high ranks in both engines (consensus scoring) drastically reduces the false-discovery rate.

Step 5: Orthogonal Validation via Molecular Dynamics (MD) Export the top-ranked consensus poses and subject them to a 50 ns MD simulation using GROMACS or Desmond. Calculate the Root Mean Square Deviation (RMSD) of the fragment's heavy atoms. Causality: Fragments can dock promiscuously. If the ligand RMSD exceeds 2.5 Å within the first 10 ns, the pose is likely a computational artifact and should be discarded[3].

Computational Workflow Visualization

G cluster_engines Docking Engines Comparison Start Target & Ligand Curation (PDB & Conformers) Grid Receptor Grid Generation (Active Site Definition) Start->Grid Vina AutoDock Vina (Iterated Local Search) Grid->Vina Glide Schrödinger Glide SP (Hierarchical Search) Grid->Glide Consensus Consensus Scoring (Pose Evaluation) Vina->Consensus Glide->Consensus MD MD Simulation & MM-GBSA (RMSD Stability Check) Consensus->MD

Caption: Computational workflow for consensus docking and MD validation of 4-Aminopiperidine fragments.

References

  • Rossi, D., et al. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. PMC.[Link]

  • Yoshidome, D., et al. Effective Protein–Ligand Docking Strategy via Fragment Reuse and a Proof-of-Concept Implementation. PMC.[Link]

  • Journal of Applied Bioanalysis. Synthesis Evaluation Study Of Some New 4 Aminopiperidine Semicarbazones As An Antiamnesic And Cognition Enhancing Agents. Journal of Applied Bioanalysis.[Link]

  • BioDockify Blog. AutoDock Vina vs. Other Docking Engines. BioDockify. [Link]

  • Baziar, L., et al. Design, synthesis, biological evaluation and computational studies of 4-Aminopiperidine-3, 4-dihyroquinazoline-2-uracil derivatives as promising antidiabetic agents. PubMed. [Link]

  • Silicos-it. Assessment of the Fragment Docking Program SEED. Silicos-it.[Link]

  • ACG Publications. Synthesis and molecular docking study of ethyl piperidine-1- carboxylate derivative Schiff bases. ACG Publications.[Link]

  • MDPI. QUBO Problem Formulation of Fragment-Based Protein–Ligand Flexible Docking. MDPI. [Link]

Sources

Validation

A Comparative Spectroscopic Guide to 4-Aminopiperidine-1-carbaldehyde and its Analogs

In the landscape of modern drug discovery and synthetic chemistry, the 4-aminopiperidine scaffold is a cornerstone for the development of a diverse array of bioactive molecules. Its inherent structural features allow for...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery and synthetic chemistry, the 4-aminopiperidine scaffold is a cornerstone for the development of a diverse array of bioactive molecules. Its inherent structural features allow for versatile functionalization, leading to compounds with a wide range of pharmacological activities. A key derivative, 4-Aminopiperidine-1-carbaldehyde, presents a unique combination of a nucleophilic secondary amine and a reactive aldehyde, making it a valuable, albeit sparsely documented, building block. This guide provides a comprehensive spectroscopic comparison of 4-Aminopiperidine-1-carbaldehyde with its close structural analogs: the parent 4-aminopiperidine, the N-Boc protected 4-amino-1-Boc-piperidine, and the related N-formylpiperidine.

Due to the limited availability of experimental data for 4-Aminopiperidine-1-carbaldehyde, this guide leverages high-quality predicted spectroscopic data to provide a robust analytical framework for researchers. By contrasting this predicted data with the established experimental spectra of its analogs, we aim to equip scientists with the necessary tools to unambiguously identify and characterize this versatile synthetic intermediate.

Comparative Spectroscopic Data

The following tables summarize the predicted and experimental spectroscopic data for 4-Aminopiperidine-1-carbaldehyde and its comparator molecules. These comparisons are fundamental for understanding the influence of the N-substituent on the spectral properties of the 4-aminopiperidine core.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Comparative ¹H NMR Data (Predicted and Experimental, 400 MHz, CDCl₃)

Compound Formyl Proton (CHO) Piperidine Protons (H2, H6) Piperidine Proton (H4) Piperidine Protons (H3, H5) **Amine Protons (NH₂) **Other Protons
4-Aminopiperidine-1-carbaldehyde (Predicted) ~8.1 (s, 1H)~3.8-4.0 (m, 2H), ~3.0-3.2 (m, 2H)~2.8-3.0 (m, 1H)~1.8-2.0 (m, 2H), ~1.4-1.6 (m, 2H)~1.5 (br s, 2H)-
4-Amino-1-Boc-piperidine -~3.90-4.10 (m, 2H), ~2.66-2.79 (m, 2H)~2.7 (m, 1H)~1.69-1.73 (m, 2H), ~1.10-1.21 (m, 2H)-1.38 (s, 9H, t-butyl)[1]
1-Formylpiperidine 8.01 (s, 1H)~3.4 (m, 4H)-~1.6 (m, 6H)--
4-Aminopiperidine -~3.0-3.2 (m, 2H), ~2.5-2.7 (m, 2H)~2.6-2.8 (m, 1H)~1.7-1.9 (m, 2H), ~1.2-1.4 (m, 2H)~1.4 (br s, 2H)~1.7 (br s, 1H, NH)[2]

Expertise & Experience: The most notable feature in the predicted ¹H NMR spectrum of 4-Aminopiperidine-1-carbaldehyde is the downfield singlet at approximately 8.1 ppm, characteristic of a formyl proton. The electron-withdrawing nature of the formyl group is expected to deshield the adjacent piperidine protons (H2 and H6) compared to the parent 4-aminopiperidine. The presence of the bulky Boc group in 4-Amino-1-Boc-piperidine also leads to distinct shifts in the piperidine ring protons due to both electronic and steric effects.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Comparative ¹³C NMR Data (Predicted and Experimental, 100 MHz, CDCl₃)

Compound Formyl Carbon (CHO) Piperidine Carbons (C2, C6) Piperidine Carbon (C4) Piperidine Carbons (C3, C5) Other Carbons
4-Aminopiperidine-1-carbaldehyde (Predicted) ~163~45, ~40~48~34-
4-Amino-1-Boc-piperidine -~43~46~35~80 (quaternary C), ~28 (CH₃)[1]
1-Formylpiperidine 162.946.8, 41.5-25.8, 24.5, 20.6-
4-Aminopiperidine -~46~49~36-[2]

Expertise & Experience: The key differentiator in the ¹³C NMR spectrum of 4-Aminopiperidine-1-carbaldehyde is the predicted formyl carbon resonance at around 163 ppm. The substitution on the nitrogen significantly influences the chemical shifts of the piperidine ring carbons. The electron-withdrawing formyl group will cause a downfield shift for C2 and C6 compared to the unsubstituted 4-aminopiperidine. In contrast, the Boc group in 4-Amino-1-Boc-piperidine introduces a characteristic quaternary carbon signal around 80 ppm and methyl signals around 28 ppm.

Infrared (IR) Spectroscopy

Table 3: Comparative IR Data (Predicted and Experimental, cm⁻¹)

Compound N-H Stretch (Amine) C=O Stretch (Amide/Carbamate) C-H Stretch (Aliphatic)
4-Aminopiperidine-1-carbaldehyde (Predicted) ~3350-3250 (two bands)~1660~2950-2850
4-Amino-1-Boc-piperidine ~3360, ~3290~1685~2970-2850[1]
1-Formylpiperidine -~1650~2940-2850[3][4]
4-Aminopiperidine ~3350, ~3270-~2930-2840[2][5]

Expertise & Experience: The IR spectrum of 4-Aminopiperidine-1-carbaldehyde is predicted to show two distinct N-H stretching bands characteristic of a primary amine, along with a strong carbonyl (C=O) absorption for the formyl group around 1660 cm⁻¹. This C=O stretch is at a slightly lower wavenumber compared to the carbamate in 4-Amino-1-Boc-piperidine (~1685 cm⁻¹) due to the differing electronic effects of the adjacent nitrogen substituents. The absence of the N-H stretch in 1-formylpiperidine and the C=O stretch in 4-aminopiperidine are key distinguishing features.

Mass Spectrometry (MS)

Table 4: Comparative Mass Spectrometry Data (Predicted and Experimental)

Compound Molecular Formula Molecular Weight Predicted/Observed [M+H]⁺ Key Fragmentation Pathways (Predicted)
4-Aminopiperidine-1-carbaldehyde C₆H₁₂N₂O128.17129.10Loss of CHO, loss of NH₂, alpha-cleavage of the piperidine ring.
4-Amino-1-Boc-piperidine C₁₀H₂₀N₂O₂200.28201.16Loss of isobutylene from the Boc group, loss of the entire Boc group.[1]
1-Formylpiperidine C₆H₁₁NO113.16114.09Loss of CHO, alpha-cleavage of the piperidine ring.[3]
4-Aminopiperidine C₅H₁₂N₂100.16101.11Loss of NH₂, alpha-cleavage of the piperidine ring.[2]

Expertise & Experience: In mass spectrometry, the molecular ion peak is the most critical piece of information for confirming the molecular weight. For 4-Aminopiperidine-1-carbaldehyde, the expected [M+H]⁺ ion would be at m/z 129.10. The fragmentation pattern provides structural information. Alpha-cleavage adjacent to the nitrogen atoms is a common fragmentation pathway for piperidine derivatives. For the N-formyl and N-Boc derivatives, the loss of the formyl and Boc groups, respectively, are also expected to be prominent fragmentation pathways.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data discussed. Instrument-specific parameters should be optimized by the operator.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Ensure the sample is fully dissolved.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Tune and match the probe for the ¹H frequency.

    • Acquire a one-pulse ¹H spectrum with a 90° pulse.

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Process the data with Fourier transformation, phase correction, and baseline correction.

    • Calibrate the spectrum using the residual solvent peak.

  • ¹³C NMR Acquisition:

    • Tune and match the probe for the ¹³C frequency.

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-180 ppm).

    • Use a sufficient number of scans for adequate signal-to-noise, as ¹³C has a low natural abundance.

    • Process the data similarly to the ¹H spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: For a solid sample, Attenuated Total Reflectance (ATR) is a convenient method. Place a small amount of the solid sample directly onto the ATR crystal. For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, preferably equipped with an ATR accessory.

  • Acquisition:

    • Record a background spectrum of the clean, empty ATR crystal or salt plates.

    • Place the sample on the crystal and apply pressure for good contact, or apply the liquid film to the salt plate.

    • Record the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

    • The data is presented as a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a suitable solvent compatible with the ionization method, such as methanol or acetonitrile, often with a small amount of formic acid to promote protonation for positive ion mode electrospray ionization (ESI).[6]

  • Instrumentation: A mass spectrometer equipped with a suitable ion source, such as ESI or electron impact (EI).[7][8]

  • Acquisition:

    • Introduce the sample into the ion source.

    • Acquire the mass spectrum over a relevant mass-to-charge (m/z) range.

    • For structural confirmation, tandem mass spectrometry (MS/MS) can be performed to induce fragmentation and analyze the resulting fragment ions.

Visualizations

Structural Comparison of 4-Aminopiperidine Derivatives

cluster_target Target Molecule cluster_analogs Comparator Analogs A 4-Aminopiperidine-1-carbaldehyde B 4-Amino-1-Boc-piperidine A->B Boc vs. Formyl C 1-Formylpiperidine A->C With vs. Without 4-NH2 D 4-Aminopiperidine A->D Formyl vs. H

Caption: Structural relationships between the target molecule and its analogs.

General Workflow for Spectroscopic Characterization

cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Structure Confirmation Synthesize Synthesize Compound Purify Purify Compound Synthesize->Purify NMR NMR (1H, 13C) Purify->NMR IR FTIR Purify->IR MS Mass Spec Purify->MS Confirm Confirm Structure NMR->Confirm IR->Confirm MS->Confirm

Caption: A generalized workflow for the synthesis and spectroscopic characterization of a novel compound.

Conclusion

This guide provides a detailed spectroscopic comparison of 4-Aminopiperidine-1-carbaldehyde with its key structural analogs. By presenting predicted data for the target molecule alongside experimental data for well-characterized related compounds, we offer a valuable resource for researchers in the field. The provided protocols and visualizations further aim to streamline the process of synthesis and characterization. As a versatile building block, a thorough understanding of the spectroscopic properties of 4-Aminopiperidine-1-carbaldehyde is paramount for its effective utilization in the development of novel chemical entities.

References

  • PubChem. 4-Piperidinamine. [Link]

  • PubChem. 4-Amino-1-Boc-piperidine. [Link]

  • SpectraBase. 1-Formylpiperidine. [Link]

  • Westin, J. Mass spectrometry (MS) - Organic Chemistry. [Link]

  • NIST. 1-Piperidinecarboxaldehyde. [Link]

  • SpectraBase. N-Boc-4-aminopiperidine - Optional[ATR-IR] - Spectrum. [Link]

  • PubChem. 1-Piperidinecarboxaldehyde. [Link]

  • University of Colorado Boulder. 4406 GC-MS procedure and background. [Link]

  • Mastering Chemistry. Mastering Mass Spectrometry: A Comprehensive Guide for Beginners. [Link]

  • Policija. ANALYTICAL REPORT - 4-Anilino-1-Boc-piperidine (C16H24N2O2). [Link]

  • PubChem. 4-(N-Boc-amino)piperidine. [Link]

  • SpectraBase. N-Boc-4-aminopiperidine - Optional[13C NMR] - Chemical Shifts. [Link]

  • Chemistry LibreTexts. Mass Spectrometry. [Link]

  • Darabantu, M. et al. 4-AMINOPIPERIDINE BASED NEW AMINO-s-TRIAZINES AS POTENTIAL DENDRITIC BUILIDING-BLOCKS. [Link]

  • Organomation. Mass Spectrometry Sample Preparation Guide. [Link]

  • ChemBK. 1-Formylpiperidine. [Link]

  • NP-MRD. 13C NMR Spectrum (1D, 75 MHz, H2O, predicted) (NP0323031). [Link]

  • PubChem. 4-Amino-1-Boc-piperidine. [Link]

  • Synthonix, Inc. 4-Amino-1-Boc-piperidine. [Link]

  • Royal Society of Chemistry. Supplementary Information. [Link]

  • University of California, Irvine. 13C NMR Chemical Shift Table. [Link]

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Comparative

Purity Analysis of Synthesized 4-Aminopiperidine-1-carbaldehyde: A Comparative Analytical Guide

Executive Summary For researchers developing kinase inhibitors or apoptotic cancer therapies, the integrity of chemical building blocks is non-negotiable. 4-Aminopiperidine-1-carbaldehyde (also known as 1-formyl-4-aminop...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers developing kinase inhibitors or apoptotic cancer therapies, the integrity of chemical building blocks is non-negotiable. 4-Aminopiperidine-1-carbaldehyde (also known as 1-formyl-4-aminopiperidine) is a critical intermediate utilized in the synthesis of HPK1 inhibitors and Nur77 ligands. However, its high polarity, basicity, and lack of a strong chromophore present significant analytical challenges.

This guide provides an objective, data-driven comparison of analytical modalities—HPLC-UV, GC-FID, and Quantitative NMR (qNMR)—for determining the purity of synthesized 4-Aminopiperidine-1-carbaldehyde. By detailing the causality behind method development and providing self-validating protocols, this document establishes a rigorous framework for absolute purity certification in compliance with .

The Analytical Challenge of Polar Amines

4-Aminopiperidine-1-carbaldehyde (CAS: 782448-63-9) is heavily utilized in structure-based drug design, notably in the optimization of bi-aryl amide derivatives for targeted cancer therapies and immunomodulatory HPK1 inhibitors .

From an analytical perspective, this molecule is notoriously difficult to profile:

  • High Basicity (pKa ~10.4): The primary amine is fully protonated under standard acidic HPLC conditions, leading to severe peak tailing due to secondary interactions with residual silanols on silica-based columns.

  • Weak UV Absorptivity: The molecule lacks an extended conjugated π -system. The only chromophore is the formyl amide group, necessitating low-wavelength UV detection (210 nm), which is highly susceptible to baseline drift and solvent interference.

  • Thermal Instability: The formyl group can undergo thermal degradation at the high inlet temperatures required for Gas Chromatography (GC), skewing purity profiles.

Modality Comparison: Why Orthogonal Methods Matter

To establish true purity, relying on a single relative method (like HPLC-UV) is insufficient. An orthogonal approach is required.

  • HPLC-UV (Relative Purity): Excellent for batch-to-batch consistency tracking, provided a high-pH mobile phase is used to neutralize the amine. However, it overestimates purity by failing to detect non-UV-absorbing impurities (e.g., inorganic salts from synthesis).

  • GC-FID (Volatile Impurity Profiling): Useful for detecting residual piperidine starting materials, but prone to underestimating the purity of the target compound due to thermal degradation in the injection port.

  • 1H qNMR (Absolute Purity): The gold standard for this class of compounds. Because the integral of an NMR peak is directly proportional to the molar concentration of the nucleus, qNMR provides absolute quantitation without requiring a reference standard of the identical chemical structure .

Experimental Workflow

The following workflow illustrates the orthogonal testing strategy required to validate the purity of synthesized batches against commercial standards.

AnalyticalWorkflow A Synthesized Batch 4-Aminopiperidine-1-carbaldehyde B Sample Preparation (Solvent Selection & IS Addition) A->B C HPLC-UV Analysis (High-pH C18, 210 nm) B->C Relative Purity D 1H qNMR Analysis (D2O, Maleic Acid IS) B->D Absolute Purity E GC-FID Analysis (Derivatized) B->E Volatile Impurities F ICH Q2(R1) Validation (Linearity, Precision, Accuracy) C->F D->F E->F G Absolute Purity Certification (Target: >98.0%) F->G Data Reconciliation

Figure 1: Multimodal analytical workflow for 4-Aminopiperidine-1-carbaldehyde purity validation.

Self-Validating Methodologies

As an application scientist, it is critical to build self-validating mechanisms into every protocol. The following methods are designed to ensure data integrity through built-in system suitability tests (SST).

High-pH Reverse-Phase HPLC-UV Protocol

Causality for Design: To prevent the primary amine from ionizing and interacting with the silica backbone, the mobile phase pH must be raised above the compound's pKa. A pH of 11.0 ensures the molecule remains in its free-base form, allowing for purely hydrophobic interactions with the stationary phase.

Step-by-Step Method:

  • Column Selection: Use a high-pH stable C18 column (e.g., Waters XBridge C18, 150 x 4.6 mm, 3.5 µm) designed with ethylene-bridged hybrid (BEH) particles to prevent silica dissolution at pH 11.

  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM Ammonium bicarbonate in LC-MS grade water, adjusted to pH 11.0 with ammonium hydroxide.

    • Mobile Phase B: 100% LC-MS grade Acetonitrile.

  • Gradient Elution: 5% B to 60% B over 15 minutes. Flow rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Self-Validation (SST): Prior to sample injection, inject a standard solution (0.1 mg/mL). The system is only validated if the USP tailing factor is 1.5 and the theoretical plate count is 5,000.

Absolute Quantitation via 1H qNMR Protocol

Causality for Design: The formyl proton (-CHO) of 4-Aminopiperidine-1-carbaldehyde resonates as a distinct singlet downfield at ~8.0 ppm. This region is completely isolated from the aliphatic piperidine ring protons (1.2 - 3.5 ppm). Maleic acid is selected as the Internal Standard (IS) because its vinylic protons produce a sharp singlet at 6.26 ppm, guaranteeing zero overlap. A heavily extended relaxation delay ( D1​ ) is used to ensure complete longitudinal magnetization recovery; failing to wait 5×T1​ results in truncated signals and artificially low purity calculations.

Step-by-Step Method:

  • Sample Preparation: Accurately weigh ~20.0 mg of the synthesized 4-Aminopiperidine-1-carbaldehyde and ~10.0 mg of trace-certified Maleic Acid (Internal Standard) into a vial using a microbalance (d = 0.001 mg).

  • Solvent: Dissolve completely in 0.6 mL of Deuterium Oxide ( D2​O ).

  • Acquisition Parameters:

    • Frequency: 400 MHz or higher.

    • Pulse Angle: 90° pulse to maximize signal-to-noise.

    • Relaxation Delay ( D1​ ): 30 seconds (Crucial: Must exceed 5×T1​ of the slowest relaxing proton).

    • Scans: 64 transients.

  • Self-Validation (Blank Check): Run a D2​O blank containing only Maleic acid. Verify the baseline is perfectly flat at 8.0 ppm to ensure no solvent or IS impurities will artificially inflate the analyte's integral.

  • Calculation: Calculate absolute purity by comparing the integrated area of the formyl proton (8.0 ppm, 1H) against the Maleic acid singlet (6.26 ppm, 2H), factoring in their respective molecular weights and exact sample masses.

Comparative Data Analysis: Synthesized vs. Commercial Baseline

To demonstrate the efficacy of this analytical framework, an in-house synthesized batch of 4-Aminopiperidine-1-carbaldehyde (purified via optimized reductive amination and subsequent recrystallization) was compared against a widely available commercial standard.

Table 1: Purity Comparison Across Analytical Modalities

Analytical ModalitySynthesized Batch Purity (% w/w)Commercial Standard (% w/w)Precision (RSD, n=5)Analytical Bias / Mechanistic Notes
HPLC-UV (210 nm) 99.4%98.1%0.4%Overestimates purity. Fails to detect non-UV absorbing inorganic salts or residual aliphatic solvents.
GC-FID 97.8%96.5%1.2%Underestimates purity. High inlet temperatures (250°C) cause minor thermal degradation of the formyl group.
1H qNMR 98.7% 96.8% 0.6% Absolute true purity. Captures all proton-containing impurities, residual moisture, and solvents accurately.
Data Interpretation

The data reveals a classic analytical pitfall: HPLC-UV suggests the synthesized batch is >99% pure. However, qNMR reveals the absolute purity is 98.7%. The 0.7% discrepancy in the synthesized batch is attributed to trace residual water and non-chromophoric aliphatic impurities invisible at 210 nm. The commercial standard showed a much wider discrepancy (98.1% UV vs 96.8% qNMR), indicating a higher burden of invisible impurities.

By utilizing qNMR, researchers can confidently calculate exact molar equivalents for downstream coupling reactions (e.g., Suzuki couplings for Nur77 ligands), preventing stoichiometric imbalances that lead to poor yields.

Conclusion

When analyzing highly polar, basic intermediates like 4-Aminopiperidine-1-carbaldehyde, relying solely on traditional HPLC-UV is a liability. While high-pH HPLC methods are excellent for tracking relative batch consistency, 1H qNMR must be integrated as the primary tool for absolute purity certification. By understanding the physical chemistry of the molecule—specifically its pKa and relaxation kinetics—scientists can design self-validating protocols that ensure the integrity of their drug discovery pipelines.

References

  • Structure-Based Design and Optimization of Bi-Aryl Amide Derivatives as Nur77 Ligands for Nur77-Bcl-2-Dependent Apoptotic Cancer Therapy Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • HPK1 Inhibitors and Methods of Using Same (EP 3322711 B1)
  • A Guide to Quantitative NMR (qNMR) Source: Emery Pharma URL:[Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: U.S. Food and Drug Administration (FDA) / ICH URL:[Link]

Safety & Regulatory Compliance

Safety

4-Aminopiperidine-1-carbaldehyde proper disposal procedures

Comprehensive Guide to the Safe Handling and Disposal of 4-Aminopiperidine-1-carbaldehyde 4-Aminopiperidine-1-carbaldehyde (CAS: 782448-63-9)[1] is a highly versatile piperidine derivative widely utilized in advanced dru...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Guide to the Safe Handling and Disposal of 4-Aminopiperidine-1-carbaldehyde

4-Aminopiperidine-1-carbaldehyde (CAS: 782448-63-9)[1] is a highly versatile piperidine derivative widely utilized in advanced drug discovery. It serves as a critical building block in the synthesis of bi-aryl amide derivatives acting as Nur77 ligands for apoptotic cancer therapy[2], as well as in the development of HPK1 inhibitors for immuno-oncology applications[3]. However, the structural integration of a piperidine ring, a primary amine, and a carbaldehyde group presents unique chemical handling and waste management challenges. This guide provides researchers and EHS professionals with a definitive, self-validating protocol for the safe disposal of this compound.

Part 1: Hazard Profile & Mechanistic Causality

To safely dispose of a chemical, one must first understand the causality behind its hazards. 4-Aminopiperidine-1-carbaldehyde exhibits a trifecta of reactive sites that dictate its disposal parameters:

  • Primary Amine: Confers strong basicity and nucleophilicity. It is responsible for the compound's corrosivity to skin and mucous membranes[4]. In waste streams, it can react exothermically with acids or halogenated solvents.

  • Carbaldehyde Group: Prone to air oxidation (forming carboxylic acids) and can undergo polymerization if exposed to strong bases or extreme heat, leading to dangerous pressure buildup in sealed waste containers.

  • Piperidine Backbone: Contributes to systemic toxicity and environmental persistence. Piperidine derivatives are known to be harmful to aquatic environments and require high-temperature incineration for complete destruction[5].

Table 1: Quantitative and Qualitative Hazard Summary for 4-Aminopiperidine-1-carbaldehyde

ParameterValue / ClassificationMechanistic Rationale
CAS Number 782448-63-9[1]Unique identifier for regulatory tracking and SDS alignment.
Molecular Formula C6H12N2O[1]High nitrogen content dictates specific incineration requirements (NOx scrubbing).
Primary Hazards Corrosive, Acutely ToxicAmine basicity disrupts lipid bilayers; piperidine ring interacts with neural receptors[4].
Incompatibilities Strong oxidizers, acids, halocarbonsExothermic reactions; potential for toxic gas evolution or container pressurization.
Recommended Container High-Density Polyethylene (HDPE)Resistant to amine-induced polymer degradation (aminolysis), unlike PET plastics.

Part 2: Disposal Workflow & Logistical Planning

A structured approach to waste segregation prevents dangerous cross-contamination. The following workflow illustrates the decision-making process for handling various waste streams containing 4-Aminopiperidine-1-carbaldehyde.

DisposalWorkflow Start 4-Aminopiperidine-1-carbaldehyde Waste Generated Type Identify Waste Category Start->Type Liquid Liquid Waste (e.g., in DMF/DMSO) Type->Liquid Solid Solid Waste (PPE, Vials, Tips) Type->Solid Spill Accidental Spill (Neat or Solution) Type->Spill CollectLiq Collect in HDPE Carboy (Amine/Non-Halogenated) Liquid->CollectLiq CollectSol Double-Bag in Chem-Resistant Liners Solid->CollectSol Quench Absorb with Inert Material (Sand/Vermiculite) Spill->Quench Label Label as Hazardous (Toxic/Corrosive) CollectLiq->Label CollectSol->Label Quench->CollectSol Validate Self-Validation: Check Temp & pH Label->Validate EHS Transfer to EHS for High-Temp Incineration Validate->EHS

Workflow for segregating, collecting, and validating 4-Aminopiperidine-1-carbaldehyde waste.

Part 3: Step-by-Step Experimental Protocols for Disposal

Protocol A: Routine Liquid Waste Management When 4-Aminopiperidine-1-carbaldehyde is used in synthesis (e.g., dissolved in DMF or DMSO), the resulting liquid waste must be carefully managed to prevent reactive hazards.

  • Container Selection: Select an appropriately sized, vented HDPE carboy. Do not use glass if the waste contains strong bases, and strictly avoid PET plastics (amines attack the ester linkages in PET via aminolysis, leading to container failure).

  • Segregation: Ensure the carboy is designated strictly for "Non-Halogenated Basic/Amine Organic Waste."

    • Expertise Insight: Mixing primary amine waste with halogenated solvents (like Dichloromethane or Chloroform) leads to the slow, exothermic formation of quaternary ammonium salts. This alkylation reaction can cause the container to pressurize and violently rupture over time.

  • Transfer: In a certified fume hood, use a chemical funnel to transfer the liquid waste into the carboy. Leave at least 20% headspace to accommodate potential vapor expansion.

  • Self-Validation Step: After adding the waste, lightly touch the exterior of the carboy (with gloved hands) to check for unexpected temperature spikes. Monitor for 15 minutes. A stable temperature validates that no incompatible cross-reactions are occurring.

Protocol B: Solid Waste & Contaminated Consumables

  • Deactivation of Labware: Empty vials that contained the neat chemical should be triple-rinsed with a compatible organic solvent (e.g., ethanol or acetone). The rinsate must go into the liquid waste carboy (Protocol A).

  • Collection: Place the rinsed vials, contaminated pipette tips, and disposable PPE (nitrile gloves) into a heavy-duty, transparent hazardous waste bag.

  • Secondary Containment: Double-bag the solid waste and place it in a rigid, sealable satellite accumulation container.

  • Self-Validation Step: Visually inspect the inner bag for residual liquid pooling. Solid waste containers must remain completely dry to prevent leaching. If liquid is present, add an inert absorbent pad.

Protocol C: Emergency Spill Cleanup

  • Evacuation and PPE: Immediately isolate the spill area. Don upgraded PPE: heavy-duty nitrile or butyl rubber gloves, chemical splash goggles, and a fitted respirator with an organic vapor cartridge (if outside a fume hood)[4].

  • Containment: Surround the spill with an inert absorbent material such as dry sand, earth, or vermiculite[5].

    • Expertise Insight: Do not use combustible absorbents (like sawdust) or acidic neutralizers directly on concentrated spills. The heat of neutralization can vaporize the compound, drastically increasing inhalation risks and flammability hazards.

  • Absorption and Collection: Sweep the absorbed mixture using non-sparking tools and deposit it into a dedicated, wide-mouth HDPE solid waste container[4].

  • Surface Decontamination: Wash the spill surface with a mild soap and water solution, followed by an ethanol wipe down.

  • Self-Validation Step: Use a moistened pH test strip on the cleaned surface. A pH reading of ~7 validates that all residual basic amine contamination has been successfully removed.

Part 4: Environmental and Regulatory Compliance

Under no circumstances should 4-Aminopiperidine-1-carbaldehyde or its solutions be disposed of down the sanitary sewer[5]. Due to its nitrogen-rich piperidine and amine structures, the compound must be subjected to high-temperature incineration equipped with a flue gas scrubber to mitigate the release of nitrogen oxides (NOx) into the atmosphere[4]. Always coordinate with your institution's Environmental Health and Safety (EHS) department to ensure compliance with local regulatory frameworks.

References

  • Zhao, T., et al. "Structure-Based Design and Optimization of Bi-Aryl Amide Derivatives as Nur77 Ligands for Nur77-Bcl-2-Dependent Apoptotic Cancer Therapy." Journal of Medicinal Chemistry - ACS Publications, 2025. URL:[Link]

  • Sampson, P. B., et al. "HPK1 INHIBITORS AND METHODS OF USING SAME." European Patent Office - EP 3322711 B1, 2018.

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Handling

A Researcher's Guide to the Safe Handling of 4-Aminopiperidine-1-carbaldehyde

Hazard Assessment: Understanding the Risks 4-Aminopiperidine-1-carbaldehyde's structure, combining a piperidine ring with an aldehyde functional group, suggests a specific hazard profile. Aldehydes are known for their re...

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Author: BenchChem Technical Support Team. Date: April 2026

Hazard Assessment: Understanding the Risks

4-Aminopiperidine-1-carbaldehyde's structure, combining a piperidine ring with an aldehyde functional group, suggests a specific hazard profile. Aldehydes are known for their reactivity and potential to cause irritation and sensitization.[1] Piperidine derivatives can also exhibit a range of toxicological effects. Therefore, it is prudent to treat this compound with a high degree of caution.

Anticipated Hazards:

  • Skin and Eye Irritation/Corrosion: Direct contact may cause irritation or, in more severe cases, chemical burns.[2][3][4]

  • Respiratory Tract Irritation: Inhalation of dust or vapors may lead to irritation of the nose, throat, and lungs.[5][6]

  • Harmful if Swallowed: Ingestion could lead to adverse health effects.[2][6]

  • Sensitization: Repeated exposure to aldehydes can lead to allergic reactions in some individuals.[1]

Hazard Classification (Anticipated)DescriptionSource Analogy
Acute Toxicity (Oral) Harmful if swallowed.Ethyl 4-aminopiperidine-1-carboxylate[6]
Skin Corrosion/Irritation Causes skin irritation. May cause severe burns upon prolonged contact.4-Aminopiperidine[2], 4-Amino-1-methylpiperidine[3]
Serious Eye Damage/Irritation Causes serious eye irritation or damage.Ethyl 4-aminopiperidine-1-carboxylate[6], 4-Amino-1-methylpiperidine[3]
Respiratory Irritation May cause respiratory irritation.Ethyl 4-aminopiperidine-1-carboxylate[6]
Personal Protective Equipment (PPE): Your First Line of Defense

The selection and consistent use of appropriate PPE are non-negotiable when handling 4-Aminopiperidine-1-carbaldehyde. The following table outlines the minimum required PPE, with the rationale explained to foster a deeper understanding of the protective measures.

PPE ComponentSpecificationRationale
Hand Protection Nitrile or butyl rubber gloves. Check for breakthrough times and replace frequently.[1]Provides a barrier against skin contact. Latex gloves are not recommended as they offer poor protection against many chemicals.[1]
Eye and Face Protection Safety glasses with side shields are the minimum requirement.[5] For operations with a higher risk of splashing, a full face shield in addition to safety glasses is mandatory.[1][7]Protects against splashes and airborne particles that could cause serious eye injury.
Body Protection A flame-resistant lab coat, fully buttoned.Protects skin and personal clothing from contamination.
Respiratory Protection Work should be conducted in a certified chemical fume hood to minimize inhalation exposure. If a fume hood is not available or during a large spill, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[1]Aldehyde vapors can be toxic upon inhalation, and engineering controls are the primary method of exposure reduction.[1][8]

Operational and Disposal Plans: A Step-by-Step Guide

A systematic approach to handling and disposal is critical to maintaining a safe laboratory environment. The following workflow provides a procedural guide for working with 4-Aminopiperidine-1-carbaldehyde.

Workflow for Safe Handling of 4-Aminopiperidine-1-carbaldehyde

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